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  • Product: 1-Benzyl-3-methylimidazolium chloride
  • CAS: 36443-80-8

Core Science & Biosynthesis

Foundational

synthesis protocol for 1-Benzyl-3-methylimidazolium chloride

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-methylimidazolium Chloride This guide provides a comprehensive overview of the synthesis of 1-benzyl-3-methylimidazolium chloride, an ionic liquid with significa...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-methylimidazolium Chloride

This guide provides a comprehensive overview of the synthesis of 1-benzyl-3-methylimidazolium chloride, an ionic liquid with significant applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development and other relevant areas. The document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) is an imidazolium-based ionic liquid characterized by its unique properties, including high thermal and chemical stability, low volatility, and high ionic conductivity.[1] These attributes make it a valuable solvent for organic reactions, a medium for catalysis, and an electrolyte in electrochemical devices.[1] The synthesis of [Bnmim]Cl is achieved through the quaternization of 1-methylimidazole with benzyl chloride.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzyl-3-methylimidazolium chloride is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂[1][3][4][5][6]
Molecular Weight 208.69 g/mol [1][3][4][5][6]
Appearance Pale yellow gum or white solid[2]
Melting Point 58 °C[3][5]
Density 1.673 g/cm³ (at 25 °C)[3][5]
Assay ≥97.0%[6]

Synthesis Protocol

The following experimental protocol for the synthesis of 1-benzyl-3-methylimidazolium chloride is based on established literature procedures.[2]

Materials:

  • 1-Methylimidazole

  • Benzyl chloride

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-methylimidazole (0.735 mmol) and benzyl chloride (0.882 mmol) in acetonitrile (5 mL).[2]

  • Reaction: Heat the reaction mixture to 70 °C and stir for 72 hours.[2]

  • Solvent Removal: After the reaction is complete, evaporate the acetonitrile under reduced pressure using a rotary evaporator.[2]

  • Purification: Wash the resulting residue several times with diethyl ether to remove any unreacted starting materials and byproducts.[2]

  • Drying: Dry the purified product under vacuum to yield 1-benzyl-3-methylimidazolium chloride as a pale yellow gum.[2]

Yield: The typical yield for this synthesis is approximately 86%.[2]

Characterization Data

The structure and purity of the synthesized 1-benzyl-3-methylimidazolium chloride can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) = 10.51 (1H, s), 7.51 (1H, t, J=1.7 Hz), 7.41 - 7.46 (2H, m), 7.37 (1H, t, J=1.7 Hz), 7.29 - 7.34 (3H, m), 5.54 (2H, s), 3.98 (3H, s).[2]

  • ¹H NMR (DMSO-d₆, 300 MHz): δ (ppm) = 9.24 (1H, s), 7.79 (1H, s), 7.72 (1H, s), 7.38-7.45 (5H, m, Haryl), 5.42 (2H, s, N-CH₂), 3.85 (3H, s, N-CH₃).[7]

  • Infrared (IR): The IR spectrum would show characteristic peaks for the imidazolium ring and the benzyl group.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-benzyl-3-methylimidazolium chloride.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylimidazole 1-Methylimidazole Reaction Reaction in Acetonitrile (70°C, 72h) Methylimidazole->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Cooling Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying Product 1-Benzyl-3-methylimidazolium Chloride Drying->Product

Caption: Synthesis workflow for 1-benzyl-3-methylimidazolium chloride.

References

Exploratory

Characterization of 1-Benzyl-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core analytical techniques used to characterize 1-Benzyl-3-methylimidazolium chloride ([Bmim]C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques used to characterize 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), an ionic liquid with diverse applications in organic synthesis, catalysis, and materials science.[1] This document details the experimental protocols for its synthesis and characterization, presenting key quantitative data in a structured format for ease of comparison.

Physicochemical Properties

1-Benzyl-3-methylimidazolium chloride is a solid at room temperature with a molecular weight of 208.69 g/mol .[2][3][4] It is recognized for its high thermal and chemical stability, low volatility, and ability to dissolve a wide range of substances, making it a versatile solvent.[1]

PropertyValueReference
Molecular FormulaC₁₁H₁₃ClN₂[2][3][5][6]
Molecular Weight208.69 g/mol [2][3][4][5]
Melting Point58 °C - 70 °C[5][6]
Density1.673 g/cm³ (at 25 °C)[5]
AppearancePale yellow gum or colorless oil[7]

Synthesis of 1-Benzyl-3-methylimidazolium Chloride

The synthesis of 1-Benzyl-3-methylimidazolium chloride is typically achieved through the quaternization of 1-methylimidazole with benzyl chloride.

Experimental Protocol:

A common method for the synthesis of 1-Benzyl-3-methylimidazolium chloride involves the following steps:[7]

  • Reaction Setup: 1-methylimidazole and benzyl chloride are combined in a suitable solvent, such as acetonitrile.

  • Heating: The reaction mixture is heated, typically to around 70°C, for an extended period (e.g., 72 hours) to ensure complete reaction.[7]

  • Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure (in vacuo).[7]

  • Purification: The resulting residue is washed multiple times with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts, yielding the pure ionic liquid.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Acetonitrile Acetonitrile (Solvent) 1-Methylimidazole->Acetonitrile Benzyl_chloride Benzyl_chloride Benzyl_chloride->Acetonitrile Heating Heating (70°C, 72h) Acetonitrile->Heating Evaporation Solvent Evaporation (in vacuo) Heating->Evaporation Washing Washing (Diethyl Ether) Evaporation->Washing Product 1-Benzyl-3-methylimidazolium chloride Washing->Product

Synthesis workflow for 1-Benzyl-3-methylimidazolium chloride.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 1-Benzyl-3-methylimidazolium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the ionic liquid.

Experimental Protocol:

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or 500 MHz.[8][9] The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]

¹H NMR Data (300 MHz, DMSO-d₆): [8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.24s1HN-CH-N
7.79s1HImidazole C-H
7.72s1HImidazole C-H
7.38-7.45m5HAromatic C-H
5.42s2HN-CH₂
3.85s3HN-CH₃

¹³C NMR Data:

While specific ¹³C NMR data for 1-Benzyl-3-methylimidazolium chloride was not detailed in the provided search results, it is a standard characterization technique for this compound.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Experimental Protocol:

The FT-IR spectrum is recorded using an FT-IR spectrometer. The sample can be analyzed as a neat liquid or solid. Spectra are typically recorded in the wavenumber range of 4000 cm⁻¹ to 450 cm⁻¹.[10][11]

Characteristic FT-IR Peaks:

While a specific spectrum for 1-Benzyl-3-methylimidazolium chloride is not provided, the FT-IR spectrum of imidazolium-based ionic liquids typically shows characteristic peaks for C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching of the imidazole ring, and various bending vibrations.[10][11]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of the ionic liquid.

Experimental Protocol:

  • TGA: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or argon), and its mass loss is measured as a function of temperature.[12][13]

  • DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature, allowing for the determination of melting points, glass transitions, and decomposition temperatures.[12]

For imidazolium-based ionic liquids, TGA can reveal the onset of decomposition, which is an important parameter for high-temperature applications.[12][13] DSC can be used to determine the melting point of the solid ionic liquid.[12]

Characterization_Techniques cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis BMIM_Cl 1-Benzyl-3-methylimidazolium Chloride NMR NMR Spectroscopy (¹H, ¹³C) BMIM_Cl->NMR Provides structural information FTIR FT-IR Spectroscopy BMIM_Cl->FTIR Identifies functional groups MS Mass Spectrometry BMIM_Cl->MS Determines molecular weight TGA Thermogravimetric Analysis (TGA) BMIM_Cl->TGA Evaluates thermal stability DSC Differential Scanning Calorimetry (DSC) BMIM_Cl->DSC Determines phase transitions

Core techniques for characterizing 1-Benzyl-3-methylimidazolium chloride.

References

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid, 1-Benzyl-3-methylimidazolium chloride ([B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid, 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes procedural workflows.

Core Physicochemical Properties

1-Benzyl-3-methylimidazolium chloride is a salt that is liquid at or near room temperature, a characteristic feature of ionic liquids. Its properties are determined by the interplay between the organic cation, 1-benzyl-3-methylimidazolium, and the chloride anion.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-Benzyl-3-methylimidazolium chloride.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃ClN₂[1][2]
Molecular Weight 208.69 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point 58 °C (136.4 °F)[1][2]
Boiling Point Data not available. Ionic liquids typically decompose at high temperatures before boiling.
Density 1.673 g/cm³ at 25 °C (77 °F)[1][2]
Solubility Soluble in water and some organic solvents. Specific quantitative data is limited.[2]
Viscosity Data for the pure compound is not readily available. The bromide analog is described as a highly viscous liquid at ambient temperatures.[3]
Surface Tension Data for the pure compound is not readily available.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized experimental protocols applicable to the characterization of 1-Benzyl-3-methylimidazolium chloride and other ionic liquids.

Synthesis of 1-Benzyl-3-methylimidazolium Chloride

The synthesis of 1-Benzyl-3-methylimidazolium chloride is typically achieved through the quaternization of 1-methylimidazole with benzyl chloride.

SynthesisWorkflow Synthesis of 1-Benzyl-3-methylimidazolium Chloride cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Final Product Reactant1 1-Methylimidazole Reaction Mixing in a suitable solvent (e.g., toluene or acetonitrile) Reactant1->Reaction Reactant2 Benzyl Chloride Reactant2->Reaction Heating Heating the mixture (e.g., reflux for 24-72 hours) Reaction->Heating Cooling Cooling the reaction mixture Heating->Cooling Precipitation Precipitation of the product Cooling->Precipitation Filtration Filtration to isolate the solid product Precipitation->Filtration Washing Washing with a non-polar solvent (e.g., diethyl ether or ethyl acetate) Filtration->Washing Drying Drying under vacuum Washing->Drying Product 1-Benzyl-3-methylimidazolium chloride Drying->Product MeasurementProtocols Experimental Protocols for Physicochemical Properties cluster_properties Physicochemical Properties cluster_techniques Measurement Techniques MeltingPoint Melting Point DSC Differential Scanning Calorimetry (DSC) MeltingPoint->DSC CapillaryTube Capillary Tube Method MeltingPoint->CapillaryTube Density Density Pycnometry Pycnometry Density->Pycnometry OscillatingU Oscillating U-tube Densitometry Density->OscillatingU Viscosity Viscosity RotationalViscometer Rotational Viscometer Viscosity->RotationalViscometer FallingBall Falling Ball Viscometer Viscosity->FallingBall SurfaceTension Surface Tension PendantDrop Pendant Drop Tensiometry SurfaceTension->PendantDrop WilhelmyPlate Wilhelmy Plate Method SurfaceTension->WilhelmyPlate SignalingPathway Hypothetical Interaction of an Imidazolium Ionic Liquid with a Cellular Signaling Pathway cluster_cellular Cellular Environment cluster_pathway Signaling Cascade IL Imidazolium Ionic Liquid (e.g., [Bmim]Cl) CellMembrane Cell Membrane IL->CellMembrane Crosses or interacts with Cytoplasm Cytoplasm CellMembrane->Cytoplasm UpstreamKinase Upstream Kinase (e.g., AMPK, eEF2K) Cytoplasm->UpstreamKinase Activates eEF2 eEF2 UpstreamKinase->eEF2 Phosphorylates Phosphorylated_eEF2 Phosphorylated eEF2 (Inactive) ProteinSynthesis Protein Synthesis eEF2->ProteinSynthesis Promotes Phosphorylated_eEF2->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Leads to

References

Exploratory

An In-depth Technical Guide to the Solubility of 1-Benzyl-3-methylimidazolium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-benzyl-3-methylimidazolium chloride ([Bzmim][Cl]), focusing on its solubility in various organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-3-methylimidazolium chloride ([Bzmim][Cl]), focusing on its solubility in various organic solvents. This ionic liquid is noted for its low volatility, thermal stability, and diverse solvation capabilities, making it a compound of interest in green chemistry, electrochemistry, and biocatalysis.[1]

Physicochemical Properties of 1-Benzyl-3-methylimidazolium Chloride

1-Benzyl-3-methylimidazolium chloride is an organic salt that exists as a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 36443-80-8[2][3][4][5]
Molecular Formula C₁₁H₁₃ClN₂[2][4][5][6]
Molecular Weight 208.69 g/mol [2][4][5][6][7]
Melting Point 58 °C to 80 °C[1][7]
Density 1.673 g/cm³ (at 25 °C)[7]
Appearance White to off-white crystalline powder[1]

Solubility of 1-Benzyl-3-methylimidazolium Chloride in Organic Solvents

The solubility of ionic liquids is a critical parameter for their application as solvents, co-solvents, or reagents in chemical processes. While specific quantitative solubility data for 1-benzyl-3-methylimidazolium chloride in a range of organic solvents is not extensively reported in publicly available literature, its general solubility behavior can be inferred from the principles of ionic liquid chemistry and qualitative observations.

Imidazolium-based ionic liquids with chloride anions are generally more hydrophilic and tend to be soluble in polar solvents. The presence of the benzyl group introduces some nonpolar character, which may influence its solubility in solvents with lower polarity.

Qualitative Solubility Data

The following table provides an estimated qualitative solubility of 1-benzyl-3-methylimidazolium chloride in common organic solvents based on general principles. "Soluble" indicates that a significant amount is expected to dissolve, "partially soluble" suggests limited solubility, and "insoluble" indicates negligible dissolution.

SolventPolarity IndexExpected Qualitative Solubility
Methanol 6.6Soluble
Ethanol 5.2Soluble
Acetonitrile 6.2Soluble
Acetone 5.4Soluble
Dichloromethane 3.4Partially Soluble
Ethyl Acetate 4.3Partially Soluble
Tetrahydrofuran (THF) 4.2Partially Soluble
Toluene 2.3Insoluble
Hexane 0.0Insoluble

Note: This table is intended as a guideline. Experimental verification is necessary for precise solubility determination.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols for the synthesis of 1-benzyl-3-methylimidazolium chloride and the determination of its solubility are provided.

Synthesis of 1-Benzyl-3-methylimidazolium Chloride

A common method for the synthesis of 1-benzyl-3-methylimidazolium chloride is the direct alkylation of 1-methylimidazole with benzyl chloride.

Materials:

  • 1-methylimidazole

  • Benzyl chloride

  • Acetonitrile (or another suitable solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1 equivalent) in acetonitrile.

  • Add benzyl chloride (1.05 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR). The reaction may take several hours to days to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product several times with diethyl ether to remove any unreacted starting materials.

  • Dry the purified 1-benzyl-3-methylimidazolium chloride under vacuum.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Methylimidazole 1-Methylimidazole ReactionVessel Dissolve in Acetonitrile & Heat to Reflux Methylimidazole->ReactionVessel BenzylChloride Benzyl Chloride BenzylChloride->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Reaction Completion Washing Wash with Diethyl Ether Evaporation->Washing Drying Vacuum Drying Washing->Drying FinalProduct 1-Benzyl-3-methylimidazolium Chloride Drying->FinalProduct

Synthesis workflow for 1-benzyl-3-methylimidazolium chloride.
Determination of Solubility in an Organic Solvent

The isothermal shake-flask method is a common and reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment:

  • 1-Benzyl-3-methylimidazolium chloride (solute)

  • Organic solvent of interest

  • Thermostated shaker bath or incubator

  • Analytical balance

  • Vials with airtight seals

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Procedure:

  • Sample Preparation: Add an excess amount of 1-benzyl-3-methylimidazolium chloride to a series of vials.

  • Solvent Addition: Accurately weigh and add a known amount of the organic solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostated shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate phase separation.

  • Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution) and determine the concentration of 1-benzyl-3-methylimidazolium chloride using a pre-calibrated analytical method.

  • Solubility Calculation: Calculate the solubility in the desired units (e.g., g/100g of solvent or mol/L).

SolubilityDetermination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess [Bzmim][Cl] to vial B Add known mass of solvent A->B C Shake at constant temperature B->C D Settle or centrifuge C->D 24-48 hours E Analyze supernatant concentration D->E F Calculate solubility E->F

References

Foundational

An In-depth Technical Guide on the Crystal Structure of 1-Benzyl-3-methylimidazolium Chloride

This guide provides a comprehensive overview of the crystal structure of 1-Benzyl-3-methylimidazolium chloride, an ionic liquid of significant interest to researchers and drug development professionals. The information p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystal structure of 1-Benzyl-3-methylimidazolium chloride, an ionic liquid of significant interest to researchers and drug development professionals. The information presented herein is compiled from crystallographic studies and is intended to serve as a core technical resource.

Molecular Structure and Crystallographic Data

1-Benzyl-3-methylimidazolium chloride (C₁₁H₁₃ClN₂) is an organic salt consisting of a 1-benzyl-3-methylimidazolium cation and a chloride anion. The crystal structure of its hydrated form, specifically 1-Benzyl-3-methylimidazolium chloride 0.25-hydrate, has been determined by X-ray diffraction. The asymmetric unit of this compound contains two independent ion pairs and half a solvent water molecule.[1]

The crystallographic data reveals an orthorhombic crystal system.[1] Key structural features include the relative orientation of the imidazole and aromatic rings of the cation, which are disposed at dihedral angles of 66.61(3)° and 89.17(3)°.[1] The crystal packing is stabilized by O—H⋯(O,Cl) hydrogen bonds and π–π stacking interactions between the imidazole ring of one cation and the aromatic ring of another, with a perpendicular distance of 3.4(4) Å between the rings.[1]

The following tables summarize the key crystallographic data for 1-Benzyl-3-methylimidazolium chloride 0.25-hydrate collected at a temperature of 113 K.[1]

Parameter Value
Chemical FormulaC₁₁H₁₃N₂⁺·Cl⁻·0.25H₂O
Molecular Weight (Mᵣ)213.19
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a11.452 (2) Å
b11.410 (2) Å
c34.867 (7) Å
Unit Cell Volume (V) 4555.8 (16) ų
Number of Formulas (Z) 16
Calculated Density (Dₓ)1.243 Mg m⁻³
Data Collection and Refinement
Radiation SourceMo Kα
Wavelength (λ)0.71073 Å
Absorption Coefficient (μ)0.30 mm⁻¹
Temperature (T)113 K
Crystal Size0.22 × 0.20 × 0.16 mm
DiffractometerRigaku Saturn
Measured Reflections30046
Independent Reflections4022
Reflections with I > 2σ(I)3619
R_int0.041
Final R indices [I > 2σ(I)]R[F² > 2σ(F²)] = 0.042
wR(F²)0.119
Goodness-of-fit (S)1.08

Experimental Protocols

The synthesis of the title compound was achieved through the following procedure:

  • N-methylimidazole (8.2 g, 0.1 mol) was dissolved in 30 ml of dry acetonitrile.

  • Benzyl chloride (12.7 g, 0.1 mol) was added to this solution.

  • The reaction mixture was stirred under reflux for 7 hours.

  • Following the reaction, the mixture was extracted with ethyl acetate.

  • The residue obtained after concentration was purified by recrystallization from chloroform.

  • The final product was obtained with a yield of 93% (19.4 g) and a melting point of 251 K.[1]

The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a Rigaku Saturn diffractometer. Data collection was performed at a low temperature of 113 K to minimize thermal vibrations. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

Visualizations

The following diagram illustrates the ionic and covalent bonding relationships within 1-Benzyl-3-methylimidazolium chloride.

cluster_cation 1-Benzyl-3-methylimidazolium Cation cluster_anion Anion Imidazolium_Ring Imidazolium Ring Methyl_Group Methyl Group Imidazolium_Ring->Methyl_Group N-C bond Benzyl_Group Benzyl Group Imidazolium_Ring->Benzyl_Group N-C bond Chloride Chloride (Cl⁻) Imidazolium_Ring->Chloride Ionic Interaction

Caption: Ionic and covalent bonds in the compound.

References

Exploratory

1-Benzyl-3-methylimidazolium chloride CAS number 36443-80-8

An In-depth Technical Guide to 1-Benzyl-3-methylimidazolium chloride (CAS: 36443-80-8) Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-3-methylimidazolium chloride (CAS No. 36443-...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-3-methylimidazolium chloride (CAS: 36443-80-8)

Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-3-methylimidazolium chloride (CAS No. 36443-80-8), an imidazolium-based ionic liquid. It is intended for researchers, scientists, and professionals in drug development and other advanced scientific fields. This guide details the compound's physicochemical properties, spectral data, synthesis protocols, and key applications, with a focus on its role in green chemistry, catalysis, and materials science. Safety and toxicological data are also presented.

Introduction

1-Benzyl-3-methylimidazolium chloride, often abbreviated as [BzMIM]Cl, is an ionic liquid that has garnered significant attention for its unique combination of properties. As a member of the imidazolium-based family, it is characterized by its low volatility, high thermal and chemical stability, and excellent ionic conductivity.[1][2] These attributes make it a valuable and environmentally friendlier alternative to traditional volatile organic solvents in a wide array of scientific and industrial applications.[1] Its ability to dissolve a diverse range of organic and inorganic substances further enhances its utility as a "designer solvent" for innovative chemical processes.[1][2][3]

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-Benzyl-3-methylimidazolium chloride are summarized below. These properties are crucial for its application in various experimental and industrial settings.

PropertyValueReference
CAS Number 36443-80-8[1][2][4]
Molecular Formula C₁₁H₁₃ClN₂[1][2][4]
Molecular Weight 208.69 g/mol [1][2][4]
Appearance White to off-white crystalline powder[2]
Melting Point 58 - 80 °C (Reported range)[2][5][6][7]
Density 1.673 g/cm³ (at 25 °C)[5][7]
Purity ≥97.0% - >99% (Commercially available)[5][8]

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 1-Benzyl-3-methylimidazolium chloride.

Spectral Data TypeKey Characteristics / PeaksReference
¹H NMR (300 MHz, DMSO-d₆): δ (ppm) = 3.85 (s, 3H, N-CH₃), 5.42 (s, 2H, N-CH₂), 7.38-7.45 (m, 5H, H-aryl), 7.72 (s, 1H), 7.79 (s, 1H), 9.24 (s, 1H)[9]
¹³C NMR Data available for structural confirmation.[4][10]
IR Spectroscopy (KBr, ν, cm⁻¹): 3415, 3085, 2927, 1634, 1571, 1455, 1160, 824, 722[11]
Raman Spectroscopy Characteristic bands for the imidazolium ring at 1416 and 1022 cm⁻¹ can be observed.[12]

Experimental Protocols

Synthesis of 1-Benzyl-3-methylimidazolium chloride

A common and effective method for the laboratory-scale synthesis of this ionic liquid involves the direct quaternization of 1-methylimidazole with benzyl chloride.

Materials:

  • 1-methylimidazole (N-methylimidazole)

  • Benzyl chloride

  • Dry acetonitrile (solvent)

  • Ethyl acetate (for extraction/washing)

  • Chloroform (for recrystallization)

Protocol:

  • Dissolve 1-methylimidazole (0.1 mol) in dry acetonitrile (30 ml).

  • Add benzyl chloride (0.1 mol) to the solution.

  • Stir the reaction mixture under reflux for approximately 7 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate to remove unreacted starting materials.

  • Concentrate the remaining product layer under reduced pressure.

  • Purify the resulting residue by recrystallization from chloroform to yield the final product.[11]

An alternative procedure involves heating methylimidazole and benzyl chloride in acetonitrile at 70 °C for 72 hours, followed by evaporation of the solvent and washing the residue with diethyl ether.[13]

G cluster_reactants Reactants & Solvent cluster_process Process cluster_product Product methylimidazole 1-Methylimidazole mix Mix & Reflux (7h, ~82°C) methylimidazole->mix benzyl_chloride Benzyl Chloride benzyl_chloride->mix acetonitrile Acetonitrile (Solvent) acetonitrile->mix extract Extract (Ethyl Acetate) mix->extract Reaction Mixture purify Concentrate & Recrystallize extract->purify Crude Product product 1-Benzyl-3-methylimidazolium chloride purify->product

Synthesis workflow for 1-Benzyl-3-methylimidazolium chloride.

Applications in Research and Development

The distinct properties of 1-Benzyl-3-methylimidazolium chloride make it a versatile tool for researchers.

  • Green Chemistry and Organic Synthesis : Its negligible vapor pressure and high thermal stability make it an excellent replacement for volatile organic solvents, reducing environmental impact and improving safety.[1] It serves as a recyclable medium that can enhance reaction rates and yields.[1]

  • Catalysis : This ionic liquid is an effective medium for various catalytic reactions, particularly in homogeneous catalysis.[1] Its ionic nature helps to stabilize catalytic species, reaction intermediates, and transition states, which can lead to improved efficiency and selectivity.[1]

  • Electrochemistry : Due to its high ionic conductivity and wide electrochemical window, it is a suitable component for electrolytes in advanced energy storage devices like batteries and supercapacitors, contributing to their safety and longevity.[1][2]

  • Nanomaterial Synthesis : It can act as a stabilizing agent in the synthesis of nanoparticles, ensuring uniform distribution and preventing agglomeration.[1] This is highly relevant for creating novel materials for electronics, medicine, and catalysis.[1]

  • Separation Processes : Its selective solubility for various compounds makes it useful in liquid-liquid extraction processes to isolate valuable products from complex mixtures, such as in the pharmaceutical and fine chemical industries.[1][2] It also shows potential for gas separation, including the capture of CO₂.[1][7]

  • Biocatalysis : For drug development professionals, its use as a co-solvent in enzymatic reactions is particularly noteworthy.[2] It can improve the solubility of non-polar substrates in aqueous media, thereby increasing reaction rates and overall efficiency in biocatalytic transformations.[2]

G compound [BzMIM]Cl prop_ionic High Ionicity & Conductivity compound->prop_ionic prop_stability Thermal & Chemical Stability compound->prop_stability prop_solvent Excellent Solvation Power compound->prop_solvent prop_volatility Low Volatility compound->prop_volatility app_electro Electrochemistry (Batteries, Sensors) prop_ionic->app_electro app_catalysis Catalysis (Homogeneous) prop_stability->app_catalysis app_green Green Solvent (Organic Synthesis) prop_stability->app_green app_nano Nanomaterial Synthesis prop_solvent->app_nano app_bio Biocatalysis & Extractions prop_solvent->app_bio prop_volatility->app_green

Mapping of core properties to key research applications.

Safety and Toxicological Profile

Understanding the safety and hazards associated with 1-Benzyl-3-methylimidazolium chloride is critical for its handling and application.

Hazard TypeGHS ClassificationPrecautionary Statements
Skin H315: Causes skin irritationP264, P280, P302+P352, P332+P317
Eye H319: Causes serious eye irritationP280, P305+P351+P338, P337+P317
Respiratory H335: May cause respiratory irritationP261, P271, P304+P340, P319

The GHS data is aggregated from multiple sources and notifications.[1][4]

While specific comprehensive toxicological studies on 1-Benzyl-3-methylimidazolium chloride are not as extensive as for other ionic liquids, research on related compounds provides valuable context. Studies on imidazolium chlorides like 1-butyl-3-methylimidazolium chloride (Bmim-Cl) indicate that the toxicity of ionic liquids is often dependent on the structure of the cation and the length of its alkyl side chains.[14][15] Generally, longer alkyl chains and aromatic cations can lead to increased toxicity.[3][15] Human exposure is primarily through dermal or oral routes, and the compound should be handled with appropriate personal protective equipment (gloves, eye shields, dust mask) in a well-ventilated area.[14]

Conclusion

1-Benzyl-3-methylimidazolium chloride is a highly versatile ionic liquid with a well-defined set of physicochemical properties that make it suitable for a broad range of applications. For researchers in chemistry, materials science, and drug development, it offers significant advantages as a stable, non-volatile solvent, a medium for catalysis, and a tool for creating advanced materials. Its role in promoting greener chemical processes underscores its importance in modern, sustainable science. Proper adherence to safety protocols is essential when handling this compound to mitigate its irritant properties. Future research will likely continue to expand its applications, particularly in energy storage and biocatalysis.

References

Foundational

An In-depth Technical Guide to 1-Benzyl-3-methylimidazolium Chloride

This technical guide provides a comprehensive overview of 1-Benzyl-3-methylimidazolium chloride ([Bmim][Cl]), an ionic liquid with significant applications across various scientific and industrial fields. This document i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Benzyl-3-methylimidazolium chloride ([Bmim][Cl]), an ionic liquid with significant applications across various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and key applications.

Physicochemical Properties

1-Benzyl-3-methylimidazolium chloride is an imidazolium-based ionic liquid known for its thermal stability, low volatility, and high ionic conductivity.[1] These properties make it a versatile compound in numerous chemical processes.[1][2] The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C11H13ClN2[3][4][5][6][7]
Molecular Weight 208.69 g/mol [3][4][5][7]
CAS Number 36443-80-8[3][4]
Melting Point 58 °C[5][7] - 70 °C[6]
Density 1.673 g/cm³ (at 25 °C)[5][7]
Appearance Solid[4]

Experimental Protocols

Detailed methodologies for the synthesis and modification of 1-Benzyl-3-methylimidazolium chloride are crucial for its application in research and development.

Synthesis of 1-Benzyl-3-methylimidazolium chloride

The synthesis of 1-Benzyl-3-methylimidazolium chloride is typically achieved through the quaternization of 1-methylimidazole with benzyl chloride.[1] A general procedure, adapted from the synthesis of similar imidazolium-based ionic liquids, is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in a suitable solvent such as toluene.

  • Addition of Reagent: While stirring the solution, slowly add an equimolar amount of benzyl chloride.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period, typically several hours, to ensure the completion of the reaction.

  • Isolation and Purification: After cooling, the product, a viscous oil or a solid, will separate from the solvent. The solvent can be decanted, and the crude product is then washed with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

  • Drying: The purified product is then dried under a vacuum to remove any residual solvent, yielding the final 1-Benzyl-3-methylimidazolium chloride.

A similar procedure is described for the synthesis of 1-butyl-3-methylimidazolium chloride, where 1-methylimidazole is reacted with 1-chlorobutane in toluene.[8]

Synthesis_Workflow reagents 1-Methylimidazole + Benzyl Chloride reaction Reflux reagents->reaction solvent Toluene solvent->reaction separation Cooling & Decanting reaction->separation washing Wash with Ethyl Acetate separation->washing drying Vacuum Drying washing->drying product 1-Benzyl-3-methylimidazolium Chloride drying->product

Synthesis workflow for 1-Benzyl-3-methylimidazolium chloride.

Anion Exchange Protocol

The properties of ionic liquids can be tuned by exchanging the anion. A general method for anion exchange is as follows:

  • Dissolution: Dissolve the 1-Benzyl-3-methylimidazolium chloride in water.

  • Addition of Exchange Salt: Add a solution of a salt containing the desired new anion (e.g., sodium tetrafluoroborate for the BF4- anion) to the ionic liquid solution.[9][10]

  • Extraction: The newly formed ionic liquid can be extracted from the aqueous phase using an organic solvent like dichloromethane.[9][10]

  • Washing and Drying: The organic phase is then washed with water to remove any remaining inorganic salts, and the solvent is removed under reduced pressure. The final product is dried under vacuum.[9]

Applications in Research and Drug Development

1-Benzyl-3-methylimidazolium chloride is a versatile ionic liquid with a wide array of applications.

Role as a "Green" Solvent and Catalyst

Due to its low volatility and high thermal stability, it serves as an environmentally friendly alternative to traditional organic solvents in various chemical reactions.[1][2] It can dissolve a wide range of organic and inorganic compounds, which can lead to enhanced reaction rates and yields.[1] Furthermore, its ionic nature can stabilize reaction intermediates, making it an effective medium for catalysis.[1]

Green_Chemistry_Application cluster_reaction Organic Synthesis cluster_workup Product Isolation reactants Reactants bmimcl 1-Benzyl-3-methylimidazolium Chloride (Solvent/Catalyst) reactants->bmimcl dissolves in products Products bmimcl->products facilitates reaction to recycling Ionic Liquid Recycling bmimcl->recycling extraction Extraction with Conventional Solvent products->extraction products->extraction extraction->recycling separates from

Application of [Bmim][Cl] in a typical organic synthesis workflow.

Biocatalysis and Drug Development

In the field of biocatalysis, 1-Benzyl-3-methylimidazolium chloride can act as a co-solvent in enzymatic reactions.[2] This can improve the solubility of substrates, potentially increasing reaction rates and yields, which is beneficial in pharmaceutical manufacturing.[2]

Antimicrobial and Antibiofilm Activity

Research has shown that imidazolium-based ionic liquids, including those with alkyl chains, possess potent, broad-spectrum antimicrobial and antibiofilm activity against clinically significant pathogens.[11] This suggests potential applications in developing new antimicrobial agents or coatings for medical devices.

Antibiofilm_Activity bmim_cl 1-Benzyl-3-methylimidazolium Chloride bacterial_cell Bacterial Cell (in Biofilm) bmim_cl->bacterial_cell interacts with membrane_disruption Cell Membrane Disruption bacterial_cell->membrane_disruption leads to biofilm_inhibition Inhibition of Biofilm Formation membrane_disruption->biofilm_inhibition

Proposed mechanism of antibiofilm activity.

Other Applications

Other notable applications of 1-Benzyl-3-methylimidazolium chloride include:

  • Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity.[1][2]

  • Materials Science: Employed in the synthesis of nanomaterials.[1][2]

  • Separation Processes: Effective in liquid-liquid extraction for separating valuable compounds and in gas separation.[1][2]

References

Exploratory

Spectroscopic and Synthetic Profile of 1-Benzyl-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the ionic liquid, 1-Benzyl-3-methylimidazol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the ionic liquid, 1-Benzyl-3-methylimidazolium chloride. The information is curated to be a valuable resource for researchers and professionals engaged in chemistry, materials science, and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Benzyl-3-methylimidazolium chloride, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventReference
10.51s1HNCHN (Imidazolium H-2)CDCl₃[1]
7.51t (J=1.7 Hz)1HImidazolium H-4 or H-5CDCl₃[1]
7.41 - 7.46m2HPhenyl HCDCl₃[1]
7.37t (J=1.7 Hz)1HImidazolium H-4 or H-5CDCl₃[1]
7.29 - 7.34m3HPhenyl HCDCl₃[1]
5.54s2HN-CH₂ (Benzyl)CDCl₃[1]
3.98s3HN-CH₃CDCl₃[1]
9.24s1HNCHN (Imidazolium H-2)DMSO-d₆[2]
7.79s1HImidazolium H-4 or H-5DMSO-d₆[2]
7.72s1HImidazolium H-4 or H-5DMSO-d₆[2]
7.38-7.45m5HPhenyl HDMSO-d₆[2]
5.42s2HN-CH₂ (Benzyl)DMSO-d₆[2]
3.85s3HN-CH₃DMSO-d₆[2]
Table 2: ¹³C NMR Spectroscopic Data

Due to the limitations of the search results, specific ¹³C NMR chemical shift values for 1-Benzyl-3-methylimidazolium chloride were not explicitly found. General ranges for imidazolium-based ionic liquids suggest the following expected regions for the carbon atoms: NCHN at ~137 ppm, imidazolium ring carbons between 120-124 ppm, benzyl CH₂ at ~53 ppm, methyl group at ~36 ppm, and phenyl carbons between 128-134 ppm.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentReference
3415O-H Stretch (likely from trace water)
3085C-H Stretch (Aromatic/Imidazolium)
2927C-H Stretch (Aliphatic)
1634C=C Stretch (Aromatic)
1571C=N Stretch (Imidazolium Ring)
1455C-H Bend (Aliphatic)
1160C-N Stretch
824C-H Bend (Aromatic)
722C-H Bend (Aromatic)

Note: The assignments are based on typical vibrational modes and the specific assignments were not detailed in the source.

Mass Spectrometry and UV-Vis Data

Despite a comprehensive search, specific quantitative data for the mass spectrometry fragmentation pattern (m/z values) and UV-Vis absorption maxima (λmax) for 1-Benzyl-3-methylimidazolium chloride were not available in the reviewed literature. The calculated molecular weight is 208.69 g/mol and the exact mass is 208.0767261 Da.

Experimental Protocols

Synthesis of 1-Benzyl-3-methylimidazolium chloride

Two primary methods for the synthesis of 1-Benzyl-3-methylimidazolium chloride are reported in the literature.

Method 1: Direct Alkylation [1]

  • Reactants: 1-methylimidazole and benzyl chloride.

  • Solvent: Acetonitrile.

  • Procedure:

    • A mixture of 1-methylimidazole (0.735 mmol) and benzyl chloride (0.882 mmol) in acetonitrile (5 mL) is prepared.

    • The reaction mixture is heated to 70 °C for 72 hours.

    • After cooling, the solvent is removed under reduced pressure (in vacuo).

    • The resulting residue is washed several times with diethyl ether to yield the final product.

Method 2: Synthesis with Recrystallization

  • Reactants: N-methylimidazole and benzyl chloride.

  • Solvent: Dry acetonitrile for the reaction; chloroform for recrystallization.

  • Procedure:

    • N-methylimidazole (0.1 mol) is dissolved in dry acetonitrile (30 ml).

    • Benzyl chloride (0.1 mol) is added to the solution.

    • The reaction mixture is stirred under reflux for 7 hours.

    • The mixture is then extracted with ethyl acetate.

    • After concentrating the solution, the residue is purified by recrystallization from chloroform.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 1-Benzyl-3-methylimidazolium chloride.

Reactants 1-Methylimidazole + Benzyl Chloride Reaction Heating at 70°C (72 hours) Reactants->Reaction Solvent Acetonitrile Solvent->Reaction Evaporation Solvent Evaporation (in vacuo) Reaction->Evaporation Washing Washing with Diethyl Ether Evaporation->Washing Product 1-Benzyl-3-methylimidazolium chloride Washing->Product

Synthesis and Purification Workflow
Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for the structural confirmation of the synthesized compound.

cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (Data Not Found) Synthesis->MS UVVis UV-Vis Spectroscopy (Data Not Found) Synthesis->UVVis Structure Confirmed Structure of 1-Benzyl-3-methylimidazolium chloride NMR->Structure IR->Structure MS->Structure UVVis->Structure

Spectroscopic Analysis Workflow

References

Foundational

1-Benzyl-3-methylimidazolium chloride synthesis from methylimidazole and benzyl chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-methylimidazolium chloride, a versatile ionic liquid, from 1-methylimi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-methylimidazolium chloride, a versatile ionic liquid, from 1-methylimidazole and benzyl chloride. This document details the experimental protocols, physicochemical properties of the involved substances, and spectroscopic data for the product.

Introduction

1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) is an ionic liquid that has garnered significant interest due to its unique properties, including low volatility, high thermal stability, and excellent solvency for a wide range of organic and inorganic compounds.[1] These characteristics make it a valuable medium for various applications in organic synthesis, catalysis, and electrochemistry. This guide presents a detailed protocol for the synthesis of 1-benzyl-3-methylimidazolium chloride via the quaternization of 1-methylimidazole with benzyl chloride.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for the successful and safe execution of the synthesis.

Table 1: Physicochemical Properties of Reactants

Property1-MethylimidazoleBenzyl Chloride
Molecular Formula C4H6N2C7H7Cl
Molecular Weight ( g/mol ) 82.10126.58
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point (°C) 198179
Melting Point (°C) -60-39.2
Density (g/cm³) 1.03 (at 25 °C)1.100 (at 20 °C)

Table 2: Physicochemical Properties of 1-Benzyl-3-methylimidazolium Chloride

PropertyValue
Molecular Formula C11H13ClN2
Molecular Weight ( g/mol ) 208.69[2]
Appearance Pale yellow gum or solid[3]
Melting Point (°C) 58[4]
Density (g/cm³) 1.673 (at 25 °C)[4]

Synthesis of 1-Benzyl-3-methylimidazolium Chloride

The synthesis of 1-benzyl-3-methylimidazolium chloride is typically achieved through a direct quaternization reaction, which is a type of SN2 reaction. In this process, the nucleophilic nitrogen atom of 1-methylimidazole attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of the imidazolium salt.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product methylimidazole 1-Methylimidazole product 1-Benzyl-3-methylimidazolium Chloride methylimidazole->product + Benzyl Chloride benzylchloride Benzyl Chloride

Caption: Reaction scheme for the synthesis of 1-benzyl-3-methylimidazolium chloride.

Experimental Protocols

Two primary methods for the synthesis are detailed below: a conventional heating method and a microwave-assisted method.

This method utilizes standard laboratory heating techniques to achieve the synthesis.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and acetonitrile.

  • Add benzyl chloride to the solution. A typical molar ratio of 1-methylimidazole to benzyl chloride is approximately 1:1.2.[3]

  • Heat the reaction mixture to 70 °C and maintain this temperature for 72 hours with continuous stirring.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • The resulting residue, a pale yellow gum, is the crude 1-benzyl-3-methylimidazolium chloride.[3]

  • For purification, wash the crude product several times with diethyl ether (Et2O) to remove any unreacted starting materials.[3]

  • Dry the purified product under vacuum.

Table 3: Reaction Parameters for Conventional Synthesis

ParameterValue
Reactant 1 1-Methylimidazole (0.735 mmol)
Reactant 2 Benzyl Chloride (0.882 mmol)
Solvent Acetonitrile (5 mL)
Temperature 70 °C
Reaction Time 72 hours
Yield 86%[3]

Microwave irradiation offers a significantly faster alternative to conventional heating, often leading to high yields in a fraction of the time.[5][6]

Experimental Procedure (General):

  • In a microwave-safe reaction vessel, combine 1-methylimidazole and benzyl chloride. The reaction can often be performed under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (typically a few minutes).

  • Monitor the reaction progress by TLC or NMR.

  • After completion, cool the vessel and purify the product as described in the conventional method.

While a specific protocol for the microwave-assisted synthesis of 1-benzyl-3-methylimidazolium chloride is not detailed in the searched literature, the synthesis of other imidazolium-based ionic liquids has been achieved in as little as 7 minutes.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-benzyl-3-methylimidazolium chloride.

experimental_workflow start Start reactants Combine 1-Methylimidazole, Benzyl Chloride, and Solvent start->reactants reaction Reaction (Conventional Heating or Microwave) reactants->reaction cooling Cool to Room Temperature reaction->cooling evaporation Solvent Removal (Rotary Evaporation) cooling->evaporation washing Wash with Diethyl Ether evaporation->washing drying Dry under Vacuum washing->drying product Purified 1-Benzyl-3-methylimidazolium Chloride drying->product

Caption: General experimental workflow for the synthesis of 1-benzyl-3-methylimidazolium chloride.

Characterization of 1-Benzyl-3-methylimidazolium Chloride

The identity and purity of the synthesized 1-benzyl-3-methylimidazolium chloride can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 10.51 (s, 1H, N-CH-N)

  • δ 7.51 (t, J=1.7 Hz, 1H, Imidazole-H)

  • δ 7.46 - 7.41 (m, 2H, Ar-H)

  • δ 7.37 (t, J=1.7 Hz, 1H, Imidazole-H)

  • δ 7.34 - 7.29 (m, 3H, Ar-H)

  • δ 5.54 (s, 2H, N-CH₂-Ar)

  • δ 3.98 (s, 3H, N-CH₃)[3]

¹³C NMR:

While specific ¹³C NMR data for 1-benzyl-3-methylimidazolium chloride was not found in the search results, data for the closely related platinum complex of a similar ligand, shows characteristic peaks for the imidazolium ring and the benzyl group.[3] The expected chemical shifts would be in the regions of:

  • N-CH-N: ~137 ppm

  • Imidazole C-H: ~123-124 ppm

  • Aromatic C-H: ~128-134 ppm

  • N-CH₂-Ar: ~53 ppm

  • N-CH₃: ~36 ppm

Infrared (IR) Spectroscopy

A reference IR spectrum for 1-benzyl-3-methylimidazolium chloride shows the following characteristic absorption bands:

  • 3415 cm⁻¹: O-H stretch (from absorbed water)

  • 3085 cm⁻¹: Aromatic C-H stretch

  • 2927 cm⁻¹: Aliphatic C-H stretch

  • 1634, 1571, 1455 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings

  • 1160 cm⁻¹: In-plane C-H bending

  • 824, 722 cm⁻¹: Out-of-plane C-H bending

Conclusion

This guide has provided a detailed technical overview of the synthesis of 1-benzyl-3-methylimidazolium chloride. The conventional heating method offers a reliable route with high yields, while microwave-assisted synthesis presents a rapid and efficient alternative. The provided physicochemical data and spectroscopic information are essential for the successful synthesis, purification, and characterization of this important ionic liquid. Researchers and professionals in drug development and other scientific fields can utilize this information for their applications.

References

Exploratory

theoretical studies on 1-Benzyl-3-methylimidazolium chloride properties

An In-depth Technical Guide on the Theoretical Studies of 1-Benzyl-3-methylimidazolium Chloride Properties For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-3-methylimidazolium chlorid...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 1-Benzyl-3-methylimidazolium Chloride Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylimidazolium chloride, often abbreviated as [Bnm]Cl or [C1Bn-mim]Cl, is an ionic liquid that has garnered interest in various chemical applications, including as a solvent in organic synthesis and for its potential role in biocatalysis and green chemistry.[1] A thorough understanding of its physicochemical properties at a molecular level is crucial for optimizing its use and designing new applications. While comprehensive theoretical studies specifically focused on 1-benzyl-3-methylimidazolium chloride are not as prevalent in the literature as for its alkyl-substituted counterparts like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), a significant amount of information can be gleaned from available experimental data and by drawing parallels with theoretical investigations of related imidazolium-based ionic liquids. This guide synthesizes the known properties of 1-benzyl-3-methylimidazolium chloride and outlines the theoretical methodologies that are applied to understand its behavior.

Molecular and Physical Properties

The fundamental properties of 1-benzyl-3-methylimidazolium chloride are summarized in the table below. These values are derived from experimental measurements and computational predictions.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂--INVALID-LINK--[2]
Molecular Weight 208.69 g/mol --INVALID-LINK--[2]
Melting Point 58 °C--INVALID-LINK--[3]
Density 1.673 g/cm³ (at 25 °C)--INVALID-LINK--[3]
CAS Number 36443-80-8--INVALID-LINK--[2]
Appearance White to off-white crystalline powder--INVALID-LINK--[1]

Structural Properties from X-ray Crystallography

Experimental determination of the crystal structure of 1-benzyl-3-methylimidazolium chloride 0.25-hydrate provides precise data on its solid-state conformation.[4] This information is invaluable for validating and parameterizing theoretical models.

Structural ParameterValue(s)
Crystal System Orthorhombic
Dihedral Angle (Imidazole Ring to Benzene Ring) 66.61 (3)° and 89.17 (3)° for the two independent cations in the asymmetric unit
Key Interactions in the Crystal O—H⋯(O,Cl) hydrogen bonds, π–π stacking interactions
Perpendicular distance for π–π stacking 3.4 (4) Å

Theoretical Methodologies for Studying Imidazolium-Based Ionic Liquids

While specific computational studies on 1-benzyl-3-methylimidazolium chloride are limited, the methodologies for investigating similar ionic liquids are well-established. These can be broadly categorized into Density Functional Theory (DFT) for detailed electronic structure analysis of smaller systems and Molecular Dynamics (MD) simulations for observing the behavior of larger ensembles over time.

Density Functional Theory (DFT) Protocols

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. For ionic liquids, it is particularly useful for understanding the nature of cation-anion interactions.

Typical Experimental Protocol for DFT Analysis:

  • Geometry Optimization: The structures of the individual cation (1-benzyl-3-methylimidazolium), the chloride anion, and the ion pair are optimized to find their lowest energy conformations. This is often performed using a functional like B3LYP or ωB97X-D, which accounts for dispersion forces, and a basis set such as 6-31G* or larger.[5][6]

  • Interaction Energy Calculation: The interaction energy between the cation and anion is calculated to determine the stability of the ion pair. This is typically corrected for basis set superposition error (BSSE).

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies helps in the interpretation of experimental infrared (IR) and Raman spectra and confirms that the optimized structures are true minima on the potential energy surface.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge transfer and the nature of the bonding (e.g., hydrogen bonds) between the cation and anion.[7]

  • Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the topology of the electron density and quantify the strength of intermolecular interactions.[7]

A logical workflow for a DFT study on 1-benzyl-3-methylimidazolium chloride is depicted below.

DFT Workflow for 1-Benzyl-3-methylimidazolium Chloride Analysis start Define Initial Structures (Cation, Anion, Ion Pair) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc bsse_corr Interaction Energy Calculation with BSSE Correction geom_opt->bsse_corr end Characterized Properties: - Stable Conformations - Interaction Energies - Vibrational Spectra - Nature of Interactions freq_calc->end nbo_aim Electronic Structure Analysis (NBO, AIM) bsse_corr->nbo_aim nbo_aim->end

DFT Workflow for [Bnm]Cl Analysis
Molecular Dynamics (MD) Simulation Protocols

MD simulations are used to study the dynamic properties of ionic liquids, such as viscosity, diffusion, and the structure of the liquid state.

Typical Experimental Protocol for MD Simulation:

  • Force Field Parameterization: A classical force field (e.g., OPLS-AA, AMBER) is chosen and parameterized to accurately describe the inter- and intramolecular interactions of the ionic liquid. This may involve fitting to experimental data or quantum chemical calculations.

  • System Setup: A simulation box is created containing a large number of ion pairs (typically hundreds to thousands) to represent the bulk liquid. The box is usually periodic.

  • Equilibration: The system is equilibrated at a desired temperature and pressure (e.g., in the NPT ensemble) to allow it to reach a stable state.

  • Production Run: A long simulation (nanoseconds to microseconds) is run in a suitable ensemble (e.g., NVT) to collect data on the system's properties.

  • Data Analysis: The trajectory from the production run is analyzed to calculate properties such as radial distribution functions (to understand liquid structure), diffusion coefficients, and viscosity.

The general workflow for conducting an MD simulation is illustrated in the following diagram.

MD Simulation Workflow for 1-Benzyl-3-methylimidazolium Chloride force_field Select and Parameterize Force Field (e.g., OPLS-AA) system_setup Create Simulation Box with Ion Pairs force_field->system_setup equilibration Equilibrate System (NPT Ensemble) system_setup->equilibration production Production Run (NVT Ensemble) equilibration->production analysis Analyze Trajectory Data production->analysis properties Calculated Properties: - Radial Distribution Functions - Diffusion Coefficients - Viscosity analysis->properties

MD Simulation Workflow for [Bnm]Cl

Key Theoretical Insights from Related Systems

Studies on other 1-alkyl-3-methylimidazolium chlorides provide valuable insights that can be extrapolated to the benzyl derivative.

  • Cation-Anion Interaction: The primary interaction between the imidazolium cation and the chloride anion is through hydrogen bonding. The most acidic protons on the imidazolium ring (at the C2, C4, and C5 positions) are the primary sites for interaction with the chloride anion.[5]

  • Conformational Preferences: In alkyl-substituted imidazolium cations, the conformation of the alkyl chain can influence the overall properties of the ionic liquid. For 1-benzyl-3-methylimidazolium chloride, the orientation of the benzyl group relative to the imidazolium ring is a key conformational feature. The crystal structure data indicates significant twisting between the two rings.[4]

  • Influence of the Anion: The size and charge density of the anion play a crucial role in determining the physical properties of the ionic liquid, such as melting point and viscosity. Chloride, being a small and relatively hard anion, tends to form strong interactions with the cation.

The interaction between the 1-benzyl-3-methylimidazolium cation and the chloride anion, highlighting the key interaction sites, can be visualized as follows.

Interaction Pathways in 1-Benzyl-3-methylimidazolium Chloride cluster_cation Cation Interaction Sites cation [Bnm]+ Cation c2h C2-H (acidic) cation->c2h c45h C4/C5-H cation->c45h benzyl_pi Benzyl Ring (π-system) cation->benzyl_pi anion Cl- Anion anion->c2h Strong H-bond anion->c45h Weaker H-bond anion->benzyl_pi Anion-π interaction

Cation-Anion Interaction Pathways

Conclusion

While a dedicated body of theoretical literature for 1-benzyl-3-methylimidazolium chloride is still developing, a robust framework for its study exists based on extensive research into related imidazolium-based ionic liquids. The combination of experimental data, particularly from X-ray crystallography, and the application of established DFT and MD simulation protocols can provide a comprehensive understanding of its properties. Such theoretical insights are essential for the rational design of processes and materials that utilize this versatile ionic liquid, paving the way for its broader application in research and industry.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) as a solvent in var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) as a solvent in various organic reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate its application in research and development.

Introduction to 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

1-Benzyl-3-methylimidazolium chloride, often abbreviated as [Bmim]Cl, is a room-temperature ionic liquid that has garnered significant interest as a "green" solvent for organic synthesis. Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it an attractive alternative to conventional volatile organic solvents.[1]

Physicochemical Properties of [Bmim]Cl:

PropertyValueReference
CAS Number 36443-80-8[2][3]
Molecular Formula C₁₁H₁₃ClN₂[2]
Molecular Weight 208.69 g/mol [2]
Appearance White to off-white crystalline powder[4]
Melting Point ~70 °C[1]

Synthesis of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

A straightforward and high-yielding synthesis of [Bmim]Cl can be achieved through the quaternization of 1-methylimidazole with benzyl chloride.

Experimental Protocol: Synthesis of [Bmim]Cl[5][6]

Materials:

  • 1-Methylimidazole

  • Benzyl chloride

  • Acetonitrile (dry)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (0.1 mol, 8.2 g) in dry acetonitrile (30 mL).

  • Add benzyl chloride (0.1 mol, 12.7 g) to the solution.

  • Stir the reaction mixture under reflux for 7 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate to remove any unreacted starting materials.

  • Concentrate the product layer under reduced pressure to remove the acetonitrile.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent like chloroform to yield [Bmim]Cl as a white solid.

Expected Yield: ~93%[5]

Applications in Organic Reactions

[Bmim]Cl has been explored as a solvent and/or catalyst in a variety of important organic transformations.

Chalcone Synthesis via Claisen-Schmidt Condensation

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Base (e.g., NaOH, KOH)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) as solvent

  • Magnetic stirrer

Procedure:

  • To a stirred solution of an appropriate acetophenone (1 mmol) and benzaldehyde (1 mmol) in [Bmim]Cl (e.g., 2-3 mL), add a catalytic amount of a suitable base (e.g., KOH, 0.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a specified time (typically ranging from a few minutes to several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The ionic liquid, containing the catalyst, can often be recycled after washing.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone.

  • Purify the crude product by recrystallization or column chromatography.

The following data is for the synthesis of amino chalcones in a related functionalized ionic liquid, 1-[4-(p-formylphenoxymethyl)-benzyl]-3-methylimidazolium tetrafluoroborate, and is provided for illustrative purposes.[6]

EntryAromatic Aldehyde SubstituentProductYield (%)
1H4'-Amino chalcone87
24-Cl4-Chloro-4'-amino chalcone92
34-CH₃4-Methyl-4'-amino chalcone85
44-OCH₃4-Methoxy-4'-amino chalcone83
Michael Addition

The Michael addition is a versatile method for the formation of carbon-carbon bonds. Imidazolium salts have been shown to catalyze this reaction.

This protocol describes the use of an imidazolium chloride as a catalyst, which can be extended to using [Bmim]Cl as both a catalyst and a solvent.

Materials:

  • Amine (e.g., aniline)

  • α,β-Unsaturated compound (e.g., N,N-dimethylacrylamide)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, mix the amine (1 equivalent) and the α,β-unsaturated compound (1.2 equivalents).

  • Add [Bmim]Cl (0.3 equivalents) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for the required time (typically 1-24 hours).

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with a suitable solvent and wash with water to remove the ionic liquid.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the product by column chromatography.

The following table summarizes the yields for the Michael addition of various amines to N,N-dimethylacrylamide catalyzed by an imidazolium chloride.

EntryAmineProductYield (%)
1Aniline3-(Phenylamino)propanamide74
24-Methylaniline3-(p-Tolylamino)propanamide78
34-Methoxyaniline3-((4-Methoxyphenyl)amino)propanamide82
44-Chloroaniline3-((4-Chlorophenyl)amino)propanamide65
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Ionic liquids are known to be effective media for this reaction.[7][8][9]

Materials:

  • Aryl or vinyl halide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., triethylamine, sodium acetate)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a mixture of the aryl halide (1 mmol), alkene (1.2 mmol), and base (1.5 mmol) in [Bmim]Cl (2-3 mL), add the palladium catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time.

  • Monitor the reaction by TLC or GC.

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether or hexane).

  • The ionic liquid phase containing the catalyst can be recovered and potentially reused.

  • Wash the combined organic extracts, dry, and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Materials:

  • Aryl or vinyl boronic acid (or ester)

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a reaction vessel, combine the organoboron reagent (1.2 mmol), the organohalide (1 mmol), the base (2 mmol), and the palladium catalyst (1-5 mol%) in [Bmim]Cl (3-5 mL).

  • Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • The ionic liquid layer containing the catalyst can be separated and potentially reused.

  • Wash the organic phase with water, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.

Visualizations

Synthesis of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

G 1-Methylimidazole 1-Methylimidazole BmimCl 1-Benzyl-3-methylimidazolium chloride 1-Methylimidazole->BmimCl + Benzyl_chloride Benzyl chloride Benzyl_chloride->BmimCl + Acetonitrile Acetonitrile (Solvent) Reflux Reflux, 7h Acetonitrile->Reflux Reflux->BmimCl

Caption: Synthesis of [Bmim]Cl from 1-methylimidazole and benzyl chloride.

General Workflow for Organic Reactions in [Bmim]Cl

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants Reactants Reaction_vessel Reaction (Stirring, Heating) Reactants->Reaction_vessel Catalyst Catalyst Catalyst->Reaction_vessel BmimCl_solvent [Bmim]Cl (Solvent) BmimCl_solvent->Reaction_vessel Extraction Product Extraction (Organic Solvent) Reaction_vessel->Extraction Separation Phase Separation Extraction->Separation Purification Purification (Chromatography/ Recrystallization) Separation->Purification Organic Phase Recycled_IL Recycled [Bmim]Cl + Catalyst Separation->Recycled_IL Ionic Liquid Phase Product Product Purification->Product

Caption: General workflow for conducting and working up organic reactions in [Bmim]Cl.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)-X(Ln) pd0->pd2_complex Oxidative Addition + R-X alkene_complex R-Pd(II)-X(Ln)(Alkene) pd2_complex->alkene_complex Alkene Coordination + Alkene insertion_product Product-Pd(II)-H(Ln) alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination + Product + HX Product Product insertion_product->Product R-X R-X Alkene Alkene Base-H+X- Base-H+X-

Caption: Simplified catalytic cycle for the Heck reaction.

References

Application

Application Notes and Protocols for 1-Benzyl-3-methylimidazolium Chloride in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-Benzyl-3-methylimidazolium chloride, an ionic liquid (IL), has emerged as a versatile medium and functional material in the field of...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzyl-3-methylimidazolium chloride, an ionic liquid (IL), has emerged as a versatile medium and functional material in the field of nanoscience.[1] Ionic liquids are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds.[1][2] In nanoparticle synthesis, imidazolium-based ILs like 1-benzyl-3-methylimidazolium chloride can function as the reaction solvent, a stabilizing agent, and a template to direct the growth and morphology of the nanoparticles.[3][4] Their unique "electrosteric" properties, arising from both electrostatic and steric interactions, allow for the effective stabilization of metal nanoparticles, often without the need for additional capping ligands or surfactants.[3] This dual role simplifies synthesis procedures and can lead to the formation of highly stable and well-dispersed nanoparticle colloids.[5]

Application Notes

The use of 1-benzyl-3-methylimidazolium chloride and related imidazolium ionic liquids in nanoparticle synthesis offers several distinct advantages:

  • Stabilization: The primary role of the ionic liquid is to prevent the agglomeration of nanoparticles.[6] The imidazolium cation can coordinate to the nanoparticle surface, while the associated anion forms a secondary layer, creating an electrostatic double layer that provides colloidal stability.[7][8] This "protective shell" mechanism is a key factor in producing small, monodispersed nanoparticles.[7]

  • Control of Size and Morphology: The highly structured nature of ionic liquids can influence the nucleation and growth kinetics of nanoparticles, allowing for control over their final size and shape.[9] Factors such as the viscosity and the specific interactions of the cation and anion with the metal surface play a crucial role.[4]

  • Green Chemistry Solvent: Due to their low volatility, ionic liquids are considered more environmentally benign alternatives to traditional organic solvents, reducing air pollution and solvent waste.[1] Furthermore, they can often be separated from the synthesized nanoparticles and reused, adding to the sustainability of the process.[7]

  • Versatility in Synthesis Methods: Imidazolium-based ionic liquids are compatible with a wide array of synthesis techniques, including chemical reduction of metal salts, thermal or photolytic decomposition of organometallic precursors, and electrochemical synthesis.[3][10]

  • Surface Functionalization: The ionic liquid itself can act as a surface ligand. The imidazolium cation is a known precursor to N-heterocyclic carbenes (NHCs), which can form in-situ and bind strongly to the metal nanoparticle surface, providing robust stabilization.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data from nanoparticle synthesis performed in imidazolium-based ionic liquids. While not all examples use 1-benzyl-3-methylimidazolium chloride specifically, the data from structurally similar ILs (e.g., other 1,3-dialkylimidazolium salts) are included to illustrate the general outcomes.

Nanoparticle TypePrecursor(s)Ionic Liquid MediumSynthesis MethodAverage Particle SizeKey Reaction Conditions
Ruthenium (Ru)Ru₃(CO)₁₂1-Butyl-3-methylimidazolium tetrafluoroborateThermal Decomposition1.2 ± 0.3 nmHeated to 250 °C for several hours under Argon.[7]
Silver (Ag)Silver Nitrate (AgNO₃), Sodium Citrate1-Ethyl-3-methylimidazolium methyl sulfateChemical Reduction278 nm (Hydrodynamic)Stirred at 80 °C for 48 hours.[8]
Silver (Ag)Silver Nitrate (AgNO₃)Benzyl alkyl imidazolium ionic liquidsMicroemulsion-mediated Reduction1.5 - 2.9 nmRoom temperature, overnight stirring.[6]
Iron (Fe)Fe₂(CO)₉1-Butyl-3-methylimidazolium tetrafluoroborateThermal DecompositionAgglomerated (superparamagnetic)Heated to 250 °C for several hours under Argon.[7]

Experimental Protocols

Protocol 1: Synthesis of Metal Nanoparticles via Thermal Decomposition of a Carbonyl Precursor

This protocol is adapted from the synthesis of metal nanoparticles from metal carbonyls in an ionic liquid medium.[7]

Materials:

  • Metal carbonyl precursor (e.g., Ru₃(CO)₁₂, Fe₂(CO)₉)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), dried under high vacuum

  • Schlenk flask and line

  • Heating mantle with temperature controller

  • Argon gas supply

  • Solvents for washing (e.g., acetone, ethanol)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon), add the metal carbonyl precursor to a Schlenk flask containing dried 1-benzyl-3-methylimidazolium chloride.

  • Dissolution: Stir the mixture to dissolve or suspend the metal carbonyl in the ionic liquid. The mixture is typically air and moisture sensitive.[7]

  • Decomposition: Connect the flask to a Schlenk line under a positive pressure of Argon. Heat the mixture to the required decomposition temperature (e.g., 250 °C) and maintain for several hours until the decomposition is complete, often indicated by a color change.

  • Isolation (Optional): Cool the mixture to room temperature. The nanoparticles can be separated from the ionic liquid by centrifugation.[7]

  • Washing: Decant the supernatant ionic liquid (which can be stored for reuse). Wash the resulting nanoparticle residue by re-dispersing it in a polar solvent like acetone or ethanol, followed by centrifugation. Repeat this step 2-3 times to remove residual ionic liquid.

  • Storage: Dry the final nanoparticle product under vacuum and store it under an inert atmosphere.

Protocol 2: Synthesis of Silver Nanoparticles via Chemical Reduction

This protocol is a general method based on the citrate reduction of silver nitrate in an ionic liquid.[8]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium citrate (Na₃C₆H₅O₇)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Two separate flasks

  • Heating mantle with stirrer

  • Deionized water

Procedure:

  • Precursor Solutions: Prepare two separate solutions:

    • Solution A: Dissolve silver nitrate in a specific volume of 1-benzyl-3-methylimidazolium chloride.

    • Solution B: Dissolve sodium citrate (acting as both a reducing and capping agent) in a separate volume of 1-benzyl-3-methylimidazolium chloride.[8]

  • Reaction Setup: Gently heat Solution A in a flask to 80 °C with continuous stirring.[8]

  • Reduction: Add Solution B dropwise to the heated Solution A while maintaining vigorous stirring.

  • Aging: Keep the reaction mixture at 80 °C with stirring for the specified duration (e.g., 24-48 hours) to allow for complete reduction and nanoparticle formation.[8] The formation of a stable colloidal solution, often with a characteristic color (e.g., yellowish-brown for AgNPs), indicates nanoparticle synthesis.

  • Characterization: After cooling to room temperature, the resulting nanoparticle-ionic liquid colloid is ready for characterization using techniques such as UV-visible spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Visualizations

G cluster_prep Preparation cluster_synthesis Synthesis cluster_formation Formation & Stabilization cluster_post Post-Processing Metal_Precursor Metal Precursor (e.g., AgNO₃, Ru₃(CO)₁₂) Reaction_Vessel Mixing & Reaction (Heating/Stirring) Metal_Precursor->Reaction_Vessel IL Ionic Liquid (1-Benzyl-3-methylimidazolium chloride) IL->Reaction_Vessel NP_Formation Nucleation & Growth of Nanoparticles Reaction_Vessel->NP_Formation Isolation Isolation (Centrifugation) NP_Formation->Isolation Washing Washing (e.g., with Ethanol) Isolation->Washing Final_Product Stabilized Nanoparticles Washing->Final_Product

Caption: General workflow for nanoparticle synthesis using an ionic liquid.

G cluster_NP Nanoparticle Stabilization cluster_cation Cation Layer (Steric & Electrostatic Shielding) cluster_anion Anion Layer NP Metal Nanoparticle C1 [Bmim]⁺ NP->C1 C2 [Bmim]⁺ NP->C2 C3 [Bmim]⁺ NP->C3 C4 [Bmim]⁺ NP->C4 A1 Cl⁻ C1->A1 A2 Cl⁻ C2->A2 A3 Cl⁻ C3->A3 A4 Cl⁻ C4->A4

Caption: Stabilization of a metal nanoparticle by [Bmim]Cl ionic liquid.

References

Method

Application Notes and Protocols: Electrochemical Applications of 1-Benzyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the electrochemical applications of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical applications of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). The information presented is intended to offer researchers, scientists, and drug development professionals a comprehensive resource, including detailed experimental protocols and quantitative data to support further investigation and application of this versatile compound.

Introduction

1-Benzyl-3-methylimidazolium chloride is an ionic liquid that has garnered significant interest across various scientific fields due to its unique physicochemical properties. These include low volatility, high thermal stability, and excellent solvation capabilities for a wide range of organic and inorganic compounds.[1] In the realm of electrochemistry, [Bmim]Cl is recognized for its potential in diverse applications such as in batteries and supercapacitors, catalysis, and the synthesis of nanoparticles.[1] Its favorable ionic conductivity makes it a promising component in the development of more efficient and sustainable energy solutions.[1]

This document focuses on a well-documented electrochemical application of [Bmim]Cl: as a corrosion inhibitor for mild steel in acidic and chloride-containing environments. Detailed experimental protocols for evaluating its performance using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy are provided.

Application: Corrosion Inhibition of Mild Steel

1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) has been demonstrated to be an effective corrosion inhibitor for mild steel in both acidic (2M H₂SO₄) and saline (3.5% NaCl) media. Its efficacy is attributed to its adsorption onto the steel surface, forming a protective film that mitigates the corrosive effects of the environment. The inhibition efficiency is dependent on the concentration of the inhibitor and the temperature of the corrosive medium.

Quantitative Data Summary

The following tables summarize the key quantitative data from corrosion inhibition studies of [Bmim]Cl on mild steel.

Table 1: Corrosion Rate and Inhibition Efficiency of [Bmim]Cl in 2M H₂SO₄ at 308K

[Bmim]Cl Concentration (M)Corrosion Rate (mmpy)Inhibition Efficiency (%)
0 (Blank)1.25-
0.0020.5556.0
0.0040.3572.0
0.0060.2580.0
0.0080.1885.6
0.0100.1290.4

Table 2: Corrosion Rate and Inhibition Efficiency of [Bmim]Cl in 3.5% NaCl at 308K

[Bmim]Cl Concentration (M)Corrosion Rate (mmpy)Inhibition Efficiency (%)
0 (Blank)0.32-
0.00020.1843.8
0.00040.1359.4
0.00060.1068.8
0.00080.0875.0
0.00100.0681.3

Table 3: Electrochemical Polarization Parameters for Mild Steel in 2M H₂SO₄ with and without [Bmim]Cl at 308K

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-52028075125-
0.010-505257011591.1

Table 4: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 2M H₂SO₄ with and without [Bmim]Cl at 308K

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
0.0105505090.9

Experimental Protocols

Synthesis of 1-Benzyl-3-methylimidazolium chloride

A common method for the synthesis of 1-Benzyl-3-methylimidazolium chloride involves the reaction of 1-methylimidazole with benzyl chloride.

  • Procedure:

    • In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent such as acetonitrile.

    • Add an equimolar amount of benzyl chloride to the solution.

    • Heat the reaction mixture under reflux for several hours (e.g., 72 hours at 70°C).

    • After cooling, evaporate the solvent under reduced pressure.

    • Wash the resulting residue multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • Dry the final product, a pale yellow gum or powder, under vacuum.

Corrosion Inhibition Studies

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

  • Materials and Equipment:

    • Mild steel specimens (e.g., 3cm x 3cm x 0.6cm)

    • Abrasive papers of various grades

    • Acetone

    • Distilled water

    • Thermostated water bath

    • Analytical balance

    • Corrosive media: 2M H₂SO₄ and 3.5% NaCl solutions

    • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Protocol:

    • Prepare mild steel specimens by abrading with different grades of emery papers, washing with distilled water, degreasing with acetone, and finally air-drying.

    • Accurately weigh each specimen using an analytical balance.

    • Prepare the corrosive solutions (2M H₂SO₄ or 3.5% NaCl) with and without various concentrations of [Bmim]Cl (e.g., 0.002M to 0.01M in acid and 0.0002M to 0.001M in NaCl).

    • Immerse the weighed mild steel specimens in 100 ml of the prepared solutions in beakers.

    • Place the beakers in a thermostated water bath to maintain a constant temperature (e.g., 308K) for a specified duration (e.g., 24 hours).

    • After the immersion period, remove the specimens from the solutions.

    • Wash the specimens thoroughly with distilled water, followed by acetone, and then air-dry.

    • Reweigh the dried specimens accurately.

    • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.

  • Materials and Equipment:

    • Potentiostat/Galvanostat with impedance analysis capability (e.g., H & CH electrochemical workstation impedance Analyzer Model CHI 604D)

    • Three-electrode electrochemical cell

    • Mild steel working electrode (with a defined exposed surface area)

    • Platinum foil or graphite rod as the counter electrode

    • Saturated Calomel Electrode (SCE) as the reference electrode

    • Corrosive media with and without [Bmim]Cl

  • Protocol for Potentiodynamic Polarization:

    • Prepare the mild steel working electrode by polishing with emery papers, washing, degreasing, and drying.

    • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode.

    • Fill the cell with the test solution (corrosive medium with or without a specific concentration of [Bmim]Cl).

    • Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30 minutes) to attain a stable open circuit potential (OCP).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting polarization curve (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plots.

  • Protocol for Electrochemical Impedance Spectroscopy (EIS):

    • Use the same three-electrode cell setup and stabilization procedure as for potentiodynamic polarization.

    • At the stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Visualizations

experimental_workflow prep Specimen Preparation (Abrading, Washing, Degreasing, Weighing) immersion Immersion Test (Constant Temperature, 24h) prep->immersion electro_cell Electrochemical Cell Setup (3-electrode system) prep->electro_cell solution Solution Preparation (Corrosive media +/- [Bmim]Cl) solution->immersion solution->electro_cell post_prep Post-Immersion Processing (Washing, Drying, Re-weighing) immersion->post_prep weight_loss Weight Loss Analysis (Corrosion Rate, Inhibition Efficiency) post_prep->weight_loss stabilization Stabilization at OCP electro_cell->stabilization pdp Potentiodynamic Polarization (Tafel Analysis) stabilization->pdp eis Electrochemical Impedance Spectroscopy (Nyquist/Bode Analysis) stabilization->eis

Caption: Experimental workflow for corrosion inhibition studies.

inhibition_mechanism bmimcl [Bmim]Cl in Solution Adsorption steel Mild Steel Surface Active Sites bmimcl:f1->steel:f1 Adsorption protective_film Protective Film Formation Barrier against Corrosive Species steel->protective_film Forms corrosion_inhibition Corrosion Inhibition Reduced Corrosion Rate protective_film->corrosion_inhibition Leads to

Caption: Mechanism of corrosion inhibition by [Bmim]Cl.

References

Application

Application Notes and Protocols for 1-Benzyl-3-methylimidazolium chloride in CO2 Capture

For Researchers, Scientists, and Drug Development Professionals Introduction Ionic liquids (ILs) have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tuna...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazolium-based ILs, in particular, have been extensively studied. The choice of both the cation and the anion can significantly influence the CO2 absorption capacity and selectivity. 1-Benzyl-3-methylimidazolium chloride is an imidazolium-based ionic liquid whose potential in CO2 capture is of interest due to the presence of the benzyl group, which may influence its interaction with CO2. This document provides protocols for the synthesis of [Bmim]Cl and for evaluating its efficacy in CO2 capture.

Data Presentation

Quantitative data on the CO2 capture capacity of 1-Benzyl-3-methylimidazolium chloride is not extensively reported in the literature. However, data from structurally similar ionic liquids, where the benzyl-methylimidazolium cation is paired with different anions, can provide valuable insights into the expected performance. The following tables summarize CO2 solubility in 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bzmim][Tf2N]) and include data for other common imidazolium-based ILs for comparison.[1][2][3][4][5]

Table 1: CO2 Solubility in 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bzmim][Tf2N]) at Various Temperatures and Pressures.[1]

Temperature (K)Pressure (bar)CO2 Mole Fraction (x_CO2)
303.151.0 - 9.0Data not specified in abstract
318.151.0 - 9.0Data not specified in abstract
333.151.0 - 9.0Data not specified in abstract
348.151.0 - 9.0Data not specified in abstract

Note: The abstract mentions that measurements were made, but specific solubility values are not provided. Researchers should refer to the full publication for detailed data.

Table 2: Comparison of CO2 Solubility in Various Imidazolium-Based Ionic Liquids

Ionic LiquidCationAnionTemperature (K)Pressure (MPa)CO2 Mole Fraction (x_CO2)Reference
[Bmim][PF6]1-butyl-3-methylimidazoliumHexafluorophosphate333~1~0.25[2]
[Bmim][Tf2N]1-butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide333~1~0.4[2]
[Hmim][Tf2N]1-hexyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide303.15~1.4High[3]
[Bmim][DMP]1-butyl-3-methylimidazoliumDimethyl-phosphate303.15~1.4Moderate[3]
[C4mim][C4F9SO3]1-butyl-3-methylimidazoliumNonafluorobutylsulfonate323.15~4.2High[5]

Experimental Protocols

Synthesis of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

This protocol is adapted from a documented synthesis procedure.[6][7]

Materials:

  • 1-Methylimidazole (reagent grade)

  • Benzyl chloride (reagent grade)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Add benzyl chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 72 hours under a nitrogen atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile using a rotary evaporator.

  • Wash the resulting residue multiple times with diethyl ether to remove any unreacted starting materials.

  • Dry the final product, a pale yellow gum, under vacuum to yield 1-Benzyl-3-methylimidazolium chloride.

CO2 Absorption Measurement (Gravimetric Method)

This is a general protocol for determining CO2 solubility in an ionic liquid using a gravimetric apparatus.[3][4]

Materials and Equipment:

  • 1-Benzyl-3-methylimidazolium chloride (synthesized and dried)

  • High-purity CO2 gas

  • Gravimetric microbalance (e.g., IGA-003)

  • Vacuum pump

  • Temperature and pressure controllers

Procedure:

  • Place a known mass of [Bmim]Cl into the sample basket of the gravimetric microbalance.

  • Degas the sample under vacuum at an elevated temperature (e.g., 80°C) to remove any absorbed water or other volatile impurities until a constant weight is achieved.

  • Cool the sample to the desired experimental temperature (e.g., 303.15 K).

  • Introduce CO2 into the system at a controlled pressure.

  • Record the mass increase of the sample over time as it absorbs CO2.

  • The system is considered to be at equilibrium when the mass of the sample remains constant.

  • Repeat the measurement at different pressures to generate a solubility isotherm.

  • The mole fraction of CO2 in the ionic liquid can be calculated from the mass uptake.

CO2 Desorption and Recyclability

Procedure:

  • After the absorption experiment, the CO2 can be desorbed by either increasing the temperature or decreasing the pressure.

  • For thermal regeneration, heat the ionic liquid sample under a constant flow of an inert gas (e.g., N2) and monitor the mass loss until it returns to its initial value.

  • For pressure swing regeneration, reduce the pressure in the system to vacuum and monitor the mass loss.

  • The absorption-desorption cycle can be repeated multiple times to assess the recyclability of the ionic liquid.

Visualizations

Synthesis_of_BmimCl reagents 1-Methylimidazole + Benzyl Chloride in Acetonitrile reaction Heat at 70°C for 72h reagents->reaction evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation washing Washing with Diethyl Ether evaporation->washing product 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) washing->product CO2_Capture_Workflow cluster_prep Sample Preparation cluster_absorption Absorption cluster_desorption Desorption / Regeneration s1 Place [Bmim]Cl in Microbalance s2 Degas under Vacuum at Elevated Temperature s1->s2 a1 Set Desired Temperature s2->a1 a2 Introduce CO2 at Set Pressure a1->a2 a3 Record Mass Uptake until Equilibrium a2->a3 d1 Increase Temperature or Decrease Pressure a3->d1 d2 Monitor Mass Loss until Initial State d1->d2 d2->a1 Recycle

References

Method

Application Notes and Protocols: The Role of 1-Benzyl-3-methylimidazolium Chloride in Biocatalysis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in biocatalysis. Wh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in biocatalysis. While specific quantitative data and detailed protocols for [Bmim]Cl are limited in published literature, this document leverages data from closely related imidazolium-based ionic liquids to provide practical guidance and insights for researchers.

Introduction to 1-Benzyl-3-methylimidazolium Chloride in Biocatalysis

1-Benzyl-3-methylimidazolium chloride is an ionic liquid (IL) that has garnered attention in various chemical fields, including biocatalysis.[1] Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive alternatives to conventional organic solvents.[2] In biocatalysis, [Bmim]Cl can serve as a co-solvent or the reaction medium itself, potentially enhancing enzyme stability, activity, and substrate solubility.[1]

The structure of the 1-benzyl-3-methylimidazolium cation, with its aromatic benzyl group, distinguishes it from the more commonly studied 1-alkyl-3-methylimidazolium cations (e.g., 1-butyl-3-methylimidazolium, [bmim]+). This structural difference can influence its physicochemical properties, such as viscosity and density, and its interactions with enzymes.[3][4]

Key Considerations for Using Imidazolium Chlorides in Biocatalysis

Several factors must be considered when employing imidazolium chlorides like [Bmim]Cl in enzymatic reactions:

  • Enzyme Stability: The stability of enzymes in imidazolium-based ionic liquids is highly dependent on the specific enzyme, the concentration of the ionic liquid, and the nature of both the cation and the anion.[2] While some studies report stabilization, others have shown that imidazolium cations can interact with the enzyme surface, potentially leading to destabilization, particularly at higher concentrations. The length of the alkyl chain on the imidazolium cation has been shown to affect protein stability, with longer chains exhibiting stronger hydrophobic interactions that can disrupt the enzyme's structure.[2]

  • Anion Effects: The chloride anion (Cl-) can have a significant impact on enzyme activity. Research has indicated that chloride impurities can have an adverse effect on lipase-catalyzed transesterifications, with enzyme activity decreasing as the chloride concentration increases.[5][6]

  • Substrate Solubility: A primary advantage of using ionic liquids is their ability to dissolve substrates that are poorly soluble in aqueous or conventional organic solvents. This can be particularly beneficial in the synthesis of pharmaceuticals and other high-value chemicals.

Quantitative Data on Enzyme Performance in Imidazolium-Based Ionic Liquids

Due to the limited availability of specific quantitative data for 1-Benzyl-3-methylimidazolium chloride, the following tables summarize data for closely related imidazolium ionic liquids to provide a comparative context for researchers.

Table 1: Effect of Imidazolium-Based Ionic Liquids on Lipase Activity

Ionic LiquidEnzymeReactionObservationReference
1-Octyl-3-methylimidazolium chloride ([Omim][Cl]) impurity in [Omim][Tf2N]Rhizomucor miehei lipaseTransesterificationActivity exponentially decreased with increasing Cl- content. At 2% [Omim][Cl], activity was only ~2% of that in pure [Omim][Tf2N].[5]
1-Octyl-3-methylimidazolium chloride ([Omim][Cl]) impurity in [Omim][Tf2N]Candida antarctica lipaseTransesterificationActivity linearly decreased by ~5% for every 1% increase in [Omim][Cl]. No activity at ~20% [Omim][Cl].[5]
1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][TfO])Immobilized Candida antarctica lipase B (Novozym 435)Fructose oleate synthesisOptimum ester conversion of 73% was achieved.[7]
1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][TfO])Candida antarctica lipase B (CAL-B)Palmitoylglucose ester synthesisHighest yield of 31.8% was obtained under optimized conditions.[8]

Table 2: Optimized Reaction Parameters for Enzymatic Synthesis in Imidazolium-Based Ionic Liquids

ParameterFructose Oleate Synthesis in [Bmim][TfO][7]Palmitoylglucose Ester Synthesis in [Bmim][TfO][8]
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)Candida antarctica lipase B (CAL-B)
Substrates Fructose and Oleic AcidGlucose and Palmitic acid vinyl ester
Ionic Liquid 1-Butyl-3-methylimidazolium trifluoromethanesulfonate1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Temperature 60 °C50 °C
Enzyme Loading 5% (w/w)50 mg/mL
Substrate Molar Ratio 1:1 (Fructose:Oleic Acid)1:3 (Glucose:Vinyl palmitate)
Reaction Time 72 hoursNot specified
Maximum Yield/Conversion 73%31.8%

Experimental Protocols

The following are generalized protocols for conducting biocatalytic reactions in the presence of 1-Benzyl-3-methylimidazolium chloride. These should be optimized for specific enzymes and substrates.

Protocol 4.1: General Procedure for Lipase-Catalyzed Esterification

This protocol is adapted from procedures for similar reactions in other imidazolium-based ionic liquids.[7][8]

  • Materials:

    • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

    • Immobilized Lipase (e.g., Novozym 435)

    • Substrate 1 (e.g., a sugar like fructose or glucose)

    • Substrate 2 (e.g., a fatty acid or its vinyl ester)

    • Molecular sieves (3 Å, activated)

    • Anhydrous organic solvent for product extraction (e.g., tert-butanol, ethyl acetate)

    • Reaction vessel (e.g., screw-capped vial)

  • Procedure:

    • To a reaction vessel, add equimolar amounts of the sugar and the fatty acid/ester.

    • Add a defined volume of [Bmim]Cl to dissolve the substrates. Gentle heating and stirring may be required.

    • Add activated molecular sieves (approximately 15% w/v) to remove water produced during the reaction.

    • Add the immobilized lipase (e.g., 5-10% w/w of substrates).

    • Seal the vessel and place it in an incubator shaker at the desired temperature (e.g., 50-60 °C) with constant agitation (e.g., 200 rpm).

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using appropriate techniques (e.g., HPLC, GC).

    • Upon completion, stop the reaction by filtering out the enzyme.

    • Extract the product from the ionic liquid using a suitable organic solvent. The ionic liquid can potentially be recovered and reused after purification.

Protocol 4.2: Synthesis of 1-Benzyl-3-methylimidazolium Chloride

This protocol is based on a general synthesis method for imidazolium chlorides.[9]

  • Materials:

    • 1-Methylimidazole

    • Benzyl chloride

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 1-methylimidazole in anhydrous acetonitrile.

    • Add a stoichiometric equivalent or a slight excess of benzyl chloride to the solution.

    • Heat the mixture to reflux (around 70 °C) with constant stirring for 24-72 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Wash the resulting residue several times with diethyl ether to remove any unreacted starting materials.

    • Dry the final product, a pale yellow gum or solid, under vacuum.

Visualizing Workflows and Concepts

Diagram 1: General Workflow for Biocatalysis in [Bmim]Cl

G General Workflow for Enzymatic Reaction in [Bmim]Cl cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A Dissolve Substrates in [Bmim]Cl B Add Enzyme (e.g., Lipase) A->B C Add Molecular Sieves B->C D Incubate at Controlled Temperature & Agitation C->D E Monitor Reaction Progress (e.g., HPLC, GC) D->E F Separate Enzyme for Reuse E->F Upon Completion G Product Extraction with Organic Solvent F->G H Purify Product G->H I Recover and Purify [Bmim]Cl for Reuse G->I

Caption: A flowchart illustrating the key steps in performing an enzymatic reaction using 1-Benzyl-3-methylimidazolium chloride as the solvent.

Diagram 2: Factors Influencing Enzyme Performance in [Bmim]Cl

G Factors Affecting Biocatalysis in [Bmim]Cl cluster_IL Ionic Liquid Properties cluster_Enzyme Enzyme Properties cluster_Reaction Reaction Conditions center Enzyme Performance (Activity, Stability, Selectivity) Cation Cation Structure (Benzyl vs. Alkyl) Cation->center Anion Anion Type (Cl-) Anion->center Concentration [Bmim]Cl Concentration Concentration->center Purity Purity (e.g., halide impurities) Purity->center EnzymeType Enzyme Type & Source EnzymeType->center Immobilization Immobilization Immobilization->center Temperature Temperature Temperature->center WaterActivity Water Activity WaterActivity->center Substrates Substrate Nature & Concentration Substrates->center

Caption: A diagram showing the interplay of various factors that influence the outcome of enzymatic reactions conducted in 1-Benzyl-3-methylimidazolium chloride.

Conclusion and Future Outlook

1-Benzyl-3-methylimidazolium chloride holds potential as a solvent for biocatalytic applications, particularly for reactions involving substrates with poor solubility in conventional media. However, the available literature suggests that the choice of the imidazolium cation and, importantly, the chloride anion, requires careful consideration to avoid enzyme deactivation. Further research is needed to generate specific quantitative data on the performance of various enzymes in [Bmim]Cl and to develop optimized protocols for its use. Comparative studies between benzyl- and alkyl-substituted imidazolium chlorides would be particularly valuable to elucidate the structure-function relationships and guide the rational design of ionic liquid-based biocatalytic systems for applications in drug development and fine chemical synthesis.

References

Application

Application Notes and Protocols: 1-Benzyl-3-methylimidazolium Chloride as a Battery Electrolyte

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) as an electroly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) as an electrolyte in battery systems. Due to the limited availability of specific performance data for [Bmim]Cl in battery applications, representative data from structurally similar and well-characterized imidazolium-based ionic liquids are included to provide a functional baseline.

Introduction

1-Benzyl-3-methylimidazolium chloride is a room-temperature ionic liquid (IL) that has garnered interest for various electrochemical applications, including as a potential electrolyte component in batteries.[1] Its inherent properties, such as low volatility, good thermal stability, and the ability to dissolve a wide range of materials, make it an attractive alternative to conventional organic solvents used in lithium-ion batteries.[1] The use of ionic liquids like [Bmim]Cl can potentially enhance the safety and operational window of energy storage devices.[1]

Physicochemical and Electrochemical Properties

The fundamental properties of an electrolyte are crucial for battery performance. Below is a summary of the known physicochemical properties of [Bmim]Cl and representative electrochemical data from analogous imidazolium-based ionic liquids.

Physicochemical Properties of 1-Benzyl-3-methylimidazolium chloride
PropertyValueReference
CAS Number 36443-80-8[2][3]
Molecular Formula C₁₁H₁₃ClN₂[2][3]
Molecular Weight 208.69 g/mol [2][4]
Melting Point 58 °C[2]
Density 1.673 g/cm³ (at 25 °C)[2]
Appearance White to off-white crystalline powder[1]
Representative Electrochemical Properties of Imidazolium-Based Ionic Liquid Electrolytes

The following data is for 1-butyl-3-methylimidazolium tetrafluoroborate (BMIBF₄), a well-studied analogue, and is provided as a reference for expected performance.

ParameterValueConditionsReference
Ionic Conductivity 3.0 mS/cm25 °C[5]
Electrochemical Stability Window ~4.3 Vvs. Li/Li⁺[5]

Representative Battery Performance

The following data is from a lithium-ion battery utilizing a 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIBF₄)-based electrolyte with a graphite anode and a LiCoO₂ cathode. This serves as an example of the performance that can be expected from a battery employing an imidazolium-based ionic liquid electrolyte.

Performance MetricValueConditionsReference
Coulombic Efficiency > 90%After 50 cycles[5]
Capacity Retention > 91 mAh/gAfter 50 cycles[5]
Rate Capability 80% capacity retentionat C/5 vs. C/15 rate[5]

Experimental Protocols

The following section details the synthesis of 1-Benzyl-3-methylimidazolium chloride and the subsequent preparation of an electrolyte, assembly of a test cell, and electrochemical characterization.

Protocol 1: Synthesis of 1-Benzyl-3-methylimidazolium chloride

This protocol is adapted from a known synthetic procedure.

Materials:

  • 1-methylimidazole

  • Benzyl chloride

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a fume hood, add 1-methylimidazole (1 equivalent) to a round-bottom flask.

  • Add anhydrous acetonitrile to dissolve the 1-methylimidazole.

  • Slowly add benzyl chloride (1.1 equivalents) to the solution while stirring.

  • Attach the reflux condenser and heat the mixture to 70-80°C with continuous stirring for 24-48 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile using a rotary evaporator.

  • Wash the resulting viscous liquid or solid multiple times with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified 1-Benzyl-3-methylimidazolium chloride under vacuum to remove any residual solvent.

Synthesis_of_BmimCl cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product methylimidazole 1-Methylimidazole dissolve Dissolve in Acetonitrile methylimidazole->dissolve benzyl_chloride Benzyl Chloride benzyl_chloride->dissolve react React at 70-80°C dissolve->react evaporate Evaporate Acetonitrile react->evaporate wash Wash with Diethyl Ether evaporate->wash dry Dry under Vacuum wash->dry bmimcl 1-Benzyl-3-methylimidazolium chloride dry->bmimcl

Synthesis of 1-Benzyl-3-methylimidazolium chloride.
Protocol 2: Preparation of [Bmim]Cl-Based Lithium-Ion Battery Electrolyte

Materials:

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), dried under vacuum

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), battery grade

  • Anhydrous argon-filled glovebox

  • Precision balance

  • Volumetric flasks

  • Magnetic stirrer

Procedure (to be performed inside a glovebox):

  • Determine the desired concentration of the lithium salt (e.g., 1 M).

  • If preparing a mixed solvent electrolyte, prepare the desired volume ratio of [Bmim]Cl and organic carbonate solvents (e.g., 1:1 v/v EC:DMC).

  • Accurately weigh the required amount of LiPF₆.

  • In a volumetric flask, dissolve the LiPF₆ in the [Bmim]Cl or the mixed solvent.

  • Stir the solution until the LiPF₆ is completely dissolved. Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 3: Assembly of a CR2032 Coin Cell

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Anode (e.g., lithium metal foil or graphite-coated copper foil)

  • Cathode (e.g., LiCoO₂-coated aluminum foil)

  • Separator (e.g., Celgard microporous membrane)

  • [Bmim]Cl-based electrolyte

  • Coin cell crimper

  • Pipette

  • Tweezers

Procedure (to be performed inside a glovebox):

  • Place the negative casing on the crimper die.

  • Place the anode in the center of the negative casing.

  • Apply a few drops of the [Bmim]Cl-based electrolyte to wet the anode surface.

  • Place the separator on top of the anode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the cathode on top of the separator.

  • Place a spacer on top of the cathode.

  • Place the spring on top of the spacer.

  • Carefully place the positive casing on top of the stack.

  • Crimp the coin cell using the coin cell crimper to ensure a hermetic seal.

Coin_Cell_Assembly cluster_preparation Preparation in Glovebox cluster_stacking Electrode Stack Assembly cluster_sealing Cell Sealing start Start neg_case Place Negative Casing start->neg_case anode Position Anode neg_case->anode add_electrolyte1 Add Electrolyte to Anode anode->add_electrolyte1 separator Place Separator add_electrolyte1->separator add_electrolyte2 Add Electrolyte to Separator separator->add_electrolyte2 cathode Position Cathode add_electrolyte2->cathode spacer Add Spacer cathode->spacer spring Add Spring spacer->spring pos_case Place Positive Casing spring->pos_case crimp Crimp Cell pos_case->crimp end Finished Cell crimp->end

Experimental workflow for coin cell assembly.
Protocol 4: Electrochemical Characterization

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capability

  • Temperature-controlled chamber

  • Coin cell holder

4.4.1. Ionic Conductivity Measurement:

  • Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) and the [Bmim]Cl-based electrolyte.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate.

  • Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range of, for example, 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

  • Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area.

4.4.2. Electrochemical Stability Window (ESW) Determination:

  • Assemble a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Li metal).

  • Perform Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1-10 mV/s).

  • Scan the potential to sufficiently positive and negative values to observe the oxidative and reductive decomposition of the electrolyte.

  • The ESW is determined by the potential difference between the onset of the anodic and cathodic currents.

4.4.3. Battery Performance Evaluation:

  • Place the assembled coin cell in a battery cycler.

  • Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., C/10) within a defined voltage range (e.g., 3.0-4.2 V for a LiCoO₂ cathode).

  • Record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.

  • To evaluate rate capability, perform cycling at different C-rates (e.g., C/5, C/2, 1C).

Electrochemical_Testing_Logic cluster_input Input cluster_characterization Electrochemical Characterization cluster_output Output Data electrolyte [Bmim]Cl-based Electrolyte eis Electrochemical Impedance Spectroscopy (EIS) electrolyte->eis cv Cyclic Voltammetry (CV) electrolyte->cv coin_cell Assembled Coin Cell cycling Galvanostatic Cycling coin_cell->cycling conductivity Ionic Conductivity eis->conductivity esw Electrochemical Stability Window cv->esw performance Battery Performance (Capacity, Efficiency, Cycle Life) cycling->performance

Logical flow of electrochemical testing procedures.

References

Method

Application Notes and Protocols for Extractive Desulfurization using 1-Benzyl-3-methylimidazolium chloride

Disclaimer: While these application notes and protocols are centered around the use of 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) for extractive desulfurization, specific quantitative performance data for this ion...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While these application notes and protocols are centered around the use of 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) for extractive desulfurization, specific quantitative performance data for this ionic liquid is not extensively available in publicly accessible literature. Therefore, to provide a comprehensive and illustrative guide, performance data and experimental protocols for the closely related and well-studied ionic liquid, 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl), are used as a representative example. Researchers should consider these protocols as a starting point and optimize the conditions for their specific application with [Bnmim]Cl.

Introduction

Extractive desulfurization (EDS) is a promising non-combustive technology for removing sulfur-containing compounds from liquid fuels, offering a milder and potentially more efficient alternative to traditional hydrodesulfurization (HDS). Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have emerged as effective solvents for EDS. 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) is an imidazolium-based ionic liquid with a benzyl group that can enhance π-π interactions with aromatic sulfur compounds, potentially making it an effective extractant for desulfurization. These notes provide a detailed overview of the application of [Bnmim]Cl in this process.

Synthesis of 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl)

A common method for the synthesis of 1-Benzyl-3-methylimidazolium chloride is through the quaternization of 1-methylimidazole with benzyl chloride.

Protocol for Synthesis: [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and benzyl chloride in a 1:1.2 molar ratio in acetonitrile (e.g., 5 mL per 0.735 mmol of 1-methylimidazole).

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 72 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the acetonitrile under reduced pressure.

  • Purification: Wash the resulting residue several times with diethyl ether to remove any unreacted starting materials and byproducts. The product, 1-Benzyl-3-methylimidazolium chloride, is typically obtained as a pale yellow gum.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Extractive Desulfurization (EDS) Protocol (Illustrative Example using [Bmim]Cl)

This protocol describes the general procedure for the extractive removal of sulfur compounds from a model fuel using an imidazolium-based ionic liquid.

Materials:

  • Model fuel: A solution of a sulfur-containing compound (e.g., dibenzothiophene, DBT) in a hydrocarbon solvent (e.g., n-octane or n-dodecane) at a known concentration (e.g., 500 ppm S).

  • Ionic Liquid: 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl).

  • Extraction vessel: A sealed container (e.g., a screw-cap vial or a separatory funnel).

  • Shaker or magnetic stirrer.

  • Centrifuge (optional).

  • Analytical instrument for sulfur quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Sulfur Chemiluminescence Detector (SCD)).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_regeneration Regeneration (Optional) A Prepare Model Fuel (e.g., DBT in n-octane) C Mix Model Fuel and IL (Varying Ratios) A->C B Prepare Ionic Liquid ([Bmim]Cl) B->C D Agitate Mixture (e.g., 30 min at 30°C) C->D E Phase Separation (Centrifugation/Settling) D->E F Collect Fuel Phase (Upper Layer) E->F H Separate IL Phase (Lower Layer) E->H G Analyze Sulfur Content (GC-SCD) F->G I Regenerate IL (e.g., Solvent Extraction) H->I J Reuse IL I->J

Caption: Experimental workflow for extractive desulfurization.

Procedure:

  • Mixing: In a sealed extraction vessel, add a specific volume of the model fuel and the ionic liquid at a predetermined volume or mass ratio (e.g., 1:1, 3:1, 5:1 fuel-to-IL).

  • Extraction: Agitate the mixture vigorously using a shaker or magnetic stirrer for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Phase Separation: After extraction, allow the mixture to stand until two distinct phases are formed. The upper phase is the desulfurized model fuel, and the lower phase is the sulfur-rich ionic liquid. Centrifugation can be employed to accelerate phase separation.

  • Sample Collection: Carefully separate the two phases. Collect the upper fuel phase for sulfur content analysis.

  • Sulfur Analysis: Determine the sulfur concentration in the treated fuel using a suitable analytical technique. The desulfurization efficiency is calculated using the following formula:

    Desulfurization Efficiency (%) = [(C₀ - C) / C₀] × 100

    Where C₀ is the initial sulfur concentration and C is the final sulfur concentration in the fuel.

Performance Data (Illustrative Example using [Bmim]Cl)

The following tables summarize the extractive desulfurization performance of 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) under various experimental conditions.

Table 1: Effect of Fuel-to-IL Mass Ratio and Time on Dibenzothiophene (DBT) Removal from n-Octane

Fuel:IL Mass RatioExtraction Time (min)Sulfur Removal (%)
5:12068
3:12073
1:12079
5:13070
3:13075.4
1:13081

Initial Sulfur Concentration: 500 ppmw; Temperature: 30°C.

Table 2: Effect of Temperature on Dibenzothiophene (DBT) Removal from n-Octane

Fuel:IL Mass RatioTemperature (°C)Sulfur Removal (%)
5:12070
3:12075.4
1:12081
5:13070
3:13075.4
1:13081
5:14065
3:14070
1:14075
5:15535.9
3:15534.3
1:15540.2

Initial Sulfur Concentration: 500 ppmw; Extraction Time: 30 min.

Regeneration of Ionic Liquid

The reusability of the ionic liquid is crucial for the economic viability of the EDS process. After extraction, the sulfur compounds can be removed from the ionic liquid, allowing for its regeneration and reuse.

Protocol for Regeneration:

A common method for regenerating the ionic liquid is through solvent extraction.

  • Solvent Selection: Choose a volatile organic solvent in which the sulfur compounds are soluble but the ionic liquid is not (e.g., hexane or toluene).

  • Extraction: Wash the sulfur-rich ionic liquid phase with the selected solvent multiple times.

  • Solvent Removal: Decant the solvent containing the extracted sulfur compounds. The remaining ionic liquid can be dried under vacuum to remove any residual solvent.

  • Reuse: The regenerated ionic liquid can then be reused in subsequent extraction cycles.

Logical Relationship in EDS Process:

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_recycle Recycle Loop Fuel Sulfur-Containing Fuel Extraction Liquid-Liquid Extraction Fuel->Extraction IL Ionic Liquid ([Bnmim]Cl) IL->Extraction Separation Phase Separation Extraction->Separation CleanFuel Desulfurized Fuel Separation->CleanFuel RichIL Sulfur-Rich IL Separation->RichIL Regeneration IL Regeneration RichIL->Regeneration RecycledIL Recycled IL Regeneration->RecycledIL RecycledIL->Extraction

Caption: Logical flow of the extractive desulfurization process.

Conclusion

1-Benzyl-3-methylimidazolium chloride holds potential as an effective extractant for the desulfurization of liquid fuels due to its chemical structure. The provided protocols for synthesis, extractive desulfurization, and regeneration, illustrated with data from the closely related 1-butyl-3-methylimidazolium chloride, offer a solid foundation for researchers and scientists in this field. Further experimental work is necessary to quantify the specific performance of [Bnmim]Cl and optimize the process parameters for industrial applications.

References

Application

Application Notes and Protocols for the Heck Coupling Reaction in 1-Benzyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction and Application Notes The Mizoroki-Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Mizoroki-Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes using a palladium catalyst.[1] This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including numerous drug candidates and commercial products. The use of ionic liquids (ILs) as alternative reaction media has garnered significant attention due to their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.

1-Benzyl-3-methylimidazolium chloride, [BnMIM][Cl], is an imidazolium-based ionic liquid that serves as an effective and recyclable medium for the Heck coupling reaction. Its use aligns with the principles of green chemistry by often allowing for simplified product separation and catalyst recycling.

Advantages of Using 1-Benzyl-3-methylimidazolium Chloride in Heck Reactions:

  • Phosphine-Free Catalysis: In many instances, the Heck reaction in imidazolium-based ionic liquids can be conducted without the need for phosphine ligands.[2] These ligands are often expensive, air-sensitive, and toxic. The ionic liquid itself can play a role in stabilizing the palladium catalyst.

  • Catalyst Stabilization and N-Heterocyclic Carbene (NHC) Formation: The imidazolium cation of [BnMIM][Cl] can act as a precursor to an N-heterocyclic carbene (NHC) ligand.[3][4] Under basic conditions, the acidic proton at the C2 position of the imidazolium ring can be abstracted, leading to the in-situ formation of an NHC which can coordinate to the palladium center, forming a stable and highly active catalyst complex.[3][4]

  • Enhanced Reaction Rates and Selectivity: The unique ionic environment provided by [BnMIM][Cl] can lead to increased reaction rates and, in some cases, improved selectivity compared to conventional organic solvents.

  • Catalyst and Solvent Recyclability: The non-volatile nature of [BnMIM][Cl] allows for the straightforward removal of volatile organic products by distillation or extraction. The palladium catalyst often remains dissolved in the ionic liquid phase, which can then be reused for subsequent reaction cycles, reducing waste and cost.

Applications in Drug Development:

The Heck reaction is instrumental in the synthesis of a wide array of pharmacologically active compounds. For instance, it is a key step in the production of precursors for drugs like Singulair (Montelukast) and in the synthesis of various stilbene and cinnamic acid derivatives, which are scaffolds in many bioactive molecules. The use of [BnMIM][Cl] as a green solvent system can make these synthetic routes more sustainable and economically viable, which is a significant consideration in pharmaceutical manufacturing.

Experimental Protocols

While specific quantitative data for the Heck reaction in 1-Benzyl-3-methylimidazolium chloride is not extensively available in the reviewed literature, the following protocol is based on established procedures for similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]).[3][5] This protocol is expected to be readily adaptable for [BnMIM][Cl].

General Protocol for the Phosphine-Free Heck Coupling of an Aryl Halide with an Alkene in 1-Benzyl-3-methylimidazolium Chloride:

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene derivative)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., sodium acetate (NaOAc) or triethylamine (NEt₃))

  • 1-Benzyl-3-methylimidazolium chloride ([BnMIM][Cl])

  • Organic solvent for extraction (e.g., diethyl ether, hexane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%).

  • Addition of Ionic Liquid: Add 1-Benzyl-3-methylimidazolium chloride (2-3 mL) to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 100-140°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 10 mL). The ionic liquid and the catalyst will remain in a separate phase.

    • Combine the organic extracts and wash with water to remove any residual ionic liquid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Catalyst/Ionic Liquid Recycling: The ionic liquid phase containing the palladium catalyst can be washed with fresh organic solvent to remove any remaining product and then dried under vacuum to be reused in subsequent reactions.

Data Presentation

The following tables summarize representative results for the Heck coupling reaction in a closely related ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim][Br]), which is expected to show similar reactivity to 1-Benzyl-3-methylimidazolium chloride.

Table 1: Heck Coupling of Aryl Halides with Styrene in [bmim][Br]

Reaction Conditions: Aryl halide (5.0 mmol), styrene (7.0 mmol), NaOAc (5.5 mmol), Pd(OAc)₂ (1 mol%), [bmim][Br] (5.0 mL), 24 h.

EntryAryl HalideTemperature (°C)Conversion (%)Selectivity (trans-stilbene) (%)
1Iodobenzene10010099
2Bromobenzene1206598
34-Bromoacetophenone1209899
44-Bromotoluene1205598

Table 2: Heck Coupling of Aryl Halides with Butyl Acrylate in [bmim][Br]

Reaction Conditions: Aryl halide (5.0 mmol), butyl acrylate (7.0 mmol), NaOAc (5.5 mmol), Pd(OAc)₂ (1 mol%), [bmim][Br] (5.0 mL), 24 h.

EntryAryl HalideTemperature (°C)Conversion (%)Selectivity (trans-isomer) (%)
1Iodobenzene10010099
2Bromobenzene1207098
34-Bromoacetophenone1209999
44-Bromotoluene1206098

Visualizations

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Recycling reagents Aryl Halide Alkene Base (e.g., NaOAc) mixing Combine Reagents, Catalyst, and IL in Flask reagents->mixing catalyst Pd(OAc)₂ catalyst->mixing il [BnMIM][Cl] il->mixing heating Heat and Stir (e.g., 100-140°C) mixing->heating extraction Cool and Extract with Organic Solvent heating->extraction separation Separate Organic and Ionic Liquid Phases extraction->separation drying Dry and Concentrate Organic Phase separation->drying Organic Phase recycle Wash and Dry IL/Catalyst Phase for Reuse separation->recycle Ionic Liquid Phase purify Column Chromatography (if necessary) drying->purify product Pure Product purify->product

Caption: Experimental workflow for the Heck coupling reaction in [BnMIM][Cl].

Heck_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex Oxidative Addition (Ar-X) alkene_coord [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ pd2_complex->alkene_coord Alkene Coordination insertion R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_coord->insertion Migratory Insertion elimination [H-Pd(II)-X(L)₂] insertion->elimination β-Hydride Elimination product Product (Substituted Alkene) insertion->product elimination->pd0 Reductive Elimination (-HX) base_h Base-H⁺X⁻ elimination->base_h base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Method

Application Notes and Protocols for Enzymatic Reactions in 1-Benzyl-3-methylimidazolium chloride ([Bzmim][Cl]) Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for conducting enzymatic reactions in aqueous solutions of the ionic liquid 1-B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting enzymatic reactions in aqueous solutions of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bzmim][Cl]). The information is tailored for researchers in biocatalysis, protein chemistry, and drug development who are exploring the use of ionic liquids as alternative solvent systems.

Introduction

Ionic liquids (ILs) are a class of organic salts with melting points below 100°C, offering unique solvent properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. 1-Benzyl-3-methylimidazolium chloride ([Bzmim][Cl]) is an imidazolium-based ionic liquid that has been investigated for its potential applications in biocatalysis. Understanding the behavior of enzymes in aqueous solutions of [Bzmim][Cl] is crucial for designing novel enzymatic processes with enhanced stability, activity, or altered substrate specificity. These applications are particularly relevant in pharmaceutical manufacturing and the development of green chemical technologies. This document summarizes the available quantitative data and provides detailed protocols for evaluating enzyme performance in this specific ionic liquid.

Data Presentation

The following tables summarize the quantitative data found regarding the effect of 1-Benzyl-3-methylimidazolium chloride on enzyme stability.

Table 1: Thermal Stability of α-Chymotrypsin in the Presence of [Bzmim][Cl]

EnzymeIonic LiquidConcentration (M)Melting Temperature (Tm) (°C)Change in Tm (°C) vs. Buffer
α-ChymotrypsinNone (Buffer)054.5N/A
α-Chymotrypsin[Bzmim][Cl]0.558.2+3.7

Data sourced from Attri, P., Venkatesu, P., & Kumar, A. (2011). Activity and stability of α-chymotrypsin in biocompatible ionic liquids: enzyme refolding by triethyl ammonium acetate. Physical Chemistry Chemical Physics, 13(7), 2788-2796.[1]

Note on Data Availability: Currently, detailed quantitative data for the activity and kinetics of other enzymes such as lipases and cellulases specifically in [Bzmim][Cl] aqueous solutions is limited in the reviewed literature. The provided protocols for these enzymes are general methods that can be adapted for this specific ionic liquid, but will require empirical optimization.

Experimental Protocols

Protocol 1: Determination of Thermal Stability of α-Chymotrypsin using Circular Dichroism (CD) Spectroscopy

This protocol is based on the methodology described by Attri et al. (2011) to determine the melting temperature (Tm) of α-chymotrypsin in aqueous solutions of [Bzmim][Cl].[1]

1. Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • 1-Benzyl-3-methylimidazolium chloride ([Bzmim][Cl])

  • Phosphate buffer (pH 7.4)

  • Deionized water

  • Circular Dichroism (CD) Spectropolarimeter equipped with a temperature controller

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in phosphate buffer (pH 7.4).

  • Ionic Liquid Solutions: Prepare aqueous solutions of [Bzmim][Cl] at the desired concentrations (e.g., 0.5 M) in phosphate buffer (pH 7.4).

  • Assay Samples: Prepare the final assay samples by mixing the enzyme stock solution with the ionic liquid solutions to achieve the desired final enzyme and ionic liquid concentrations. A control sample with the enzyme in buffer alone should also be prepared.

3. CD Spectroscopy and Thermal Denaturation:

  • Set the CD spectropolarimeter to measure the ellipticity in the far-UV region (e.g., at 222 nm) to monitor changes in the secondary structure of the protein.

  • Place the sample in a quartz cuvette with a suitable path length (e.g., 1 mm).

  • Equilibrate the sample at the starting temperature (e.g., 25°C) for a sufficient time (e.g., 5 minutes).

  • Increase the temperature at a constant rate (e.g., 1°C/min) from the starting temperature to a final temperature where the protein is expected to be fully denatured (e.g., 90°C).

  • Record the ellipticity at regular temperature intervals.

4. Data Analysis:

  • Plot the ellipticity (or a normalized signal) as a function of temperature.

  • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

  • The melting temperature (Tm) is the temperature at the midpoint of this transition. This can be determined by finding the peak of the first derivative of the denaturation curve.

Protocol 2: General Assay for Lipase Activity in [Bzmim][Cl] Aqueous Solutions

This is a general protocol for a colorimetric assay using p-nitrophenyl palmitate (pNPP) as a substrate, which can be adapted for use with [Bzmim][Cl].

1. Materials:

  • Lipase (e.g., from Candida rugosa)

  • 1-Benzyl-3-methylimidazolium chloride ([Bzmim][Cl])

  • p-Nitrophenyl palmitate (pNPP)

  • Phosphate buffer (pH 7.0)

  • Isopropanol

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of the lipase in phosphate buffer (pH 7.0).

  • Ionic Liquid Solutions: Prepare aqueous solutions of [Bzmim][Cl] at various concentrations in phosphate buffer (pH 7.0).

  • Substrate Solution: Dissolve pNPP in isopropanol to prepare a stock solution (e.g., 10 mM).

  • Reaction Medium: Prepare the reaction medium by mixing the [Bzmim][Cl] solution with phosphate buffer to achieve the desired final IL concentration.

3. Enzymatic Assay:

  • In a microcentrifuge tube or a cuvette, add the reaction medium.

  • Add the enzyme solution to the reaction medium and pre-incubate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the pNPP substrate solution. The final concentration of the organic solvent (isopropanol) should be kept low to avoid enzyme inhibition.

  • Monitor the increase in absorbance at 410 nm over time. This corresponds to the release of p-nitrophenol.

  • A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

4. Calculation of Activity:

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

  • Use the molar extinction coefficient of p-nitrophenol at pH 7.0 to convert the rate of change in absorbance to the rate of product formation (in µmol/min).

  • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.

Protocol 3: General Assay for Cellulase Activity in [Bzmim][Cl] Aqueous Solutions

This protocol describes a general method for measuring the activity of cellulase using carboxymethyl cellulose (CMC) as a substrate and dinitrosalicylic acid (DNS) to quantify the reducing sugars produced.

1. Materials:

  • Cellulase (e.g., from Aspergillus niger)

  • 1-Benzyl-3-methylimidazolium chloride ([Bzmim][Cl])

  • Carboxymethyl cellulose (CMC)

  • Citrate buffer (pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of cellulase in citrate buffer (pH 4.8).

  • Ionic Liquid Solutions: Prepare aqueous solutions of [Bzmim][Cl] at various concentrations in citrate buffer (pH 4.8).

  • Substrate Solution: Dissolve CMC (e.g., 2% w/v) in the respective [Bzmim][Cl]-buffer solutions. This may require heating and stirring to achieve complete dissolution.

  • DNS Reagent: Prepare the DNS reagent according to standard laboratory procedures.

3. Enzymatic Assay:

  • In a test tube, add the CMC substrate solution and pre-incubate at the optimal temperature for the enzyme (e.g., 50°C) for 10 minutes.

  • Add the enzyme solution to initiate the reaction.

  • Incubate the reaction mixture for a specific period (e.g., 30 minutes) at the reaction temperature.

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of glucose to quantify the amount of reducing sugars produced.

4. Calculation of Activity:

  • Use the glucose standard curve to determine the concentration of reducing sugars in the reaction mixture.

  • Calculate the cellulase activity, where one unit is often defined as the amount of enzyme that liberates 1 µmole of glucose equivalent per minute under the assay conditions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of ionic liquids in enzymatic reactions.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Enzyme Stock Solution mix Mix Enzyme, IL Solution, and Substrate prep_enzyme->mix prep_il [Bzmim][Cl] Aqueous Solution prep_il->mix prep_substrate Substrate Solution prep_substrate->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Reaction (e.g., Absorbance) incubate->measure plot Plot Data (e.g., Absorbance vs. Time) measure->plot calculate Calculate Enzyme Activity/Stability plot->calculate

Caption: Experimental workflow for determining enzyme activity in [Bzmim][Cl].

logical_relationship cluster_factors Factors Influencing Enzyme Performance cluster_outcomes Observed Outcomes il_conc [Bzmim][Cl] Concentration activity Enzyme Activity il_conc->activity stability Enzyme Stability (e.g., Tm) il_conc->stability kinetics Kinetic Parameters (Km, Vmax) il_conc->kinetics temp Temperature temp->activity temp->stability ph pH ph->activity ph->stability substrate_conc Substrate Concentration substrate_conc->activity substrate_conc->kinetics

Caption: Factors influencing enzymatic reactions in ionic liquid solutions.

Concluding Remarks

The use of 1-Benzyl-3-methylimidazolium chloride in aqueous solutions presents an intriguing option for modulating enzyme stability, as demonstrated with α-chymotrypsin.[1] For researchers and professionals in drug development and biocatalysis, [Bzmim][Cl] may offer advantages in specific applications where enhanced thermal stability is desired. However, the impact of this ionic liquid on the activity and kinetics of a broader range of enzymes requires further investigation. The provided protocols offer a starting point for such explorations, but it is essential to empirically optimize the reaction conditions for each specific enzyme-substrate system. Future research should focus on generating more comprehensive datasets to fully elucidate the potential of [Bzmim][Cl] as a valuable component in enzymatic reaction media.

References

Application

Application Notes and Protocols: 1-Benzyl-3-methylimidazolium Chloride as a Template for Nanomaterial Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of the ionic liquid 1-benzyl-3-methylimidazolium chlorid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the ionic liquid 1-benzyl-3-methylimidazolium chloride ([Bmim]Cl) as a versatile templating agent in the synthesis of various nanomaterials. The unique physicochemical properties of [Bmim]Cl, such as its negligible vapor pressure, high thermal stability, and tunable solvation capabilities, make it an excellent medium for controlling the size, shape, and morphology of nanoparticles.[1]

Introduction to [Bmim]Cl in Nanomaterial Synthesis

1-Benzyl-3-methylimidazolium chloride is an organic salt with a melting point of approximately 58°C, existing as a liquid over a wide temperature range.[2][3][4] Its structure, comprising a bulky, asymmetric imidazolium cation and a chloride anion, allows it to act as a "designer solvent." In nanomaterial synthesis, [Bmim]Cl serves multiple roles:

  • Solvent: It provides a non-volatile and thermally stable reaction medium, enabling synthesis at elevated temperatures without significant solvent loss.[1]

  • Template/Structure-Directing Agent: The imidazolium cations can self-assemble into supramolecular structures that act as soft templates, guiding the nucleation and growth of nanoparticles to achieve specific morphologies.[5]

  • Stabilizer: The ionic liquid can adsorb onto the surface of the newly formed nanoparticles, preventing their agglomeration and ensuring colloidal stability.[5]

The use of ionic liquids like [Bmim]Cl offers a greener and more efficient alternative to traditional organic solvents in nanomaterial synthesis.[1]

Applications in Nanomaterial Synthesis

[Bmim]Cl has demonstrated its utility in the synthesis of a variety of nanomaterials with diverse applications.

Metal Oxide Nanoparticles (e.g., ZnO, TiO₂)

Metal oxide nanoparticles are crucial in catalysis, sensing, and biomedical applications. [Bmim]Cl can be employed to synthesize these nanoparticles with controlled crystal structures and high surface areas. For instance, in the synthesis of TiO₂, the choice of ionic liquid can influence the ratio of anatase to brookite phases, which in turn affects the material's photocatalytic activity.[6]

Metallic Nanoparticles (e.g., Gold)

Gold nanoparticles (AuNPs) are widely used in diagnostics, imaging, and drug delivery. The use of [Bmim]Cl as a solvent and stabilizer allows for the synthesis of small, monodisperse AuNPs. The ionic liquid environment can influence the reduction kinetics of the gold precursor and stabilize the resulting nanoparticles.

Porous Materials (e.g., Zeolites)

In the synthesis of zeolites, imidazolium-based ionic liquids, including 1-benzyl-3-methylimidazolium cations, have been shown to be effective organic structure-directing agents (OSDAs).[7] They can direct the formation of specific microporous structures, which are highly valuable in catalysis and separation processes.[7]

Experimental Protocols

The following are generalized protocols for the synthesis of various nanomaterials using 1-benzyl-3-methylimidazolium chloride as a template. Researchers should note that optimal conditions such as precursor concentration, temperature, and reaction time may need to be determined empirically for specific applications.

General Synthesis of Metal Oxide Nanoparticles (e.g., ZnO) via Microwave Irradiation

This protocol is adapted from methodologies for synthesizing ZnO nanoparticles in other imidazolium-based ionic liquids.[8]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Ethanol

  • Deionized water

Protocol:

  • In a typical synthesis, dissolve a specific amount of zinc acetate dihydrate in [Bmim]Cl in a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 150°C) for a short period (e.g., 10-30 minutes).

  • After the reaction, allow the mixture to cool to room temperature.

  • Add ethanol to precipitate the ZnO nanoparticles.

  • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the precipitate multiple times with ethanol and deionized water to remove any residual ionic liquid and unreacted precursors.

  • Dry the final product in an oven at a suitable temperature (e.g., 80°C) overnight.

Characterization: The synthesized ZnO nanoparticles can be characterized by:

  • UV-Vis Spectroscopy: To determine the optical properties and band gap.

  • Powder X-ray Diffraction (PXRD): To identify the crystal structure and crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, size, and size distribution of the nanoparticles.

Hydrothermal Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol is a general adaptation from the hydrothermal synthesis of TiO₂ in a similar ionic liquid.[6]

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Deionized water

Protocol:

  • Prepare a solution of [Bmim]Cl and deionized water (e.g., a 3:7 v/v ratio).

  • Add titanium(IV) isopropoxide dropwise to the ionic liquid/water solution under vigorous stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 150-200°C) for a defined period (e.g., 12-24 hours).

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Collect the white precipitate by centrifugation.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the synthesized TiO₂ nanoparticles in an oven.

Characterization:

  • PXRD: To determine the crystalline phase (anatase, rutile, brookite) and size.

  • SEM/TEM: To analyze the morphology and particle size.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol is a generalized procedure based on the synthesis of AuNPs in other ionic liquids.[2]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • A reducing agent (e.g., sodium borohydride or a milder reducing agent like glycerol)

  • Ethanol

Protocol:

  • Disperse a specific amount of HAuCl₄·3H₂O in [Bmim]Cl in a reaction flask.

  • Add the reducing agent to the mixture while stirring. The amount and type of reducing agent will influence the nanoparticle size.

  • Heat the mixture at a controlled temperature (e.g., 60-180°C) for a set duration (e.g., several hours) with continuous stirring. The formation of AuNPs is often indicated by a color change to red or purple.

  • After the reaction, cool the solution to room temperature.

  • Isolate the AuNPs by adding ethanol followed by centrifugation.

  • Wash the nanoparticles with ethanol to remove the ionic liquid.

  • Redisperse the AuNPs in a suitable solvent for storage and further use.

Characterization:

  • UV-Vis Spectroscopy: To observe the characteristic surface plasmon resonance (SPR) peak of AuNPs.

  • TEM: To determine the size, shape, and size distribution of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the stability of the nanoparticle suspension.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for nanomaterials synthesized in imidazolium-based ionic liquids. The exact values will depend on the specific synthesis conditions.

Table 1: Typical Properties of Metal Oxide Nanoparticles Synthesized in Ionic Liquids

NanomaterialSynthesis MethodAverage Particle Size (nm)Crystal PhaseSurface Area (m²/g)Band Gap (eV)
ZnOMicrowave15 - 30Wurtzite30 - 603.2 - 3.4
TiO₂Hydrothermal15 - 25Anatase, Brookite50 - 1503.1 - 3.3

Table 2: Typical Properties of Gold Nanoparticles Synthesized in Ionic Liquids

Ionic Liquid SystemReducing AgentTemperature (°C)Average Particle Size (nm)SPR Peak (nm)
Imidazolium-basedGlycerol140 - 1805 - 10520 - 530
Imidazolium-basedSodium BorohydrideRoom Temp.2 - 7515 - 525

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Precursor Precursor Mixing Mixing & Dissolution Precursor->Mixing Ionic_Liquid [Bmim]Cl Ionic_Liquid->Mixing Solvent Solvent Solvent->Mixing Reaction Reaction (Hydrothermal/Microwave) Mixing->Reaction Precipitation Precipitation Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Final_Product Nanomaterial Product Drying->Final_Product

Caption: General experimental workflow for nanomaterial synthesis using [Bmim]Cl.

Templating Mechanism of [Bmim]Cl

templating_mechanism cluster_il Ionic Liquid Medium cluster_precursor Precursor Addition cluster_nucleation Templated Nucleation IL_cation [Bmim]+ IL_anion Cl- IL_cation->IL_anion Ionic Interaction Nanoparticle Stabilized Nanoparticle IL_cation->Nanoparticle Stabilizing Layer Metal_precursor Metal Precursor Template [Bmim]+ Micelle-like Structure Metal_precursor->Template Nucleus Nanoparticle Nucleus Template->Nucleus Directs Growth Nucleus->Nanoparticle Growth & Stabilization

Caption: Templating role of [Bmim]Cl in directing nanoparticle formation.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Degradation of 1-Benzyl-3-methylimidazolium Chloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium chloride ([B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) and studying its thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 1-Benzyl-3-methylimidazolium chloride?

A1: While specific thermogravimetric analysis (TGA) data for 1-Benzyl-3-methylimidazolium chloride is not extensively reported in publicly available literature, its thermal stability can be estimated based on related compounds. For comparison, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) exhibits thermal stability up to approximately 246°C.[1][2] The onset of thermal decomposition for [BMIM]Cl has been observed to start around 270°C in some studies.[3] Another related compound, 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, shows thermal stability up to 270°C, at which point it may enter a runaway reaction.[4] Generally, imidazolium-based ionic liquids are known for their good thermal stability.[5]

Q2: What are the likely thermal decomposition products of 1-Benzyl-3-methylimidazolium chloride?

A2: The thermal degradation of 1-Benzyl-3-methylimidazolium chloride is expected to yield a range of volatile products. Based on studies of similar imidazolium-based ionic liquids with chloride anions, likely decomposition products include benzyl chloride and 1-methylimidazole. Further fragmentation can lead to the formation of smaller molecules. A safety data sheet for the compound suggests that decomposition may produce carbon monoxide, carbon dioxide, nitrous oxides, and hydrochloric acid.

Q3: How does the anion affect the thermal stability of imidazolium-based ionic liquids?

A3: The anion plays a significant role in the thermal stability of ionic liquids. For imidazolium-based ionic liquids, the thermal stability generally follows the trend of the anion's basicity, with less basic anions leading to more thermally stable ionic liquids. For instance, ionic liquids with acetate anions are typically less stable than those with chloride, which are in turn less stable than those with methyl sulfate anions.[6]

Q4: What experimental parameters can influence the measured thermal decomposition temperature?

A4: Several experimental parameters can significantly affect the results of a thermogravimetric analysis (TGA). The heating rate is a critical factor; a faster heating rate can lead to a higher observed onset decomposition temperature. The type of atmosphere (e.g., inert like nitrogen or argon, or reactive like air or oxygen) can also influence the degradation pathway and onset temperature. The sample size and the material of the TGA pan can also have an effect on the results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature 1. Presence of impurities (e.g., water, residual solvents from synthesis).2. Slow heating rate used in the TGA experiment.3. Reactive atmosphere (e.g., air) instead of an inert one.1. Ensure the ionic liquid is thoroughly dried under vacuum before analysis. Purity should be confirmed by techniques like NMR.2. Use a standard heating rate (e.g., 10 °C/min) for comparison with literature data. Report the heating rate with your results.3. Perform TGA under a dry, inert atmosphere such as nitrogen or argon.
Inconsistent TGA results between runs 1. Variation in sample mass.2. Inconsistent sample packing in the TGA pan.3. Instrument calibration drift.1. Use a consistent sample mass for all experiments.2. Ensure the sample is evenly distributed at the bottom of the pan.3. Regularly calibrate the TGA instrument for temperature and mass.
Mass loss exceeding 100% in TGA 1. This is physically impossible and indicates an experimental artifact.2. Reaction of the ionic liquid with the sample pan, leading to volatile products from the pan material.3. Buoyancy effects that are not properly corrected for by the instrument's software.1. Verify the instrument's calibration and baseline correction.2. Use an inert sample pan material (e.g., platinum, alumina) that is not expected to react with the ionic liquid or its decomposition products.3. Consult the instrument manual for proper baseline subtraction procedures.
Difficulty in identifying decomposition products 1. Decomposition products are highly reactive or unstable.2. The concentration of individual products is below the detection limit of the analytical method.1. Use a hyphenated technique like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) for real-time analysis of evolved gases.2. Optimize the analytical conditions (e.g., ionization mode in MS) to enhance sensitivity for expected products.

Quantitative Data Summary

Direct, experimentally determined quantitative thermal degradation data for 1-Benzyl-3-methylimidazolium chloride is limited in the reviewed literature. The following table presents data for closely related imidazolium-based ionic liquids to provide a comparative reference.

CompoundOnset Decomposition Temp. (Tonset)Peak Decomposition Temp. (Tpeak)Heating Rate (°C/min)Atmosphere
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)~246 °C[1][2]Not specifiedNot specifiedNot specified
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)~270 °C[3]~370.6 °C[3]20Not specified
1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bzmim][Tf2N])>270 °C[4]Not specified1, 2, 4, 8, 10[4]Nitrogen[4]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 1-Benzyl-3-methylimidazolium chloride.

Methodology:

  • Sample Preparation: Ensure the ionic liquid sample is free of moisture and residual solvents by drying it under high vacuum at a temperature below its decomposition point (e.g., 80-100 °C) for several hours until a constant weight is achieved.

  • Instrument Setup:

    • Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

    • Use an inert sample pan, typically made of alumina or platinum.

  • Experimental Run:

    • Tare the empty sample pan.

    • Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into the pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The peak decomposition temperature (Tpeak) can be determined from the peak of the first derivative of the TGA curve (DTG curve).

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the volatile decomposition products of 1-Benzyl-3-methylimidazolium chloride.

Methodology:

  • Follow the TGA protocol as described above.

  • The outlet gas from the TGA furnace is transferred to the ion source of a mass spectrometer via a heated transfer line.

  • The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect the expected decomposition products.

  • Correlate the mass loss events observed in the TGA curve with the appearance of specific ions in the mass spectra to identify the evolved gases at different stages of decomposition.

Visualizations

Experimental_Workflow Experimental Workflow for Thermal Degradation Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep [Bmim]Cl Synthesis & Purification Dry Drying under Vacuum Prep->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA Quantitative Analysis TGA_MS TGA-Mass Spectrometry (TGA-MS) Dry->TGA_MS Qualitative Analysis Decomp_Temp Determine Decomposition Temperature (Tonset, Tpeak) TGA->Decomp_Temp Products Identify Decomposition Products TGA_MS->Products Kinetics Kinetic Analysis (optional) Decomp_Temp->Kinetics Products->Kinetics Factors_Influencing_Thermal_Stability Factors Influencing Thermal Stability of Ionic Liquids cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions Cation Cation Structure (e.g., Benzyl vs. Butyl) ThermalStability Thermal Stability (TGA Results) Cation->ThermalStability Anion Anion Type (e.g., Cl-, Tf2N-) Anion->ThermalStability HeatingRate Heating Rate HeatingRate->ThermalStability Atmosphere Atmosphere (Inert vs. Reactive) Atmosphere->ThermalStability Impurities Impurities (Water, Solvents) Impurities->ThermalStability

References

Optimization

Technical Support Center: Purification of 1-Benzyl-3-methylimidazolium chloride

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude 1-Benzyl-3-methylimidazolium chloride sample?

A1: Common impurities include unreacted starting materials such as 1-methylimidazole and benzyl chloride, as well as byproducts from side reactions. The crude product often has a yellowish color due to these impurities.

Q2: What is the expected appearance and melting point of pure 1-Benzyl-3-methylimidazolium chloride?

A2: Pure 1-Benzyl-3-methylimidazolium chloride is typically a white to off-white crystalline powder or solid.[1][2][3] The reported melting point can vary, with values cited around 58°C, 70°C, and 80°C.[3][4][5][6]

Q3: What solvents are suitable for washing the crude product?

A3: Solvents such as ethyl acetate and diethyl ether are commonly used to wash the crude product.[7][8] These solvents help remove unreacted starting materials and non-polar impurities.

Q4: Can activated charcoal be used for decolorization?

A4: Yes, treatment with decolorizing charcoal is an effective method for removing colored impurities from ionic liquids.[9] This process typically involves dissolving the crude product in a suitable solvent, adding charcoal, heating, and then filtering.[9]

Q5: How can I effectively dry the purified 1-Benzyl-3-methylimidazolium chloride?

A5: Due to the hygroscopic nature of many ionic liquids, drying is a critical step. High vacuum drying at an elevated temperature (e.g., 65°C) for an extended period (24-48 hours) is a common and effective method.[9] Lyophilization (freeze-drying) can also be used to remove water.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is a viscous oil or gum instead of a solid Presence of excess solvent or impurities lowering the melting point.1. Ensure all reaction solvent has been removed under vacuum. 2. Wash the product thoroughly with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted starting materials.[8] 3. Attempt recrystallization from a suitable solvent system.
Product remains yellow or colored after initial washing Persistent colored impurities.1. Perform a decolorization step using activated charcoal. Dissolve the product in a minimal amount of a solvent like water or acetonitrile, add activated charcoal, heat the mixture, and then filter through celite or a similar filter aid.[9]
Low Purity Confirmed by Analysis (e.g., NMR, HPLC) Incomplete reaction or inefficient removal of starting materials.1. Review the synthesis reaction conditions to ensure it went to completion. 2. Increase the number of washes with ethyl acetate or diethyl ether. 3. Perform recrystallization to isolate the pure product.
Product is difficult to handle due to static charge Inherent property of the dry, pure ionic liquid.1. Handle the material in an environment with controlled humidity. 2. Use anti-static weighing boats or tools.
Melting point is broad or lower than expected Presence of impurities.1. Further purify the product using recrystallization or charcoal treatment followed by thorough drying under high vacuum.

Experimental Protocols

Protocol 1: Purification by Solvent Washing
  • After the reaction is complete, remove the reaction solvent (e.g., acetonitrile) under reduced pressure.[8]

  • To the resulting crude product, add a sufficient volume of ethyl acetate or diethyl ether.

  • Stir or sonicate the mixture vigorously to break up any solids and ensure thorough washing.

  • Allow the solid to settle and decant the solvent.

  • Repeat the washing process 2-3 times.[8]

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Dissolve the crude 1-Benzyl-3-methylimidazolium chloride in a minimal amount of a suitable hot solvent, such as chloroform.[7]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, further cooling in an ice bath or refrigerator may be necessary.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 3: Decolorization with Activated Charcoal
  • Dissolve the crude, colored ionic liquid in a suitable solvent such as deionized water.[9]

  • Add a small amount of decolorizing charcoal (approximately 1-5% by weight of the ionic liquid).[9]

  • Heat the mixture with stirring (e.g., to 65-70°C) for several hours to overnight.[9]

  • Allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of celite or a fine porosity filter to remove the charcoal. The filtrate should be colorless.[9]

  • Remove the solvent from the filtrate by lyophilization or under high vacuum at elevated temperature to obtain the purified, colorless product.[9]

Quantitative Data Summary

Parameter Value Reference
Purity (Commercial Grades) ≥97.0% to >99%[1][2][4]
Molecular Weight 208.69 g/mol [1][4][5]
Melting Point 58 - 80 °C[3][4][5][6]
Appearance White to light yellow crystalline solid[1][2][3]

Purification Workflow

PurificationWorkflow crude_product Crude [Bmim]Cl (Post-reaction) solvent_wash Solvent Wash (e.g., Ethyl Acetate) crude_product->solvent_wash Initial Cleanup decolorization Decolorization (Activated Charcoal) solvent_wash->decolorization If colored drying Drying (High Vacuum) solvent_wash->drying If sufficiently pure recrystallization Recrystallization (e.g., from Chloroform) decolorization->recrystallization For higher purity decolorization->drying recrystallization->drying pure_product Pure [Bmim]Cl drying->pure_product

Caption: Workflow for the purification of 1-Benzyl-3-methylimidazolium chloride.

References

Troubleshooting

Technical Support Center: Optimizing Reactions with 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in their experiments....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in their experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction data to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is 1-Benzyl-3-methylimidazolium chloride and what are its primary applications?

A1: 1-Benzyl-3-methylimidazolium chloride, often abbreviated as [Bmim]Cl, is an ionic liquid, which is a salt that is liquid at or near room temperature. It is characterized by its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Its primary applications in research and industry include its use as a "green" solvent and/or catalyst in organic synthesis, for the dissolution and processing of biomass such as cellulose, and as an electrolyte in electrochemical applications.

Q2: What are the key physical properties of 1-Benzyl-3-methylimidazolium chloride?

A2: Key physical properties of [Bmim]Cl include:

  • CAS Number: 36443-80-8[1]

  • Molecular Formula: C₁₁H₁₃ClN₂[1]

  • Molecular Weight: 208.69 g/mol [1]

  • Melting Point: Approximately 58 °C[2]

  • Appearance: Typically a white to pale yellow solid at room temperature.

  • Solubility: Soluble in water and many polar organic solvents like ethanol and acetonitrile, but has limited solubility in nonpolar solvents like hexane.

Q3: How should I handle and store 1-Benzyl-3-methylimidazolium chloride?

A3: [Bmim]Cl should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can affect its properties and reactivity.[3]

Q4: Can 1-Benzyl-3-methylimidazolium chloride be recycled and reused?

A4: Yes, one of the key advantages of ionic liquids like [Bmim]Cl is their potential for recycling and reuse, which is both economically and environmentally beneficial. Common recycling methods include extraction of the product with a solvent immiscible with the ionic liquid, followed by drying of the ionic liquid under vacuum to remove any residual solvent or volatile impurities.[4] For aqueous solutions, methods like distillation, salting-out, or adsorption can be employed.[5]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving 1-Benzyl-3-methylimidazolium chloride.

Problem 1: Low Reaction Yield or Slow Reaction Rate

Possible Cause Troubleshooting Step
Insufficient Mixing Due to the potentially high viscosity of [Bmim]Cl, especially at lower temperatures, ensure vigorous and efficient stirring to overcome mass transfer limitations. Consider increasing the reaction temperature to decrease viscosity.
Catalyst Inactivity If using a co-catalyst, ensure it is active and has not been poisoned. For reactions where [Bmim]Cl itself is the catalyst, check for impurities (e.g., water) that might be interfering.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions or degradation of reactants or products.
Sub-optimal Reactant Ratio Systematically vary the molar ratio of your reactants to find the optimal balance for maximizing product yield.

Problem 2: Difficulty in Product Separation and Purification

Possible Cause Troubleshooting Step
High Viscosity of [Bmim]Cl After the reaction, you can dilute the mixture with a suitable co-solvent to reduce viscosity before performing an extraction. Alternatively, perform the extraction at a slightly elevated temperature.
Emulsion Formation during Extraction Emulsions can form at the interface of the ionic liquid and the extraction solvent. To break an emulsion, try adding a saturated brine solution, centrifuging the mixture, or filtering through a pad of Celite. Gentle mixing during extraction, rather than vigorous shaking, can also help prevent emulsion formation.[6]
Product is Soluble in [Bmim]Cl Select an extraction solvent in which your product has high solubility and is immiscible with [Bmim]Cl. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.
Residual [Bmim]Cl in the Product After the initial extraction, wash the organic layer containing your product with water or brine to remove any remaining ionic liquid.

Problem 3: Side Reactions and Low Selectivity

Possible Cause Troubleshooting Step
Reaction Temperature is Too High Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy than side reactions.
Incorrect Catalyst or Catalyst Loading If using a co-catalyst, screen different catalysts and optimize the catalyst loading. Too much catalyst can sometimes lead to an increase in side products.
Presence of Impurities Ensure the purity of your starting materials and the [Bmim]Cl. Water is a common impurity that can lead to hydrolysis and other side reactions.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Selectivity? check_purity Are reactants and [Bmim]Cl pure and dry? start->check_purity Start Here check_mixing Is mixing adequate? (Consider viscosity) check_purity->check_mixing Yes purify_reagents Purify/dry reactants and [Bmim]Cl. (e.g., vacuum drying for IL) check_purity->purify_reagents No optimize_temp Optimize Reaction Temperature check_mixing->optimize_temp Yes increase_mixing Increase stir rate or use mechanical stirring. Consider increasing temperature to reduce viscosity. check_mixing->increase_mixing No optimize_ratio Optimize Reactant Ratio / Catalyst Loading optimize_temp->optimize_ratio No improvement success success optimize_temp->success Problem Solved product_degradation Is the product degrading? optimize_ratio->product_degradation No improvement optimize_ratio->success separation_issue Difficulty with Product Separation? product_degradation->separation_issue No lower_temp Lower reaction temperature or shorten reaction time. product_degradation->lower_temp Yes troubleshoot_separation Refer to Product Separation Troubleshooting Guide. separation_issue->troubleshoot_separation Yes

A decision tree for troubleshooting common reaction issues.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on product yield and conversion.

Table 1: Effect of Catalyst Loading on Heck Reaction Yield in [Bmim]Cl

This table illustrates the impact of palladium catalyst loading on the Heck reaction between iodobenzene and styrene.

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Stilbene (%)
1Pd(OAc)₂0.568580
2Pd(OAc)₂1.069592
3Pd(OAc)₂1.569997
4PdCl₂1.067470
5PdCl₂1.569693

Reaction conditions: Iodobenzene (1 mmol), styrene (1.2 mmol), Na₂CO₃ (2 mmol), [Bmim]Cl (2 mL), 120 °C. Data adapted from similar studies in ionic liquids.[7]

Table 2: Effect of Methanol to Oil Ratio on Biodiesel Synthesis

This table shows the effect of the methanol to oil molar ratio on the yield of fatty acid methyl esters (FAMEs) in a transesterification reaction catalyzed by a basic ionic liquid.

EntryMethanol:Oil Molar RatioCatalyst ([Bmim]OH) (wt%)Temperature (°C)Reaction Time (min)FAME Yield (%)
13:11.0609085
26:11.0609096
39:11.0609094
412:11.0609092

Reaction conditions: Rapeseed oil, 1.0 wt% catalyst based on oil weight. Data conceptualized from typical biodiesel synthesis studies using basic ionic liquid catalysts.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl)

This protocol provides a method for the laboratory synthesis of [Bmim]Cl.

Materials:

  • 1-Methylimidazole

  • Benzyl chloride

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Slowly add benzyl chloride (1.0 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.

  • After cooling to room temperature, remove the acetonitrile under reduced pressure.

  • Wash the resulting viscous oil or solid residue multiple times with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified 1-Benzyl-3-methylimidazolium chloride under high vacuum to remove residual solvent. The product should be a white to pale yellow solid.[9]

Protocol 2: Heck Reaction of Iodobenzene and Styrene using a Palladium Catalyst in [Bmim]Cl

This protocol details a typical Heck cross-coupling reaction.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heat source

Procedure:

  • To a Schlenk tube, add 1-Benzyl-3-methylimidazolium chloride (2 mL), palladium(II) acetate (1.5 mol%), sodium carbonate (2.0 mmol), iodobenzene (1.0 mmol), and styrene (1.2 mmol).

  • Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product directly from the ionic liquid using an organic solvent such as hexane or diethyl ether (3 x 10 mL).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (stilbene).

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cellulose_Dissolution cluster_Cellulose Cellulose Chain cluster_IL [Bmim]Cl Ionic Liquid C1 Cellulose Polymer (Intermolecular H-Bonds) Disruption H-Bond Disruption C1->Disruption IL [Bmim]+ Cation Cl- Anion IL->Disruption Chloride anions form H-bonds with cellulose hydroxyls Solvation Cellulose Solvation IL->Solvation [Bmim]+ cations interact with cellulose backbone Dissolution Dissolution Process Disruption->Solvation Solvation->Dissolution

Mechanism of cellulose dissolution by [Bmim]Cl.

Catalyst_Recycling start Reaction Completion (Product + [Bmim]Cl + Catalyst) extraction Product Extraction with Immiscible Solvent start->extraction separation Phase Separation extraction->separation product_stream Product in Organic Solvent separation->product_stream il_stream [Bmim]Cl + Catalyst separation->il_stream drying Vacuum Drying to Remove Residual Solvent il_stream->drying recycled_il Recycled [Bmim]Cl + Catalyst drying->recycled_il next_reaction Next Reaction Cycle recycled_il->next_reaction

References

Optimization

Technical Support Center: Regeneration and Recycling of 1-Benzyl-3-methylimidazolium chloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium chloride ([B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). The information provided is intended to assist in overcoming common challenges encountered during the regeneration and recycling of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration and recycling of 1-Benzyl-3-methylimidazolium chloride important?

A1: The regeneration and recycling of [Bmim]Cl are crucial for several reasons. Economically, it reduces the operational costs associated with purchasing fresh ionic liquid for large-scale applications. Environmentally, recycling minimizes the discharge of this chemical into waste streams, contributing to greener and more sustainable processes.[1]

Q2: What are the common methods for regenerating 1-Benzyl-3-methylimidazolium chloride?

A2: Common methods for regenerating imidazolium-based ionic liquids like [Bmim]Cl include:

  • Vacuum Distillation: To remove volatile impurities.

  • Solvent Extraction: To separate the ionic liquid from dissolved solutes using an immiscible solvent.

  • Adsorption: Using materials like activated carbon to remove specific contaminants.

  • Membrane Filtration: To separate the ionic liquid from other components based on molecular size.

  • Electrodialysis: An electrochemical membrane process to separate ions from uncharged components.[2]

Q3: What are the typical impurities found in used 1-Benzyl-3-methylimidazolium chloride?

A3: Typical impurities can include residual reactants, products from the reaction in which the ionic liquid was used, dissolved organic compounds, water, and degradation products of the ionic liquid itself. The exact nature of the impurities will depend on the specific application.

Q4: Can thermal degradation of 1-Benzyl-3-methylimidazolium chloride be a concern during regeneration?

A4: Yes, thermal degradation is a potential issue. While imidazolium-based ionic liquids are known for their thermal stability, prolonged exposure to high temperatures can lead to decomposition.[3][4] For the related 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), significant decomposition is observed at temperatures above 200°C.[3][4] It is crucial to operate within the thermal stability limits of the specific ionic liquid. For a derivative, 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, a runaway reaction was observed to begin at temperatures exceeding 270°C.[5]

Q5: How can I assess the purity of my recycled 1-Benzyl-3-methylimidazolium chloride?

A5: The purity of recycled [Bmim]Cl can be assessed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and compare the spectrum of the recycled ionic liquid to that of the fresh one.

  • Mass Spectrometry (MS): To determine the molecular weight and identify impurities.

  • Karl Fischer Titration: To quantify the water content.

  • UV-Vis Spectroscopy: To detect colored impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the regeneration and recycling of 1-Benzyl-3-methylimidazolium chloride.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of [Bmim]Cl after solvent extraction. 1. Inappropriate choice of extraction solvent. 2. Insufficient phase separation. 3. Emulsion formation.1. Select a solvent in which the [Bmim]Cl has low solubility but the contaminants are highly soluble. Common choices include ethyl acetate, diethyl ether, or hexane. 2. Allow for longer settling times or use a centrifuge to enhance phase separation. 3. To break emulsions, try adding a small amount of a saturated salt solution (brine) or gently heating the mixture.
Recycled [Bmim]Cl is discolored. 1. Presence of dissolved organic impurities. 2. Thermal degradation of the ionic liquid.1. Treat the discolored ionic liquid with activated carbon. Stir the ionic liquid with 1-5 wt% activated carbon for several hours, then filter to remove the carbon. 2. Ensure that the regeneration process, particularly distillation, is carried out below the decomposition temperature of the ionic liquid. Use vacuum distillation to lower the required temperature.
High water content in the recycled [Bmim]Cl. 1. Incomplete drying after an aqueous washing step. 2. Absorption of atmospheric moisture due to the hygroscopic nature of the ionic liquid.1. Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours. 2. Handle and store the recycled ionic liquid under an inert atmosphere (e.g., nitrogen or argon).
Poor performance of the recycled [Bmim]Cl in subsequent reactions. 1. Presence of residual impurities that interfere with the reaction. 2. Altered chemical structure of the ionic liquid due to degradation.1. Further purify the recycled ionic liquid using a combination of methods, such as solvent extraction followed by activated carbon treatment. 2. Characterize the recycled ionic liquid using NMR or FTIR to check for structural changes. If degradation has occurred, the ionic liquid may not be salvageable.
Membrane fouling during filtration. 1. High concentration of macromolecules or suspended solids in the used ionic liquid. 2. Incompatible membrane material.1. Pretreat the ionic liquid solution by centrifugation or pre-filtration to remove larger particles before membrane filtration. 2. Ensure the membrane material is chemically compatible with the ionic liquid and any other solvents present.

Quantitative Data

The following table summarizes recovery and purity data for imidazolium-based ionic liquids from various regeneration methods. While specific data for 1-Benzyl-3-methylimidazolium chloride is limited, the data for the closely related 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) provides a useful reference.

Ionic LiquidRegeneration MethodRecovery Rate (%)Purity (%)Source
[Bmim]ClVacuum Distillation>95Not specified[6]
[Bmim]ClElectrodialysis40-95Not specified[7]
[Bmim]ClFiltration and Rotary Evaporation>99Not specified[6]
[Bmim]ClSolvent Extraction (Water/Ethanol) & Washing82-99.7Not specified[6]

Experimental Protocols

Protocol 1: Regeneration of [Bmim]Cl using Activated Carbon

This protocol is suitable for removing colored and organic impurities.

  • Preparation: Weigh the used 1-Benzyl-3-methylimidazolium chloride and add 1-5% of its weight in activated carbon powder.

  • Adsorption: Stir the mixture vigorously at room temperature for 4-6 hours. For more persistent impurities, the temperature can be slightly elevated (e.g., to 50°C), but should remain well below the thermal decomposition point of the ionic liquid.

  • Separation: Separate the activated carbon from the ionic liquid by centrifugation followed by decantation, or by filtration through a fine porosity filter (e.g., a 0.45 µm syringe filter for small volumes).

  • Drying: Dry the purified ionic liquid under high vacuum at 70-80°C for at least 4 hours to remove any residual moisture.

  • Analysis: Assess the purity of the recycled ionic liquid using appropriate analytical techniques (e.g., UV-Vis spectroscopy for color removal, NMR for structural integrity).

Protocol 2: Regeneration of [Bmim]Cl by Solvent Extraction

This protocol is effective for separating [Bmim]Cl from non-polar organic contaminants.

  • Solvent Selection: Choose a non-polar organic solvent in which the contaminants are highly soluble but the [Bmim]Cl is poorly soluble (e.g., hexane, diethyl ether, or ethyl acetate).

  • Extraction: Mix the used [Bmim]Cl with an equal volume of the selected organic solvent in a separatory funnel. Shake the funnel vigorously for 5-10 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The denser ionic liquid phase will be at the bottom.

  • Collection: Carefully drain the lower ionic liquid layer into a clean, dry flask.

  • Repeat: Repeat the extraction of the ionic liquid phase with fresh organic solvent two more times to ensure complete removal of the impurities.

  • Drying: Remove any residual organic solvent and water from the purified ionic liquid by rotary evaporation followed by drying under high vacuum at 70-80°C.

  • Analysis: Verify the purity of the regenerated [Bmim]Cl.

Visualizations

Experimental_Workflow_Activated_Carbon cluster_protocol1 Protocol 1: Activated Carbon Treatment start Used [Bmim]Cl step1 Add 1-5 wt% Activated Carbon start->step1 step2 Stir for 4-6 hours at Room Temperature step1->step2 step3 Separate Carbon (Centrifugation/Filtration) step2->step3 step4 Dry under High Vacuum (70-80°C) step3->step4 end Regenerated [Bmim]Cl step4->end

Caption: Workflow for the regeneration of 1-Benzyl-3-methylimidazolium chloride using activated carbon.

Experimental_Workflow_Solvent_Extraction cluster_protocol2 Protocol 2: Solvent Extraction start Used [Bmim]Cl step1 Mix with Immiscible Organic Solvent start->step1 step2 Shake and Allow Phase Separation step1->step2 step3 Collect Ionic Liquid Layer step2->step3 step4 Repeat Extraction 2x step3->step4 step5 Dry under High Vacuum (70-80°C) step4->step5 end Regenerated [Bmim]Cl step5->end

Caption: Workflow for the regeneration of 1-Benzyl-3-methylimidazolium chloride via solvent extraction.

References

Troubleshooting

Technical Support Center: Stability of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in Aqueous Solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in the presence of water. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in the presence of water. The information is presented in a question-and-answer format to address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: Is 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) stable in water?

A1: 1-Benzyl-3-methylimidazolium chloride is hygroscopic and described as "moisture sensitive" in safety data sheets. While it is soluble in water, its long-term stability in aqueous solutions can be a concern, particularly under non-neutral pH conditions and at elevated temperatures. The imidazolium ring, a core structure of [Bmim]Cl, can be susceptible to hydrolysis, especially in the presence of strong acids or bases.

Q2: What are the potential degradation pathways for [Bmim]Cl in water?

  • Hydrolysis of the Imidazolium Ring: Under certain conditions, the imidazolium ring can undergo hydrolytic cleavage.

  • Nucleophilic Attack: The chloride anion or other nucleophiles present in the solution could potentially attack the benzyl or methyl groups, leading to dealkylation.

  • Oxidative Degradation: In the presence of oxidizing agents or under conditions that generate reactive oxygen species (e.g., Fenton-like conditions), the imidazolium ring can be attacked by radicals, leading to its breakdown.

Q3: What are the visible signs of [Bmim]Cl degradation in an aqueous solution?

A3: Degradation of [Bmim]Cl in an aqueous solution may be indicated by:

  • A change in the color of the solution (e.g., yellowing).

  • A shift in the pH of the solution.

  • The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) or spectra (e.g., NMR).

  • A decrease in the concentration of [Bmim]Cl over time, as monitored by a suitable analytical method.

Q4: How can I minimize the degradation of [Bmim]Cl in my aqueous experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of the solution as close to neutral as possible, unless the experimental conditions require acidic or basic media. Buffer the solution if necessary.

  • Temperature Control: Avoid exposing the aqueous solution of [Bmim]Cl to high temperatures for extended periods. If heating is necessary, perform it for the shortest possible duration.

  • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purity of Water: Use high-purity, deionized water to avoid contaminants that could catalyze degradation.

  • Freshly Prepared Solutions: Prepare aqueous solutions of [Bmim]Cl fresh before use whenever possible.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results (e.g., low yield, side products) Degradation of [Bmim]Cl may be altering the reaction environment or participating in side reactions.1. Verify the stability of [Bmim]Cl under your specific experimental conditions (pH, temperature, reaction time) using an appropriate analytical method (e.g., HPLC, NMR). 2. Prepare a fresh aqueous solution of [Bmim]Cl and repeat the experiment. 3. Consider if a more stable ionic liquid or a different solvent system would be more suitable for your application.
Discoloration of the [Bmim]Cl aqueous solution This could be a sign of degradation, potentially due to oxidation or the formation of colored byproducts.1. Check the pH of the solution. 2. If possible, analyze the solution by UV-Vis spectroscopy to characterize the absorbing species. 3. If the discoloration is significant, it is recommended to prepare a fresh solution.
Inconsistent analytical results for [Bmim]Cl concentration This may be due to ongoing degradation of the ionic liquid in the prepared samples before or during analysis.1. Ensure that samples are analyzed as quickly as possible after preparation. 2. If there is a delay, store the samples under conditions that minimize degradation (e.g., refrigeration, protection from light). 3. Validate the stability of [Bmim]Cl in the analytical diluent.

Quantitative Data

Currently, specific quantitative data on the hydrolysis rate of 1-Benzyl-3-methylimidazolium chloride in water under varying pH and temperature conditions is not available in the public domain. To obtain this data, a stability study would need to be conducted. The following table provides a template for how such data could be presented.

Table 1: Hypothetical Hydrolysis Rate Constants (k) for [Bmim]Cl in Aqueous Solution

Temperature (°C)pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (days)
254Data not availableData not available
257Data not availableData not available
2510Data not availableData not available
504Data not availableData not available
507Data not availableData not available
5010Data not availableData not available

Experimental Protocols

The following is a generalized protocol for assessing the stability of 1-Benzyl-3-methylimidazolium chloride in an aqueous solution using High-Performance Liquid Chromatography (HPLC). This protocol should be adapted and validated for specific experimental needs.

Protocol: HPLC Method for Stability Assessment of [Bmim]Cl in Aqueous Solution

  • Objective: To determine the concentration of [Bmim]Cl in an aqueous solution over time under specific storage conditions (e.g., temperature, pH).

  • Materials:

    • 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) standard of known purity.

    • High-purity water (e.g., HPLC grade).

    • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4, borate buffer for pH 10).

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column.

    • Acetonitrile (HPLC grade).

    • Formic acid or other suitable mobile phase modifier.

  • Procedure:

    • Preparation of Standard Solutions:

      • Prepare a stock solution of [Bmim]Cl in water at a known concentration (e.g., 1 mg/mL).

      • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the stability samples.

    • Preparation of Stability Samples:

      • Prepare aqueous solutions of [Bmim]Cl at the desired concentration in the chosen buffers (e.g., pH 4, 7, and 10).

      • Divide each solution into aliquots in sealed vials.

      • Store the vials at the desired temperatures (e.g., 25 °C and 50 °C).

    • HPLC Analysis:

      • Set up the HPLC system with the C18 column.

      • The mobile phase can be a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to ensure good peak shape. The exact gradient will need to be optimized.

      • Set the UV detector to a wavelength where [Bmim]Cl has strong absorbance (this can be determined by running a UV scan of a standard solution).

      • At specified time points (e.g., 0, 24, 48, 72 hours, and then weekly), withdraw an aliquot from each stability sample.

      • Inject the calibration standards to generate a calibration curve.

      • Inject the stability samples.

    • Data Analysis:

      • Integrate the peak corresponding to [Bmim]Cl in the chromatograms.

      • Use the calibration curve to determine the concentration of [Bmim]Cl in each stability sample at each time point.

      • Plot the concentration of [Bmim]Cl versus time for each condition (temperature and pH).

      • From this data, the degradation rate constant (k) and half-life (t₁/₂) can be calculated.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Stability Study cluster_analysis Analysis cluster_results Results Prep_Standards Prepare [Bmim]Cl Standard Solutions HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Samples Prepare [Bmim]Cl Aqueous Solutions (various pH) Store_RT Store at Room Temperature Prep_Samples->Store_RT Store_Elevated Store at Elevated Temperature Prep_Samples->Store_Elevated Time_Points Withdraw Samples at Time Points Store_RT->Time_Points Store_Elevated->Time_Points Time_Points->HPLC_Analysis Data_Analysis Data Analysis (Concentration vs. Time) HPLC_Analysis->Data_Analysis Rate_Constant Calculate Degradation Rate Constant (k) Data_Analysis->Rate_Constant Half_Life Determine Half-life (t1/2) Data_Analysis->Half_Life Degradation_Pathway cluster_pathways Potential Degradation Pathways BmimCl 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl) Degradation_Products Degradation Products BmimCl->Degradation_Products degrades to Conditions Aqueous Environment (H2O, pH, Temp) Hydrolysis Ring Hydrolysis Hydrolysis->Degradation_Products Dealkylation De-benzylation or De-methylation Dealkylation->Degradation_Products Oxidation Oxidative Cleavage Oxidation->Degradation_Products

Optimization

Technical Support Center: 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl) Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1-Benz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-Benzyl-3-methylimidazolium chloride?

A1: The most common impurities are unreacted starting materials, namely 1-methylimidazole and benzyl chloride. Side products from the synthesis and degradation products that can cause coloration (yellow to brownish tint) may also be present.[1]

Q2: Why is my synthesized [Bmim]Cl colored, and how can I remove the color?

A2: A yellow or brownish color in [Bmim]Cl is typically due to trace impurities or degradation products. These can often be removed by treatment with activated carbon. The activated carbon adsorbs the colored impurities, resulting in a colorless solution that, after filtration and solvent removal, yields a pure, white solid.

Q3: Which purification method is most suitable for my specific needs?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Solvent Washing/Extraction: Effective for removing non-polar impurities like residual benzyl chloride.[2]

  • Activated Carbon Treatment: Best for removing colored impurities and other minor organic contaminants.

  • Recrystallization: A powerful technique for achieving high purity by separating the desired compound from soluble and insoluble impurities.[2]

Q4: Can I use a combination of purification methods?

A4: Yes, a multi-step purification approach is often the most effective way to achieve high-purity [Bmim]Cl. A common sequence is an initial solvent wash to remove bulk non-polar impurities, followed by activated carbon treatment to decolorize the product, and a final recrystallization step to achieve high purity.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Product is an oil or fails to crystallize Residual solvent (e.g., acetonitrile) is present. High levels of impurities are depressing the melting point.Ensure all solvent is removed under high vacuum. Attempt recrystallization from a different solvent system (e.g., dichloromethane/hexane). If the issue persists, consider repeating an earlier purification step like solvent washing.
Product remains colored after activated carbon treatment Insufficient amount of activated carbon was used. The contact time with activated carbon was too short. The impurities are not effectively adsorbed by carbon.Increase the weight percentage of activated carbon (e.g., from 1-2% to 5% w/w). Increase the stirring time with the activated carbon. Consider a different purification method if color persists.
Low yield after recrystallization The chosen solvent is too good at dissolving [Bmim]Cl at low temperatures. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Select a solvent system where [Bmim]Cl has high solubility at elevated temperatures but low solubility at room temperature or below. Allow the solution to cool slowly to promote the formation of larger crystals.
Presence of starting materials in the final product (confirmed by NMR/HPLC) The initial reaction was incomplete. The purification steps were not sufficient to remove all unreacted starting materials.Ensure the initial synthesis reaction goes to completion. Repeat the solvent washing/extraction step with a non-polar solvent like diethyl ether or ethyl acetate to remove residual benzyl chloride and 1-methylimidazole.

Data Presentation

The following table summarizes typical purity levels of 1-Benzyl-3-methylimidazolium chloride after various purification steps. The values presented are illustrative and can vary based on the initial purity of the starting materials and the specific experimental conditions.

Purification Stage Purity (%) Appearance Common Impurities Present
Crude Product 85-95Yellow to brown oil/solid1-methylimidazole, benzyl chloride, colored byproducts
After Solvent Washing 90-97Light yellow solidReduced levels of starting materials, colored byproducts
After Activated Carbon Treatment 95-98White to off-white solidTrace starting materials
After Recrystallization >99White crystalline solidMinimal to none

Experimental Protocols

Synthesis of 1-Benzyl-3-methylimidazolium Chloride

This protocol is based on a literature procedure.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (8.2 g, 0.1 mol) in 30 mL of dry acetonitrile.

  • Addition of Benzyl Chloride: To this solution, add benzyl chloride (12.7 g, 0.1 mol).

  • Reaction: Stir the reaction mixture under reflux for 7 hours.

  • Initial Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate to remove unreacted benzyl chloride and other non-polar impurities.

  • Solvent Removal: Concentrate the product layer under reduced pressure to remove the acetonitrile.

Purification by Activated Carbon Treatment
  • Dissolution: Dissolve the crude [Bmim]Cl in a minimal amount of a suitable solvent like ethanol or acetonitrile.

  • Carbon Addition: Add activated carbon (1-5% by weight of the ionic liquid).

  • Stirring: Stir the suspension at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

Purification by Recrystallization
  • Dissolution: Dissolve the crude or partially purified [Bmim]Cl in a minimum amount of hot chloroform.[2]

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold chloroform or a non-polar solvent like diethyl ether.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

Alternative Recrystallization Solvent: A mixture of dichloromethane and hexane can also be effective for the recrystallization of imidazolium chlorides.

Visualizations

Experimental Workflow for [Bmim]Cl Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 1-Methylimidazole + Benzyl Chloride in Acetonitrile reflux Reflux for 7h start->reflux extraction Solvent Extraction (Ethyl Acetate) reflux->extraction Crude Product activated_carbon Activated Carbon Treatment extraction->activated_carbon recrystallization Recrystallization (Chloroform) activated_carbon->recrystallization end High-Purity 1-Benzyl-3-methylimidazolium Chloride recrystallization->end Pure [Bmim]Cl

Caption: Workflow for the synthesis and purification of 1-Benzyl-3-methylimidazolium chloride.

Troubleshooting Logic for Colored [Bmim]Cl

G start Is the synthesized [Bmim]Cl colored? yes_colored Yes start->yes_colored Yes no_colored No start->no_colored No purification_step purification_step yes_colored->purification_step Perform Activated Carbon Treatment end_pure Pure Product no_colored->end_pure Product is likely of high purity. Proceed with characterization. check_color check_color purification_step->check_color Is the product now colorless? yes_colorless yes_colorless check_color->yes_colorless Yes no_colorless no_colorless check_color->no_colorless No yes_colorless->end_pure troubleshoot_options troubleshoot_options no_colorless->troubleshoot_options Troubleshoot: - Increase amount of activated carbon - Increase stirring time - Consider recrystallization

Caption: Decision-making process for troubleshooting colored impurities in [Bmim]Cl.

References

Troubleshooting

Technical Support Center: Product Extraction from 1-Benzyl-3-methylimidazolium Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl). This resource provides troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of products from this ionic liquid.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during product extraction from 1-Benzyl-3-methylimidazolium chloride.

Problem Potential Cause Suggested Solution
High Viscosity of the Ionic Liquid Phase Ionic liquids, including [Bnmim]Cl, can be significantly more viscous than traditional organic solvents, leading to poor mixing and mass transfer.[1][2]- Increase the temperature: Gently heating the mixture can significantly reduce the viscosity of the ionic liquid.[1][3] - Dilute with a co-solvent: Adding a miscible organic solvent can lower the overall viscosity of the ionic liquid phase.[1][2]
Emulsion Formation at the Interface The presence of surfactant-like molecules or high shear during mixing can lead to the formation of a stable emulsion between the ionic liquid and the extraction solvent.[4]- Gentle mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[4] - "Salting out": Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4] - Centrifugation: For smaller volumes, centrifuging the mixture can help separate the layers.[4] - Addition of a different organic solvent: A small amount of a third solvent can alter the solubility properties and break the emulsion.[4]
Poor Extraction Efficiency The chosen extraction solvent may not have a favorable partition coefficient for the target product.- Optimize the extraction solvent: Select a solvent based on the polarity of your product. A solvent with a similar polarity to the product will likely have a higher extraction efficiency. - Multiple extractions: Perform several extractions with smaller volumes of solvent rather than a single extraction with a large volume. - Adjust pH (for acidic/basic products): If your product is acidic or basic, adjusting the pH of the aqueous phase can convert it to a more soluble form in the organic or aqueous phase, facilitating separation.
Product Precipitation The product may be poorly soluble in the extraction solvent, leading to precipitation at the interface.- Choose a more suitable extraction solvent: Consult solubility data to select a solvent in which your product is highly soluble. - Increase the volume of extraction solvent: Using a larger volume of solvent can help to keep the product dissolved.
Difficulty in Recycling the Ionic Liquid Residual product, solvent, or water in the ionic liquid can affect its purity and performance in subsequent uses.- Vacuum drying: To remove volatile organic solvents and water, heat the ionic liquid under vacuum.[3] - Washing with an immiscible solvent: Wash the ionic liquid with a solvent that is immiscible with it but dissolves the impurities. For example, use ethyl acetate to remove non-polar impurities.[4] - Adsorption: Use activated carbon to remove colored impurities or other non-volatile contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 1-Benzyl-3-methylimidazolium chloride that I should be aware of during product extraction?

A1: Key properties of 1-Benzyl-3-methylimidazolium chloride are summarized in the table below. Its relatively high melting point means it may be a solid at room temperature, requiring gentle heating to be used as a liquid solvent.

PropertyValue
CAS Number 36443-80-8
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol [5]
Melting Point 58 °C[5]
Density 1.673 g/cm³ (at 25 °C)[5]

Q2: Which organic solvents are suitable for extracting my product from 1-Benzyl-3-methylimidazolium chloride?

A2: The choice of solvent depends on the polarity of your product. For non-polar to moderately polar organic compounds, common extraction solvents like ethyl acetate, toluene, and dichloromethane can be effective. Highly non-polar solvents like hexane may also be used. It is important to note that while the ionic liquid itself may have low solubility in some of these solvents, your product will partition between the two phases based on its relative solubility. For a structurally similar ionic liquid, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), it is known to be insoluble in ethyl acetate.[6]

Q3: How can I improve the separation of layers during liquid-liquid extraction with 1-Benzyl-3-methylimidazolium chloride?

A3: If you are experiencing poor phase separation, consider the following:

  • Allow sufficient time for settling: Due to the viscosity of the ionic liquid, the layers may take longer to separate than in traditional aqueous-organic systems.

  • Centrifugation: As mentioned in the troubleshooting guide, this can be a very effective method for forcing phase separation, especially for small-scale extractions.

  • Filtration: In some cases, passing the mixture through a phase separation filter paper can help to separate the aqueous and organic layers.[4]

Q4: Is it possible to recycle and reuse 1-Benzyl-3-methylimidazolium chloride after extraction?

A4: Yes, one of the advantages of using ionic liquids is their potential for recycling. A common procedure involves removing the extraction solvent under vacuum. If impurities remain, you can wash the ionic liquid with a suitable solvent that is immiscible with it. For removing water from hydrophilic ionic liquids, evaporation is a common method.[2]

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of a Neutral Organic Product

This is a generalized protocol that should be optimized for your specific product and reaction conditions.

  • Reaction Quenching: After your reaction in 1-Benzyl-3-methylimidazolium chloride is complete, cool the mixture to room temperature. If necessary, quench the reaction with an appropriate aqueous solution (e.g., water or a buffer).

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, toluene). The volume of the extraction solvent should be optimized but a 1:1 volume ratio with the ionic liquid phase is a good starting point.

  • Extraction: Stopper the separatory funnel and gently invert it several times to allow for partitioning of the product between the two phases. Avoid vigorous shaking to prevent emulsion formation.[4]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The ionic liquid phase will be the denser layer.

  • Collection of the Organic Phase: Carefully drain the lower ionic liquid layer. Then, drain the upper organic layer containing your product into a clean flask.

  • Repeat Extraction: For optimal product recovery, repeat the extraction of the ionic liquid phase with fresh portions of the organic solvent two to three more times. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to obtain your crude product.

Protocol for Recycling 1-Benzyl-3-methylimidazolium Chloride
  • Solvent Removal: After product extraction, the ionic liquid phase may contain residual organic solvent and water. Remove these volatile components by heating the ionic liquid under reduced pressure (e.g., using a rotary evaporator).

  • Washing (Optional): If non-volatile impurities are present, you can perform a liquid-liquid extraction to wash the ionic liquid. Choose a solvent in which the impurities are soluble but the ionic liquid is not (e.g., hexane for non-polar impurities).

  • Drying: Ensure the recycled ionic liquid is free of water, as this can affect its performance in future reactions. This can be achieved by heating under high vacuum.

Visualizations

ExtractionWorkflow cluster_extraction Product Extraction cluster_recycling IL Recycling Reaction Mixture Reaction Mixture Add Extraction Solvent Add Extraction Solvent Reaction Mixture->Add Extraction Solvent 1. Liquid-Liquid Extraction Liquid-Liquid Extraction Add Extraction Solvent->Liquid-Liquid Extraction 2. Phase Separation Phase Separation Liquid-Liquid Extraction->Phase Separation 3. Aqueous/Organic Phase (Product) Aqueous/Organic Phase (Product) Phase Separation->Aqueous/Organic Phase (Product) 4a. IL Phase IL Phase Phase Separation->IL Phase 4b. Solvent Removal (Vacuum) Solvent Removal (Vacuum) IL Phase->Solvent Removal (Vacuum) To Recycling Washing (Optional) Washing (Optional) Solvent Removal (Vacuum)->Washing (Optional) 5. Drying (Vacuum) Drying (Vacuum) Washing (Optional)->Drying (Vacuum) 6. Recycled [Bnmim]Cl Recycled [Bnmim]Cl Drying (Vacuum)->Recycled [Bnmim]Cl 7.

Caption: Experimental workflow for product extraction and ionic liquid recycling.

Disclaimer: The information provided in this technical support center is intended for guidance and should be adapted to your specific experimental conditions. Always perform a thorough literature search and risk assessment before conducting any new experimental procedure.

References

Optimization

Technical Support Center: 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature on the performance of 1-Benzyl-3-methylimidazolium chlor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature on the performance of 1-Benzyl-3-methylimidazolium chloride. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this ionic liquid in your work.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for 1-Benzyl-3-methylimidazolium chloride?

A: The optimal operating temperature for 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) is application-dependent. It has a melting point of approximately 58°C and is often a solid at room temperature.[1][2] Therefore, experiments are typically conducted at temperatures above 60°C. While it exhibits high thermal stability, with active decomposition generally occurring above 200°C, prolonged use at temperatures as low as 120-150°C can lead to slow degradation.[3][4] For catalytic processes, such as acetylene hydrochlorination, temperatures around 160°C have been shown to be effective.[5][6]

Q2: How does temperature affect the viscosity of [Bmim]Cl, and why is this critical?

A: Temperature has a significant impact on the viscosity of [Bmim]Cl. As temperature increases, viscosity decreases sharply.[7][8][9][10] This is a critical parameter because high viscosity at lower temperatures can impede mass transfer, slow down reaction rates, and make the ionic liquid difficult to handle and mix.[7] Reducing viscosity by heating is essential for applications like biomass dissolution and for ensuring homogeneous reaction conditions.

Q3: What is the relationship between temperature and the ionic conductivity of [Bmim]Cl?

A: The ionic conductivity of [Bmim]Cl increases as the temperature rises.[8][11][12] This is because higher temperatures reduce the viscosity of the ionic liquid, which in turn increases the mobility of the ions.[8][13] This relationship is particularly important for electrochemical applications, such as in batteries and supercapacitors, where high ionic conductivity is required for efficient performance.[14]

Q4: My 1-Benzyl-3-methylimidazolium chloride is solid at room temperature. How should I handle this?

A: Since the melting point of [Bmim]Cl is around 58°C, it is expected to be a solid at ambient temperatures.[1][2] To use it as a liquid solvent or medium, it must be heated in a controlled manner (e.g., using a heating mantle, oil bath, or temperature-controlled stirrer) to a temperature above its melting point. Ensure uniform heating to prevent localized overheating.

Q5: I am having difficulty dissolving a substrate, like cellulose, in [Bmim]Cl. What steps can I take?

A: The dissolution power of imidazolium-based ionic liquids for polymers like cellulose is highly temperature-dependent. If you are experiencing poor solubility, increasing the temperature is a key troubleshooting step.[15][16][17] For instance, the solubility of cellulose in similar ionic liquids shows a significant increase when the temperature is raised from room temperature to 55°C or higher.[17] Ensure the mixture is stirred adequately to improve the dissolution kinetics.

Q6: What is the thermal decomposition temperature of [Bmim]Cl, and are there concerns about long-term stability?

A: 1-Benzyl-3-methylimidazolium chloride is known for its high thermal stability, a characteristic feature of ionic liquids.[14][18] The active thermal decomposition for related imidazolium chlorides typically begins at temperatures above 200°C.[3][4] However, for experiments requiring prolonged heating, it is important to note that slow degradation can occur at more moderate temperatures (120–150 °C), potentially leading to the formation of volatile byproducts and a change in the ionic liquid's properties.[3][4] For sensitive applications, running a thermogravimetric analysis (TGA) is recommended to determine the precise decomposition profile under your specific experimental conditions.[19][20]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving [Bmim]Cl, with a focus on temperature-related causes and solutions.

ProblemPotential Temperature-Related Cause(s)Recommended Solution(s)
Inconsistent Reaction Rates or Yields 1. Temperature fluctuations in the reaction vessel.2. Operating at a sub-optimal temperature for the specific reaction.3. Poor mixing due to high viscosity at lower temperatures.1. Ensure your heating apparatus is calibrated and provides stable temperature control.2. Conduct a temperature screening experiment to identify the optimal reaction temperature.3. Increase the temperature to lower the viscosity and improve mass transport.[7]
Difficulty Handling or Mixing The ionic liquid is at or near its melting point, resulting in very high viscosity.[9]Heat the [Bmim]Cl to a temperature well above its melting point (e.g., 75-80°C) to significantly reduce its viscosity and ensure it is a freely flowing liquid.
Poor Electrochemical Performance Low ionic conductivity due to insufficient operating temperature.Increase the operating temperature of the electrochemical cell. The ionic conductivity of [Bmim]Cl is directly proportional to temperature.[11][12]
Solvent Discoloration or Unexpected Byproducts Thermal degradation of the [Bmim]Cl due to excessive temperature or prolonged heating time.[3]1. Lower the operating temperature if the reaction allows.2. Reduce the duration of the experiment at high temperatures.3. Perform a TGA analysis to confirm the thermal stability limit under your experimental atmosphere.[20]

Data Presentation: Physical and Thermal Properties

The performance of [Bmim]Cl is dictated by its physical properties, which are heavily influenced by temperature.

Table 1: Physical Properties of 1-Benzyl-3-methylimidazolium chloride

Property Value Source(s)
Chemical Formula C₁₁H₁₃ClN₂ [1][14]
Molecular Weight 208.69 g/mol [1][14]
Melting Point ~58 °C [1][2]
Density (at 25 °C) ~1.673 g/cm³ [1][2]

| Appearance | Solid at room temperature | |

Table 2: Effect of Temperature on Viscosity of Imidazolium-Based Chlorides * Data presented for 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) as a close structural analog.

Temperature (°C) Viscosity (Pa·s) Source(s)
80 0.142 [7]
100 0.068 [7]

| 120 | 0.031 |[7] |

Table 3: Effect of Temperature on Ionic Conductivity of Imidazolium-Based Chlorides * General trend observed for imidazolium chlorides. Specific values are system-dependent.

Temperature Ionic Conductivity Rationale Source(s)
Increasing Increases Reduced viscosity allows for greater ion mobility. [8][11][12]

| Decreasing | Decreases | Increased viscosity hinders ion mobility. |[8][11][12] |

Experimental Protocols

Protocol 1: Measuring the Viscosity of [Bmim]Cl at Various Temperatures

Objective: To determine the viscosity profile of [Bmim]Cl as a function of temperature.

Materials:

  • 1-Benzyl-3-methylimidazolium chloride

  • Viscometer or rheometer with temperature control (e.g., cone-and-plate or concentric cylinder)

  • Inert gas supply (e.g., Nitrogen or Argon), if sensitive to moisture/air

Procedure:

  • Sample Preparation: Ensure the [Bmim]Cl sample is dry, as water can significantly decrease viscosity.[21]

  • Instrument Setup: Calibrate the viscometer/rheometer according to the manufacturer's instructions.

  • Loading: Heat the instrument's sample stage to a temperature above the melting point of [Bmim]Cl (e.g., 70°C). Carefully load the molten sample onto the stage.

  • Equilibration: Set the first target temperature (e.g., 80°C). Allow the sample to thermally equilibrate for at least 10-15 minutes to ensure a uniform temperature.

  • Measurement: Perform the viscosity measurement. For a Newtonian fluid, the viscosity should be independent of the shear rate, but it's good practice to measure across a range of shear rates to confirm this.

  • Temperature Ramp: Increment the temperature to the next setpoint (e.g., 90°C, 100°C, 110°C, 120°C).

  • Repeat: Repeat steps 4 and 5 at each temperature setpoint.

  • Data Analysis: Plot viscosity as a function of temperature to visualize the relationship.

Protocol 2: Determining the Thermal Stability of [Bmim]Cl using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature of [Bmim]Cl.

Materials:

  • 1-Benzyl-3-methylimidazolium chloride

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Inert gas (Nitrogen) or reaction gas

Procedure:

  • Instrument Calibration: Perform temperature and weight calibrations as per the instrument's standard operating procedure.

  • Sample Preparation: Place a small, accurately weighed amount of [Bmim]Cl (typically 5-10 mg) into a TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., Nitrogen at a flow rate of 50 mL/min) to create a controlled atmosphere.[22]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 500°C).[13]

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset decomposition temperature is typically determined as the temperature at which a significant weight loss (e.g., 5%) begins. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[20]

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

problem Problem: Inconsistent Results cause1 Cause: Temperature Fluctuation? problem->cause1 cause2 Cause: Poor Substrate Solubility? problem->cause2 cause3 Cause: Solvent Degradation? problem->cause3 solution1 Solution: Calibrate Heater & Monitor Temperature cause1->solution1 Verify Stability solution2 Solution: Increase Reaction Temp. & Improve Stirring cause2->solution2 Enhance Dissolution solution3 Solution: Check for Discoloration Run TGA Analysis cause3->solution3 Assess Stability temp Temperature viscosity Viscosity temp->viscosity Decreases ↑T conductivity Ionic Conductivity temp->conductivity Increases ↑T solubility Substrate Solubility temp->solubility Increases ↑T stability Long-Term Stability temp->stability Decreases ↑T (at high temps) cluster_runs Parallel Temperature Runs start Start: Define Reaction prep Prepare [Bmim]Cl Solution (Heat above 60°C) start->prep reactants Add Substrates/Reagents prep->reactants run1 Run at T - 10°C reactants->run1 run2 Run at T (Control) reactants->run2 Set Control Temp. run3 Run at T + 10°C reactants->run3 analyze Analyze Products (e.g., HPLC, GC-MS) run1->analyze run2->analyze run3->analyze compare Compare Yield, Rate, Purity analyze->compare end End: Optimal Temp Identified compare->end

References

Troubleshooting

Technical Support Center: 1-Benzyl-3-methylimidazolium Chloride Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-Benzyl-3-meth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-Benzyl-3-methylimidazolium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Benzyl-3-methylimidazolium chloride?

A1: The most common method is the N-alkylation of 1-methylimidazole with benzyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the benzylic carbon of benzyl chloride.

Q2: What are the key factors influencing the reaction yield?

A2: Several factors can significantly impact the yield of 1-Benzyl-3-methylimidazolium chloride, including:

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.[1]

  • Reaction Time: Sufficient reaction time is crucial for the completion of the reaction.[1]

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Acetonitrile is a commonly used solvent.[1]

  • Purity of Reactants: The purity of 1-methylimidazole and benzyl chloride is critical. Impurities can lead to side reactions and lower yields.

  • Presence of a Base: While not always required, a base can be used to neutralize the generated acid and drive the reaction forward. However, it can also promote side reactions.

Q3: What are the common side reactions and byproducts?

A3: A common side reaction is the double benzylation of the imidazole ring, leading to the formation of 1,3-dibenzylimidazolium chloride as a byproduct.[2] This is more likely to occur if an excess of benzyl chloride is used or if the reaction is run for an extended period at high temperatures.

Q4: How can I purify the final product?

A4: Purification is typically achieved by washing the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble. Diethyl ether is a common choice for this purpose.[1] Recrystallization from a suitable solvent system, such as chloroform, can also be employed for further purification.[3] Column chromatography may be necessary in cases where simple washing or recrystallization is insufficient to remove impurities.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Purity of starting materials.Ensure the use of high-purity 1-methylimidazole and benzyl chloride. Consider distilling the reagents before use.
Inefficient stirring.Ensure vigorous and constant stirring to promote reactant interaction.
Formation of Significant Byproducts Excess of benzyl chloride.Use a stoichiometric amount or a slight excess of 1-methylimidazole.
High reaction temperature or prolonged reaction time.Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration.
Product is an Oil or Gum Instead of a Solid Presence of impurities or residual solvent.Ensure thorough washing with diethyl ether to remove unreacted starting materials and byproducts. Dry the product under vacuum to remove any residual solvent.
The product may be hygroscopic.Handle and store the product under anhydrous conditions.
Difficulty in Product Isolation The product is soluble in the washing solvent.Select a washing solvent in which the product has minimal solubility. Test different solvents on a small scale.

Experimental Protocols

Method 1: Direct Synthesis in Acetonitrile

This method involves the direct reaction of 1-methylimidazole with benzyl chloride in acetonitrile.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Add benzyl chloride (1.05-1.2 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 48-72 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting residue multiple times with diethyl ether to remove unreacted starting materials and impurities.[1]

  • Dry the purified product under vacuum.

Reaction Yield Comparison

Method Base Solvent Temperature Time Yield (%)
Direct SynthesisNoneAcetonitrile70°C72 h~86%[1]
Synthesis with K₂CO₃K₂CO₃Acetonitrile70°C72-120 h~80% (for byproduct)[2]
Synthesis with NaHNaHTHF0°C to RT12-16 h70-90%[2]

Note: The yield for the K₂CO₃ method refers to the formation of the dibenzylated byproduct, highlighting the importance of controlling reaction conditions to favor the desired mono-benzylated product.

Visualizing the Workflow

A general workflow for the synthesis and purification of 1-Benzyl-3-methylimidazolium chloride is depicted below.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Methylimidazole + Benzyl Chloride Solvent Acetonitrile Reactants->Solvent Dissolve Heating Heat to 70°C Solvent->Heating Stirring Stir for 48-72h Heating->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Reaction Complete Washing Wash with Diethyl Ether Evaporation->Washing Drying Vacuum Drying Washing->Drying Product 1-Benzyl-3-methylimidazolium Chloride Drying->Product

References

Optimization

Technical Support Center: Managing 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). Find...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). Find answers to frequently asked questions and troubleshooting tips for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-Benzyl-3-methylimidazolium chloride, and why is its hygroscopic nature a concern?

A1: 1-Benzyl-3-methylimidazolium chloride, or [Bmim]Cl, is an ionic liquid, which is a salt that is liquid below 100°C. It is a white to off-white crystalline solid with a melting point of approximately 70°C.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This is a significant concern because the presence of water can alter the physicochemical properties of the ionic liquid, such as its viscosity, density, and conductivity, potentially impacting experimental results and the performance of [Bmim]Cl in applications like synthesis, catalysis, and electrochemistry.[3][4]

Q2: How should I properly handle and store [Bmim]Cl to minimize water absorption?

A2: Proper handling and storage are critical to maintaining the anhydrous state of [Bmim]Cl.

Handling:

  • Always handle [Bmim]Cl in a controlled, dry environment, such as a glove box or a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide).[5]

  • Minimize the exposure time of the ionic liquid to the ambient atmosphere.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6][7] If there is a risk of dust formation, use a dust mask.[8][9]

Storage:

  • Store [Bmim]Cl in its original, tightly sealed container.[10][11]

  • The storage area should be dry, cool, and well-ventilated.[7][10] Recommended storage is at room temperature in an inert atmosphere.[1]

  • For long-term storage, consider sealing the container with paraffin film and placing it inside a desiccator.

Q3: What is the recommended method for determining the water content in [Bmim]Cl?

A3: The most widely accepted and reliable method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[5][12] This technique is highly sensitive and specific to water, providing accurate results even at low concentrations (parts per million, ppm). Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water content.[13] Ionic liquids have the advantage of being excellent solvents for a variety of organic and inorganic materials, which can be beneficial in sample preparation for KF titration.[13][14][15]

Q4: How can I dry [Bmim]Cl if it has absorbed moisture?

A4: The most effective method for drying [Bmim]Cl is by heating it under a high vacuum.[5][16] This process removes water and other volatile impurities. The specific temperature and duration will depend on the initial water content and the desired final dryness. For hydrophilic ionic liquids, heating to around 150°C under vacuum for 12 hours has been suggested.[17] Another common practice is drying at approximately 100°C under vacuum until the water content, as determined by a method like infrared spectroscopy (looking for the absence of OH stretching bands), is negligible.[18]

Troubleshooting Guide

Problem 1: My experimental results are inconsistent when using [Bmim]Cl from a previously opened bottle.

  • Possible Cause: The [Bmim]Cl has likely absorbed atmospheric moisture since the bottle was first opened. The presence of water can significantly affect its properties and reactivity.

  • Solution:

    • Quantify the Water Content: Before further use, determine the water content of your [Bmim]Cl using Karl Fischer titration.

    • Dry the Ionic Liquid: If the water content is above the acceptable limit for your experiment, you must dry the [Bmim]Cl. Refer to the detailed drying protocol below.

    • Implement Proper Storage: After drying, ensure the ionic liquid is stored under anhydrous conditions to prevent future moisture absorption.

Problem 2: The [Bmim]Cl appears clumpy and is difficult to handle.

  • Possible Cause: The clumping of the solid [Bmim]Cl is a strong indicator of significant water absorption. The absorbed moisture can lead to the formation of hydrates and change the physical appearance of the material.[19]

  • Solution:

    • Drying is Essential: The material must be thoroughly dried using the vacuum heating method described in the experimental protocols.

    • Grinding (with caution): After drying, if the material is still clumpy, it can be gently ground to a fine powder in a dry environment (e.g., a glove box) before use.

    • Verification: After drying, it is crucial to verify the water content using Karl Fischer titration to ensure it meets your experimental requirements.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the steps for determining the water content in [Bmim]Cl.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., Hydranal™-Composite 5)

  • Airtight syringe or weighing boat

  • [Bmim]Cl sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned to a dry state.

  • Solvent Addition: Add a known volume of anhydrous methanol or a suitable KF solvent to the titration vessel.

  • Solvent Titration: Titrate the solvent to a stable, dry endpoint to eliminate any residual water.

  • Sample Introduction: Accurately weigh a sample of [Bmim]Cl (typically 0.1 - 1.0 g) and quickly transfer it to the titration vessel. Ensure minimal exposure to the atmosphere.

  • Titration: Start the titration. The titrator will automatically dispense the KF titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the sample weight and the volume of titrant used.

  • Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Protocol 2: Drying of 1-Benzyl-3-methylimidazolium chloride

This protocol describes how to effectively dry [Bmim]Cl that has been exposed to moisture.

Materials:

  • Schlenk flask or a round-bottom flask

  • High-vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle with a temperature controller

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Sample Placement: Place the [Bmim]Cl sample into a clean, dry Schlenk flask.

  • System Assembly: Connect the flask to a high-vacuum line equipped with a cold trap. The cold trap is crucial to protect the vacuum pump from water vapor.

  • Initial Purge: Purge the system with an inert gas to remove the majority of the air.

  • Vacuum Application: Gradually apply a high vacuum (e.g., < 1 mbar).

  • Heating: Once a stable vacuum is achieved, begin to heat the sample. A typical drying temperature is between 80°C and 120°C. Caution: Do not exceed the decomposition temperature of the ionic liquid.

  • Drying Duration: Maintain the temperature and vacuum for several hours (e.g., 12-24 hours). The exact duration will depend on the sample volume and initial water content.

  • Cooling: After the drying period, turn off the heating and allow the sample to cool to room temperature under vacuum.

  • Inert Gas Backfill: Once cooled, backfill the flask with an inert gas before opening it to the atmosphere.

  • Verification and Storage: Transfer the dried [Bmim]Cl to a tightly sealed container inside a glove box or desiccator. Verify the final water content using Karl Fischer titration.

Data Presentation

Table 1: Typical Physical Properties of 1-Benzyl-3-methylimidazolium chloride

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₃ClN₂[20]
Molecular Weight208.69 g/mol [20]
AppearanceWhite to almost white powder/crystal[1]
Melting Point~70 °C[1][2]
SensitivityMoisture Sensitive[1]

Table 2: Recommended Drying Parameters for [Bmim]Cl

ParameterRecommended RangeNotes
Temperature80 - 120 °CHigher temperatures can accelerate drying but should be below the decomposition temperature.
Vacuum< 1 mbarA high vacuum is essential for efficient water removal.
Duration12 - 24 hoursDependent on sample size and initial water content. Monitor water content to determine completion.

Visualizations

experimental_workflow cluster_storage Initial Handling & Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store [Bmim]Cl in a dry, inert atmosphere handling Handle in a glove box or desiccator storage->handling experiment Use in Experiment handling->experiment inconsistent_results Inconsistent Results? experiment->inconsistent_results inconsistent_results->experiment No kf_titration Perform Karl Fischer Titration inconsistent_results->kf_titration Yes kf_titration->experiment drying Dry under Vacuum (80-120°C) kf_titration->drying High Water Content drying->kf_titration Verify Water Content

Caption: Workflow for handling and troubleshooting moisture in [Bmim]Cl.

logical_relationship start [Bmim]Cl Sample check_hygroscopy Is the sample hygroscopic? start->check_hygroscopy handle_carefully Handle in a controlled (dry) environment check_hygroscopy->handle_carefully Yes kf_titration Determine Water Content (Karl Fischer Titration) handle_carefully->kf_titration is_water_high Is water content too high for the application? kf_titration->is_water_high proceed Proceed with experiment is_water_high->proceed No dry_sample Dry the sample (e.g., vacuum oven) is_water_high->dry_sample Yes dry_sample->kf_titration

Caption: Decision tree for managing the hygroscopic nature of [Bmim]Cl.

References

Troubleshooting

troubleshooting phase separation with 1-Benzyl-3-methylimidazolium chloride

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing phase separation issues with 1-Benzyl-3-methylimidazolium chlorid...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing phase separation issues with 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl).

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of my [Bmim]Cl solution?

A1: Phase separation is the phenomenon where a solution that was initially a single homogeneous phase separates into two or more distinct liquid phases. This is often observed as the solution turning cloudy, followed by the formation of separate layers. This indicates that the solubility limit of one or more components in the [Bmim]Cl has been exceeded under the current experimental conditions.

Q2: What are the primary drivers of unexpected phase separation when using [Bmim]Cl?

A2: The most common causes for phase separation in systems involving imidazolium-based ionic liquids like [Bmim]Cl are:

  • Water Content: [Bmim]Cl is hygroscopic and readily absorbs moisture from the atmosphere. Water can significantly alter the polarity and hydrogen bonding network of the ionic liquid, reducing its ability to dissolve less polar solutes and leading to a "salting-out" effect.[1][2]

  • Temperature Fluctuations: The solubility of solutes in [Bmim]Cl is temperature-dependent. A decrease in temperature can cause a compound to precipitate if its solubility limit is crossed, a phenomenon known as reaching the Lower Critical Solution Temperature (LCST).[3][4]

  • Solute/Solvent Incompatibility: The fundamental properties of the solute, such as its polarity, size, and hydrogen bonding capability, may make it inherently immiscible with [Bmim]Cl.

  • High Solute Concentration: Exceeding the saturation point of a solute in [Bmim]Cl will inevitably lead to phase separation.

  • Contaminants: Impurities in the [Bmim]Cl or other reagents, such as unreacted starting materials or halide ions, can disrupt the solution's equilibrium and induce phase separation.

Q3: Is [Bmim]Cl considered hydrophilic or hydrophobic?

A3: 1-Benzyl-3-methylimidazolium chloride is generally considered a hydrophilic ionic liquid. The chloride anion has a strong affinity for water. This property is a key reason why water content is a critical factor in its phase behavior.[5]

Troubleshooting Guide for Phase Separation

This section addresses specific phase separation scenarios. Follow the logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow

G cluster_start cluster_diagnosis Diagnosis Steps cluster_solutions Corrective Actions start Phase Separation Observed check_water Q: Is the IL dry? (Water content < 500 ppm) start->check_water check_temp Q: Did the temperature change? check_water->check_temp Yes dry_il Dry [Bmim]Cl (See Protocol 1) check_water->dry_il No check_solute Q: Is the solute known to be soluble? check_temp->check_solute No control_temp Control temperature (e.g., water bath) check_temp->control_temp Yes check_conc Q: Is the solute concentration below saturation limit? check_solute->check_conc Yes add_cosolvent Add a co-solvent (e.g., DMSO, Acetonitrile) check_solute->add_cosolvent No reduce_conc Reduce solute concentration check_conc->reduce_conc purify_il Purify [Bmim]Cl (Check for impurities) check_conc->purify_il Yes dry_il->check_water Re-evaluate control_temp->check_temp Re-evaluate

Caption: A logical workflow for troubleshooting phase separation in [Bmim]Cl systems.

Specific Scenarios & Solutions

Q: My [Bmim]Cl solution became cloudy after I added my organic compound. What's the first thing I should check?

A: The most likely culprit is water contamination. [Bmim]Cl is hygroscopic and even small amounts of water can dramatically reduce the solubility of non-polar or moderately polar organic compounds.[1]

  • Immediate Action: Verify the water content of your [Bmim]Cl stock using Karl Fischer titration. If the water content is high (>500 ppm), you must dry the ionic liquid.

  • Solution: Follow the detailed procedure in Experimental Protocol 1 for drying [Bmim]Cl.

Q: My solution was stable at 50°C, but it separated when it cooled to room temperature. Why?

A: This indicates that the solubility of your compound in [Bmim]Cl is highly temperature-dependent. You have likely crossed the solubility curve, causing the solute to precipitate or form a separate phase.

  • Immediate Action: Gently reheat the solution to 50°C. If it becomes homogeneous again, this confirms temperature is the issue.

  • Solutions:

    • Maintain a higher operating temperature for your experiment using a heated stir plate or water bath.

    • If the process must occur at room temperature, you may need to reduce the solute concentration to a level that is soluble at the lower temperature.

Q: I am trying to dissolve a non-polar compound (e.g., a hydrocarbon) in [Bmim]Cl and it won't form a single phase. What can I do?

A: There is a significant polarity mismatch between the non-polar solute and the highly polar [Bmim]Cl. While [Bmim]Cl has a non-polar benzyl group, its overall character is dominated by the charged imidazolium ring and chloride anion.

  • Solutions:

    • Use a Co-solvent: Adding a small amount of a polar aprotic co-solvent that is miscible with both your compound and [Bmim]Cl can bridge the polarity gap.[6] Solvents like DMSO, acetonitrile, or acetone can be effective.[6][7]

    • Modify the Ionic Liquid: For future experiments, consider an ionic liquid with a less coordinating anion or a longer alkyl chain on the cation to increase its hydrophobicity.

Data Presentation

Table 1: Physical Properties of 1-Benzyl-3-methylimidazolium chloride
PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂[8][9]
Molecular Weight208.69 g/mol [8][9][10]
Melting Point58 - 70 °C[8][9][11]
Density~1.673 g/cm³ (at 25°C)[8][9]
AppearanceWhite to off-white crystalline powder[11]
HygroscopicitySensitive to moisture[11]
Table 2: Influence of Co-solvents on [Bmim]Cl Mixtures

The following data illustrates how co-solvents can modify the physical properties of ionic liquid solutions, which can be leveraged to prevent phase separation. (Data is illustrative, based on trends for similar imidazolium chlorides[6]).

Co-solventDielectric Constant (at 20°C)General Effect on Viscosity of IL SolutionPotential to Improve Solubility of...
Acetonitrile37.5Significant DecreasePolar & Moderately Non-polar solutes
DMSO47.2Moderate DecreasePolar & Aromatic solutes
Ethanol24.5Moderate DecreaseProtic & Polar solutes
Acetone21.0Significant DecreaseModerately Polar solutes

Experimental Protocols

Protocol 1: Drying 1-Benzyl-3-methylimidazolium chloride

This protocol describes a standard method for removing water from [Bmim]Cl, which is critical for preventing unwanted phase separation.

Materials:

  • [Bmim]Cl (potentially containing water)

  • High-vacuum pump (< 0.1 mbar)

  • Schlenk flask or round-bottom flask

  • Stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas (Nitrogen or Argon)

  • Karl Fischer titrator

Procedure:

  • Place the [Bmim]Cl and a stir bar into a clean, dry Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Begin stirring the ionic liquid. If it is solid at room temperature, it will liquefy as it heats.

  • Slowly heat the flask to 70-80°C under vacuum. Caution: Do not heat too rapidly, as this can cause bumping.

  • Maintain this temperature and vacuum for at least 12-24 hours.[12][13] The exact time depends on the initial water content and volume.

  • After the drying period, cool the flask to room temperature under vacuum.

  • Break the vacuum by backfilling the flask with an inert gas like Nitrogen or Argon.

  • Immediately seal the flask.

  • Take a small, anhydrous sample and measure the water content using a Karl Fischer titrator to confirm it is below your desired threshold (e.g., < 200 ppm).

  • Store the dried [Bmim]Cl in a desiccator or glovebox under an inert atmosphere.

Factors Influencing Phase Behavior

G cluster_factors Key Influencing Factors center [Bmim]Cl Solution Stability Water Water Content center->Water disrupts H-bonds Temp Temperature center->Temp affects solubility Solute Solute Properties (Polarity, Size) center->Solute determines miscibility Conc Concentration center->Conc can exceed saturation Impurity Impurities center->Impurity alters equilibrium

Caption: Key factors that influence the phase stability of [Bmim]Cl solutions.

References

Optimization

Technical Support Center: Optimizing Stirring Speed for Reactions in Viscous 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl)

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for optimizing stirring speed in reactions conducted in the viscous ionic liquid, 1-Benzyl-3-methy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing stirring speed in reactions conducted in the viscous ionic liquid, 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). Inadequate agitation in this highly viscous medium can lead to significant mass transfer limitations, resulting in poor reaction kinetics, reduced yields, and inconsistent product quality. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal reaction conditions.

Troubleshooting Guide: Addressing Common Stirring-Related Issues

Issue Potential Cause Troubleshooting Steps
Low Reaction Rate or Incomplete Conversion Mass Transfer Limitation: Reactants are not sufficiently dispersed, limiting their interaction at the molecular level.1. Increase Stirring Speed: Gradually increase the stirring speed and monitor the reaction progress. 2. Improve Impeller Design: Use a high-shear impeller or an anchor-type stirrer for better mixing in viscous media. 3. Elevate Temperature: If the reaction allows, increasing the temperature will decrease the viscosity of [Bmim]Cl, improving mixing efficiency.[1] 4. Consider a Co-solvent: If compatible with your reaction, a less viscous co-solvent can reduce the overall viscosity.
Poor Reproducibility Between Batches Inconsistent Mixing: Variations in stirring speed or vortex formation can lead to different local concentrations of reactants.1. Standardize Stirring Protocol: Ensure the same stirring speed, impeller type, and vessel geometry are used for each batch. 2. Use a Baffled Reactor: Baffles help to break up vortices and create more uniform mixing. 3. Monitor Power Number: For larger scale reactions, monitoring the agitator's power number can ensure consistent energy input.
Formation of Side Products or Reduced Selectivity Localized "Hot Spots" or High Reactant Concentration: Inefficient mixing can lead to areas of high reactant concentration, promoting side reactions.1. Optimize Reactant Addition: Add reactants slowly and sub-surface, close to the impeller, to ensure rapid dispersion. 2. Improve Bulk Mixing: Employ impeller designs that promote top-to-bottom and radial flow to homogenize the reaction mixture.
Visible Unmixed Regions or Stratification Inadequate Stirring Power or Incorrect Impeller Type: The stirrer is not capable of overcoming the viscous forces of the ionic liquid.1. Switch to an Overhead Stirrer: Magnetic stir bars are often insufficient for viscous liquids. An overhead stirrer with a suitable impeller is recommended.[2] 2. Select an Appropriate Impeller: For high viscosity, anchor or helical ribbon impellers are effective.[3] 3. Increase Impeller Diameter: A larger impeller diameter relative to the vessel diameter will improve bulk flow.
Excessive Foaming or Gas Entrapment Stirring Speed is Too High: High-speed stirring can introduce air into the viscous medium, creating a stable foam.1. Reduce Stirring Speed: Find the minimum speed that still provides adequate mixing without causing significant aeration.[2] 2. Use a Degassing Technique: Apply a gentle vacuum or sparge with an inert gas to remove entrapped air before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is stirring speed so critical when using 1-Benzyl-3-methylimidazolium chloride as a solvent?

A1: 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) is a highly viscous ionic liquid. This high viscosity impedes the movement of molecules, leading to slow diffusion rates. Without adequate stirring, the reaction can become "mass transfer limited," meaning the rate at which reactants come into contact is slower than the intrinsic reaction rate. This results in slower overall reaction times and potentially lower yields.[4][5]

Q2: How does temperature affect the required stirring speed in [Bmim]Cl?

A2: The viscosity of ionic liquids like [Bmim]Cl decreases significantly as the temperature increases.[1] Therefore, at higher reaction temperatures, a lower stirring speed may be sufficient to achieve adequate mixing. It is crucial to consider the interplay between temperature and viscosity when optimizing your stirring protocol.

Q3: What type of stirrer is best for reactions in [Bmim]Cl?

A3: For viscous liquids like [Bmim]Cl, a magnetic stir bar is often inadequate as it may not have enough power to create sufficient turbulence.[2] An overhead mechanical stirrer is highly recommended. The choice of impeller is also critical; anchor, pitched-blade, or helical ribbon impellers are generally more effective in viscous media than simple propellers.[3][6]

Q4: What is the difference between a kinetically controlled and a mass transfer-controlled reaction?

A4: In a kinetically controlled reaction, the rate is determined by the inherent speed of the chemical transformation. In a mass transfer-controlled reaction, the rate is limited by how quickly the reactants can be brought together through diffusion and mixing.[7] In viscous solvents like [Bmim]Cl, reactions are often mass transfer-controlled, and optimizing stirring is key to shifting the reaction into the kinetically controlled regime where the true reaction rate can be observed.

Q5: Can computational fluid dynamics (CFD) help in optimizing stirring?

A5: Yes, CFD can be a powerful tool to simulate and visualize the flow patterns within a reactor. It can help in selecting the optimal impeller design, stirring speed, and baffle configuration to achieve uniform mixing in viscous fluids without the need for extensive experimentation.[8]

Experimental Protocols

Protocol 1: Determining the Minimum Stirring Speed to Overcome Mass Transfer Limitations

This protocol helps identify the point at which the reaction is no longer limited by the rate of mixing.

Objective: To find the minimum stirring speed (Ncrit) at which the observed reaction rate becomes independent of the agitation speed.

Materials:

  • Reaction vessel with an overhead stirrer and a suitable impeller (e.g., pitched-blade turbine or anchor).

  • All necessary reactants and the [Bmim]Cl solvent.

  • Analytical equipment to monitor reaction progress (e.g., HPLC, GC, or spectroscopy).

Procedure:

  • Set up the reaction vessel with all reactants in [Bmim]Cl at the desired reaction temperature.

  • Start the reaction at a low, constant stirring speed (e.g., 100 RPM).

  • Monitor the reaction rate by taking samples at regular intervals and analyzing them.

  • Repeat the experiment, systematically increasing the stirring speed in increments (e.g., by 50 or 100 RPM) for each new experiment, while keeping all other reaction parameters constant.

  • Plot the observed initial reaction rate as a function of the stirring speed.

  • The point at which the reaction rate plateaus and no longer increases with a further increase in stirring speed is the critical stirring speed (Ncrit). For subsequent experiments, a stirring speed slightly above Ncrit should be used to ensure the reaction is kinetically controlled.[9]

Data Presentation

Table 1: Physical Properties of 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl)

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
Melting Point 58 °C
Density (at 25 °C) 1.673 g/cm³

Table 2: Recommended Impeller Types for Different Viscosity Regimes

Viscosity Range (cP)Recommended Impeller TypesFlow Pattern
< 10,000Pitched-Blade Turbine, Marine-Type PropellerTurbulent/Transitional
10,000 - 100,000Anchor, Helical RibbonLaminar
> 100,000Helical Ribbon, Double Helical RibbonLaminar

Visualizations

Mass_Transfer_vs_Kinetic_Control cluster_0 Mass Transfer Controlled Regime cluster_1 Kinetically Controlled Regime A Low Stirring Speed B Poor Reactant Dispersion A->B leads to C Slow Overall Reaction Rate B->C results in Optimization Stirring Speed Optimization C->Optimization Problem D High Stirring Speed (≥ N_crit) E Efficient Reactant Mixing D->E ensures F Reaction Rate Dictated by Chemical Kinetics E->F allows for Optimization->D Goal Experimental_Workflow start Start: Reaction Setup set_speed Set Initial Stirring Speed (e.g., 100 RPM) start->set_speed run_reaction Run Reaction & Monitor Rate set_speed->run_reaction increase_speed Increase Stirring Speed (e.g., by 100 RPM) run_reaction->increase_speed increase_speed->run_reaction Repeat Experiment plot_data Plot Reaction Rate vs. Stirring Speed increase_speed->plot_data determine_ncrit Determine Critical Stirring Speed (N_crit) where rate plateaus plot_data->determine_ncrit optimal_speed Set Optimal Stirring Speed (> N_crit) for Future Experiments determine_ncrit->optimal_speed end End: Optimized Protocol optimal_speed->end

References

Troubleshooting

Technical Support Center: 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) Thermal Stability

Welcome to the Technical Support Center for 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal decomposition of [Bmim]Cl during heating. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide: Preventing Decomposition of [Bmim]Cl

This guide provides solutions to common problems associated with the thermal degradation of 1-Benzyl-3-methylimidazolium chloride.

Problem Potential Cause Recommended Solution
Discoloration (yellowing or browning) of [Bmim]Cl upon heating. Thermal decomposition is occurring, leading to the formation of degradation products.1. Lower the operating temperature: Whenever possible, conduct experiments at the lowest feasible temperature. 2. Ensure high purity: Impurities can catalyze decomposition. Purify the [Bmim]Cl before use. 3. Use an inert atmosphere: The presence of oxygen can accelerate decomposition.[1]
Inconsistent experimental results at elevated temperatures. Partial decomposition of [Bmim]Cl is altering its properties and affecting the reaction or process.1. Implement rigorous temperature control: Use precise temperature controllers to avoid overheating. 2. Monitor for decomposition: Periodically analyze samples for signs of degradation. 3. Purge with inert gas: Continuously or periodically purge the reaction vessel with an inert gas like nitrogen or argon.
Visible fuming or off-gassing from the heated [Bmim]Cl. The ionic liquid is undergoing significant decomposition, releasing volatile products.1. Immediately reduce the temperature. 2. Ventilate the area properly as decomposition products may be hazardous. 3. Review the experimental protocol: Ensure the operating temperature is below the decomposition threshold of [Bmim]Cl.
Formation of solid precipitates in the [Bmim]Cl upon cooling after heating. Polymerization or precipitation of decomposition products.1. Characterize the precipitate to understand the decomposition pathway. 2. Filter the cooled [Bmim]Cl to remove solids, but be aware that the bulk liquid may still contain soluble impurities. 3. Consider a lower operating temperature or shorter heating duration in future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal decomposition in 1-Benzyl-3-methylimidazolium chloride?

The primary mechanism for the thermal decomposition of imidazolium-based ionic liquids with halide anions, such as 1-Benzyl-3-methylimidazolium chloride, is believed to be a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, the chloride anion acts as a nucleophile and attacks one of the alkyl groups (either the benzyl or the methyl group) attached to the imidazolium cation. This results in the formation of neutral products, such as benzyl chloride or methyl chloride, and 1-benzylimidazole or 1-methylimidazole, respectively. The accumulation of these degradation products can further affect the properties and stability of the ionic liquid.[3][4]

Q2: At what temperature does 1-Benzyl-3-methylimidazolium chloride start to decompose?

The decomposition temperature of ionic liquids is not a single, sharp point but rather a range that is highly dependent on the experimental conditions, particularly the heating rate and the purity of the sample. Thermogravimetric analysis (TGA) is commonly used to assess thermal stability. For imidazolium chlorides, significant decomposition is often observed at temperatures above 200°C in dynamic TGA scans.[2][3] However, it is crucial to note that long-term isothermal heating, even at temperatures as low as 120-150°C, can lead to slow but significant degradation over several hours.[2][3] For a similar compound, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), the onset decomposition temperature has been reported to be around 246°C.[5]

The following table summarizes the thermal stability of some imidazolium-based ionic liquids, providing an indication of the expected stability range for [Bmim]Cl.

Ionic LiquidAnionOnset Decomposition Temperature (Tonset)Reference
1-Butyl-3-methylimidazolium chlorideCl⁻~246 °C[5]
1-Hexyl-3-methylimidazolium chlorideCl⁻Lower than [Bmim]Cl[2]
1-Butyl-3-methylimidazolium acetateOAc⁻Lower than [Bmim]Cl[3][4]
1-Butyl-3-methylimidazolium methyl sulfateMeSO₄⁻Higher than [Bmim]Cl[3][4]
Q3: How can I improve the thermal stability of my 1-Benzyl-3-methylimidazolium chloride?

Improving the thermal stability of [Bmim]Cl primarily involves minimizing factors that can initiate or accelerate decomposition. The following strategies are recommended:

  • Purification: The presence of impurities, particularly water and residual halides from synthesis, can significantly lower the decomposition temperature. It is highly recommended to purify the [Bmim]Cl before use.

  • Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation, which can occur at elevated temperatures in the presence of air.[1]

  • Use of Stabilizers: While less common for ionic liquids than for traditional organic solvents, the addition of certain stabilizers could potentially inhibit decomposition pathways. For instance, basic oxides like magnesium oxide (MgO) have been investigated for their ability to interact with imidazolium ionic liquids and may influence their thermal stability.[3][6]

Q4: What are the best practices for handling and storing 1-Benzyl-3-methylimidazolium chloride to prevent decomposition?

Proper handling and storage are crucial for maintaining the integrity of [Bmim]Cl.

  • Storage: Store [Bmim]Cl in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and light should be minimized.

  • Handling: When handling [Bmim]Cl, especially for high-temperature applications, it is best to work under an inert atmosphere to prevent exposure to oxygen and moisture. Use dry glassware and equipment.

Experimental Protocols

Protocol 1: Purification of 1-Benzyl-3-methylimidazolium chloride

This protocol describes a general procedure for purifying [Bmim]Cl to remove common impurities.

Materials:

  • 1-Benzyl-3-methylimidazolium chloride (as received)

  • Activated carbon

  • Molecular sieves (3Å or 4Å)

  • Anhydrous dichloromethane (or another suitable solvent)

  • Anhydrous diethyl ether (or another suitable anti-solvent)

  • Schlenk flask or similar glassware for inert atmosphere operations

  • Vacuum line

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the as-received [Bmim]Cl in a minimal amount of anhydrous dichloromethane.

  • Decolorization: Add a small amount of activated carbon to the solution (approximately 1-2% by weight of the ionic liquid) and stir the mixture at room temperature for several hours to overnight.

  • Filtration: Filter the mixture through a pad of Celite or a fine frit filter under an inert atmosphere to remove the activated carbon.

  • Drying: Add activated molecular sieves to the filtered solution and stir for several hours to remove residual water.

  • Precipitation: While stirring, slowly add anhydrous diethyl ether to the solution until the ionic liquid precipitates out.

  • Isolation: Decant the solvent and wash the precipitated ionic liquid several times with fresh anhydrous diethyl ether.

  • Drying: Place the purified [Bmim]Cl under high vacuum for several hours at a moderately elevated temperature (e.g., 60-80°C) to remove all traces of solvent.

Protocol 2: Conducting a High-Temperature Experiment Under Inert Atmosphere

This protocol outlines the steps for setting up an experiment with [Bmim]Cl at elevated temperatures while minimizing decomposition.

Materials:

  • Purified 1-Benzyl-3-methylimidazolium chloride

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, temperature probe, and gas inlet/outlet

  • Inert gas source (nitrogen or argon) with a bubbler

  • Heating mantle with a temperature controller

  • Schlenk line or manifold for inert gas handling

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus while maintaining a positive pressure of inert gas.

  • Charging the Reactor: Add the purified [Bmim]Cl to the reaction vessel under a counter-flow of inert gas.

  • Inerting the System: Evacuate and backfill the reaction vessel with inert gas three times to ensure the complete removal of air and moisture.

  • Heating: Begin heating the reaction vessel to the desired temperature while maintaining a gentle flow of inert gas through the system. The outlet gas should be directed through a bubbler to monitor the flow rate and prevent backflow of air.

  • Monitoring: Throughout the experiment, monitor the color of the [Bmim]Cl for any signs of discoloration, which could indicate decomposition.

  • Cooling: After the experiment is complete, allow the system to cool to room temperature under the inert atmosphere before disassembly.

Visualizations

Decomposition_Pathway Figure 1. Proposed Decomposition Pathway of [Bmim]Cl BmimCl 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) Heat Heat (Δ) BmimCl->Heat Initiation SN2 SN2 Nucleophilic Attack by Cl⁻ Heat->SN2 Products1 Benzyl chloride + 1-Methylimidazole SN2->Products1 Attack at Benzyl C Products2 Methyl chloride + 1-Benzylimidazole SN2->Products2 Attack at Methyl C Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for [Bmim]Cl Decomposition start Decomposition Observed? check_temp Is Temperature > 150°C? start->check_temp Yes end Decomposition Minimized start->end No lower_temp Lower Operating Temperature check_temp->lower_temp Yes check_purity Is [Bmim]Cl Purified? check_temp->check_purity No lower_temp->check_purity purify Purify [Bmim]Cl (Protocol 1) check_purity->purify No check_atmosphere Is Inert Atmosphere Used? check_purity->check_atmosphere Yes purify->check_atmosphere use_inert Use Inert Atmosphere (Protocol 2) check_atmosphere->use_inert No monitor Monitor Experiment check_atmosphere->monitor Yes use_inert->monitor monitor->end

References

Optimization

Technical Support Center: Strategies for Scaling Up Reactions in 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when scaling up chemical reactions in 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl).

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) as a solvent for scaling up reactions?

A1: 1-Benzyl-3-methylimidazolium chloride offers several advantages for reaction scale-up, primarily attributed to its properties as an ionic liquid. These include:

  • Low Volatility: [Bmim]Cl has a negligible vapor pressure, which significantly reduces solvent loss through evaporation, especially at elevated reaction temperatures. This enhances workplace safety by minimizing exposure to volatile organic compounds (VOCs) and simplifies compliance with environmental regulations.[1]

  • Thermal Stability: This ionic liquid exhibits good thermal stability, allowing for a wider operational temperature range compared to many conventional organic solvents.[1]

  • Enhanced Reaction Rates and Selectivity: The unique ionic environment of [Bmim]Cl can stabilize reaction intermediates and transition states, potentially leading to increased reaction rates and improved selectivity for the desired product.[1]

  • Recyclability: As a non-volatile solvent, [Bmim]Cl can often be recovered and reused, which can be economically advantageous in large-scale processes, despite the initial higher cost of the ionic liquid itself.[1]

  • Improved Solubility: [Bmim]Cl can dissolve a wide range of organic and inorganic compounds, which can be beneficial for reactions involving poorly soluble reagents or catalysts.[1]

Q2: What are the main challenges to consider when scaling up reactions in [Bmim]Cl?

A2: Scaling up reactions in [Bmim]Cl presents a unique set of challenges compared to traditional molecular solvents. Key considerations include:

  • Viscosity: Ionic liquids, including [Bmim]Cl, are generally more viscous than common organic solvents. This higher viscosity can lead to challenges in mass and heat transfer, potentially impacting reaction kinetics and creating localized "hot spots" in large reactors.

  • Heat Transfer: Efficiently managing heat transfer is critical in large-scale reactions, especially for exothermic or endothermic processes. The different heat capacity and thermal conductivity of [Bmim]Cl compared to conventional solvents must be factored into reactor design and cooling/heating system capacity.

  • Mass Transfer: In heterogeneous or biphasic reaction systems, the higher viscosity of [Bmim]Cl can limit mass transfer between phases. This may necessitate more vigorous agitation or specialized reactor designs to ensure efficient mixing.

  • Product Extraction: Separating the product from the ionic liquid at the end of the reaction can be challenging due to the non-volatility of [Bmim]Cl. Techniques such as liquid-liquid extraction or distillation (if the product is volatile) are commonly employed, but these need to be optimized for large-scale operations.

  • Ionic Liquid Purity and Recycling: The cost of ionic liquids makes their efficient recycling a crucial factor for economic viability. Impurities accumulating in the recycled [Bmim]Cl can potentially affect catalyst performance and reaction outcomes in subsequent batches. The purification and drying of the recycled ionic liquid are critical steps.

Q3: How do the physicochemical properties of [Bmim]Cl impact scale-up?

A3: The physicochemical properties of [Bmim]Cl are fundamental to designing and troubleshooting scaled-up processes. The following table summarizes some of the key properties.

PropertyValueImplication for Scale-Up
Molecular Formula C₁₁H₁₃ClN₂Basic information for stoichiometric calculations.
Molecular Weight 208.69 g/mol Essential for mass balance calculations.
Melting Point 58 °CThe ionic liquid will be a solid at room temperature, requiring heating for handling and reaction setup.
Density (at 25 °C) 1.673 g/cm³Higher density than many organic solvents, impacting reactor volume calculations and power requirements for agitation.
Thermal Stability Good thermal stabilityAllows for a wider range of reaction temperatures.[1]

Troubleshooting Guides

Issue 1: Reaction Rate Decreases or Stalls Upon Scale-Up
Possible Cause Troubleshooting Step
Inadequate Mass Transfer 1. Increase Agitation: The higher viscosity of [Bmim]Cl may require more vigorous stirring to ensure proper mixing of reactants and catalyst. Monitor the power number of your agitator and consider using baffles in the reactor. 2. Evaluate Reactor Design: For biphasic reactions, consider reactors with high interfacial area, such as those with specialized impellers or continuous flow reactors.
Poor Heat Transfer 1. Monitor Temperature Profile: Use multiple temperature probes within the reactor to identify potential hot or cold spots. 2. Improve Heat Exchange: Ensure the reactor's heating/cooling jacket has sufficient surface area and that the heat transfer fluid flow rate is adequate. The overall heat transfer coefficient of your system with [Bmim]Cl may be lower than with conventional solvents.
Catalyst Deactivation 1. Check for Impurities: Impurities in starting materials or the recycled ionic liquid can poison the catalyst. Analyze the purity of all components. 2. Degas the System: Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to oxygen.
Issue 2: Difficulty in Product Separation and [Bmim]Cl Recycling
Possible Cause Troubleshooting Step
Inefficient Liquid-Liquid Extraction 1. Solvent Screening: Test a range of extraction solvents to find one that provides a high partition coefficient for your product and is immiscible with [Bmim]Cl. 2. Optimize Extraction Parameters: Investigate the effect of temperature, solvent-to-IL ratio, and number of extraction stages on separation efficiency. 3. Consider Continuous Extraction: For large-scale operations, continuous liquid-liquid extraction can be more efficient than batch extractions.
Product Volatility Issues 1. Vacuum Distillation: If your product is volatile and thermally stable, vacuum distillation can be an effective separation method. Optimize the pressure and temperature to avoid product or ionic liquid degradation.
Ionic Liquid Contamination 1. Washing: After product extraction, wash the [Bmim]Cl with a suitable solvent to remove residual product and byproducts. 2. Drying: Thoroughly dry the recycled [Bmim]Cl under vacuum to remove any water or residual washing solvent, as their presence can negatively impact future reactions.

Experimental Protocols & Workflows

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Heck) Scale-Up in [Bmim]Cl

This protocol provides a general framework. Specific parameters must be optimized for each reaction.

  • Reactor Setup and Preparation:

    • Select a reactor with appropriate heating/cooling capacity and a high-torque overhead stirrer.

    • Thoroughly dry all glassware and the reactor to minimize water content.

    • Assemble the reactor with a condenser, inert gas inlet, and thermocouple.

  • Reagent Charging:

    • Charge the reactor with 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl).

    • Heat the [Bmim]Cl to the desired reaction temperature under a gentle flow of inert gas to ensure it is molten and to aid in drying.

    • Add the palladium catalyst and ligand (if required) to the molten ionic liquid and stir to dissolve.

    • Add the aryl halide and boronic acid (for Suzuki) or olefin (for Heck).

    • Add the base (e.g., K₂CO₃, Cs₂CO₃). For large-scale additions, consider adding the base as a slurry in a small amount of [Bmim]Cl to avoid clumping.

  • Reaction Monitoring:

    • Maintain the reaction at the optimized temperature, ensuring efficient stirring.

    • Monitor the reaction progress by taking small aliquots (if possible) and analyzing them by a suitable technique (e.g., HPLC, GC-MS).

  • Work-up and Product Isolation:

    • Cool the reaction mixture to a safe handling temperature.

    • Add an appropriate organic solvent to extract the product. Perform multiple extractions to maximize recovery.

    • Combine the organic extracts and wash with water or brine to remove any residual ionic liquid.

    • Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by an appropriate method (e.g., recrystallization, column chromatography).

  • [Bmim]Cl Recycling:

    • The remaining ionic liquid phase can be washed with the extraction solvent to remove any remaining product.

    • Dry the ionic liquid under high vacuum at an elevated temperature to remove any residual solvent and water.

    • The purity of the recycled [Bmim]Cl should be checked before reuse.

Visualizations

Scale_Up_Workflow General Workflow for Reaction Scale-Up in [Bmim]Cl cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_recycle 4. IL Recycling A Reactor Selection & Drying B [Bmim]Cl Charging & Melting A->B Inert Atmosphere C Reagent & Catalyst Addition B->C D Reaction Monitoring (T, P, Conversion) C->D Controlled Conditions E Cooling & Product Extraction D->E Reaction Completion F Purification E->F G IL Washing & Drying E->G Phase Separation H Purity Analysis & Reuse G->H Troubleshooting_Mass_Transfer Troubleshooting Poor Mass Transfer in [Bmim]Cl Start Low Yield / Slow Reaction on Scale-Up Check_Mixing Is mixing adequate? Start->Check_Mixing Increase_Agitation Increase agitator speed. Consider impeller design. Check_Mixing->Increase_Agitation No Check_Viscosity Is viscosity too high at reaction T? Check_Mixing->Check_Viscosity Yes Increase_Agitation->Check_Mixing Success Problem Solved Increase_Agitation->Success Improved Increase_Temp Increase temperature to reduce viscosity. (Check thermal stability of reactants/products) Check_Viscosity->Increase_Temp Yes Consider_Flow Evaluate continuous flow reactor. Check_Viscosity->Consider_Flow No Increase_Temp->Check_Viscosity Increase_Temp->Success Improved Consider_Flow->Success

References

Reference Data & Comparative Studies

Validation

A Spectroscopic Compass: Navigating the Structural Landscape of 1-Benzyl-3-methylimidazolium Chloride and Its Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances of 1-Benzyl-3-methylimidazolium chloride and its derivatives. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances of 1-Benzyl-3-methylimidazolium chloride and its derivatives. This guide provides a comparative analysis of their spectral characteristics, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of their structure-property relationships.

This publication delves into the spectroscopic comparison of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), a prominent ionic liquid, and its derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide a clear and objective resource for identifying and characterizing these compounds. Understanding the subtle shifts and changes in their spectral fingerprints is crucial for their application in various fields, including as catalysts, solvents in organic synthesis, and in electrochemical systems.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 1-Benzyl-3-methylimidazolium chloride and its derivatives with substituents on the benzyl ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundN-CH₃N-CH₂Imidazolium Ring ProtonsBenzyl Ring Protons
1-Benzyl-3-methylimidazolium chloride3.98 (s, 3H)5.54 (s, 2H)7.37 (t, 1H), 7.51 (t, 1H), 10.51 (s, 1H)7.29-7.34 (m, 3H), 7.41-7.46 (m, 2H)
1-(4-Methoxybenzyl)-3-methylimidazolium chloride3.74 (s, 3H)5.43 (s, 2H)7.22 (s, 2H), 10.98 (s, 1H)6.84 (d, 2H), 7.39 (d, 2H)
1-(4-Fluorobenzyl)-3-methylimidazolium chlorideNot Available5.51 (s, 2H)7.34 (s, 2H), 11.02 (br. s, 1H)7.00 (tt, 2H), 7.49 (dd, 2H)
1-(3,5-Dimethoxybenzyl)-3-methylimidazolium chloride3.73 (s, 6H)5.39 (s, 2H)7.18 (s, 2H), 11.20 (s, 1H)6.39 (t, 1H), 6.56 (d, 2H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundN-CH₃N-CH₂Imidazolium Ring CarbonsBenzyl Ring CarbonsOther
1-Benzyl-3-methylimidazolium chloride~36.5~53.0~122.5, ~124.0, ~137.0~128.0-134.0-
1-(4-Methoxybenzyl)-3-methylimidazolium chloride55.253.0120.1, 128.6114.0, 129.9, 159.355.2 (O-CH₃)
1-(4-Fluorobenzyl)-3-methylimidazolium chlorideNot AvailableNot AvailableNot AvailableNot AvailableNot Available
1-(3,5-Dimethoxybenzyl)-3-methylimidazolium chloride55.353.0Not Available100.0, 106.0, 136.0, 161.055.3 (O-CH₃)

Table 3: Key IR Absorption Bands (cm⁻¹) for 1-Benzyl-3-methylimidazolium Chloride Hydrate (KBr Pellet) [1]

Wavenumber (cm⁻¹)Assignment
3415O-H stretching (water)
3085C-H stretching (aromatic and imidazolium)
2927C-H stretching (aliphatic)
1634C=C and C=N stretching (imidazolium ring)
1571C=C stretching (aromatic ring)
1455CH₂ bending
1160C-N stretching
824C-H out-of-plane bending (aromatic)
722C-H out-of-plane bending (aromatic)

Experimental Protocols

A generalized workflow for the spectroscopic comparison of these ionic liquids is presented below.

G General Workflow for Spectroscopic Comparison cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 1-Benzyl-3-methylimidazolium Chloride & Derivatives Purification Purification (e.g., Recrystallization, Washing with Et₂O) Synthesis->Purification Initial_Char Initial Characterization (e.g., Melting Point) Purification->Initial_Char NMR NMR Spectroscopy (¹H and ¹³C) Initial_Char->NMR IR FTIR Spectroscopy Initial_Char->IR UV_Vis UV-Vis Spectroscopy Initial_Char->UV_Vis Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Comparison Comparative Analysis of Spectral Data Data_Processing->Comparison

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Synthesis of 1-Benzyl-3-methylimidazolium Chloride and its Derivatives

A general procedure involves the quaternization of N-methylimidazole with the corresponding benzyl chloride derivative. For instance, to synthesize 1-benzyl-3-methylimidazolium chloride, N-methylimidazole is reacted with benzyl chloride in a suitable solvent like acetonitrile at an elevated temperature (e.g., 70 °C) for a period of 72 hours. After the reaction, the solvent is evaporated, and the resulting product is washed with a non-polar solvent such as diethyl ether to remove any unreacted starting materials, yielding the desired ionic liquid.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 126 MHz for ¹³C.

  • Sample Preparation: Samples are prepared by dissolving a small amount of the ionic liquid in a deuterated solvent, commonly chloroform-d (CDCl₃).

  • Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectra are recorded on a spectrometer equipped with a suitable detector, such as a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For liquid samples, a thin film can be prepared between two IR-transparent windows (e.g., NaCl or KBr plates).

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Sample Preparation: Samples are dissolved in a UV-transparent solvent, such as acetonitrile or water, to a known concentration.

  • Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 800 nm. The solvent is used as a reference in the second beam of the spectrophotometer.

Structure-Spectra Correlations

The following diagram illustrates the relationship between the chemical structure of 1-benzyl-3-methylimidazolium chloride and its expected spectroscopic signals.

G cluster_structure Chemical Structure cluster_nmr NMR Signals cluster_ir IR Vibrations cluster_uv UV-Vis Absorption img H1_NMR ¹H NMR: - N-CH₃ singlet - N-CH₂ singlet - Imidazolium protons - Benzyl protons img->H1_NMR Protons give rise to C13_NMR ¹³C NMR: - N-CH₃ - N-CH₂ - Imidazolium carbons - Benzyl carbons img->C13_NMR Carbons give rise to IR IR Bands: - C-H stretch (aromatic/aliphatic) - C=C/C=N stretch (ring) - C-N stretch - C-H bend img->IR Bonds vibrate causing UV UV-Vis: - π-π* transitions (Imidazolium & Benzyl rings) img->UV Chromophores cause

Caption: Structure-Spectra Correlation Diagram.

This guide serves as a foundational tool for the spectroscopic analysis of 1-benzyl-3-methylimidazolium chloride and its derivatives. The provided data and protocols aim to streamline the characterization process and foster a more profound understanding of how structural modifications are reflected in their spectroscopic signatures.

References

Comparative

A Comparative Performance Analysis: 1-Benzyl-3-methylimidazolium Chloride vs. Traditional Organic Solvents

An objective guide for researchers, scientists, and drug development professionals on the performance of 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) as a solvent alternative. In the quest for greener, more efficien...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) as a solvent alternative.

In the quest for greener, more efficient, and often more effective chemical processes, ionic liquids (ILs) have emerged as a promising class of solvents. Among these, 1-Benzyl-3-methylimidazolium chloride ([Bnmim]Cl) has garnered interest due to its unique properties. This guide provides a comparative analysis of the performance of imidazolium-based ionic liquids, with a focus on [Bnmim]Cl and its close analogue 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), against traditional organic solvents in various applications relevant to research and drug development.

Due to a scarcity of direct comparative data for 1-Benzyl-3-methylimidazolium chloride, performance data for the structurally similar and widely studied 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) is used as a proxy in the following comparisons to provide relevant insights.

Key Performance Areas

The performance of [Bnmim]Cl and its analogues is evaluated in three key areas:

  • Organic Synthesis: Assessing the impact of the solvent on reaction yields and product formation.

  • Extraction Efficiency: Evaluating the effectiveness of the solvent in separating target compounds from mixtures.

  • Physicochemical Properties: Comparing fundamental solvent properties that influence their application.

Organic Synthesis: A Case Study in Ferrocenyl β-Ketosulfone Synthesis

The choice of solvent can significantly influence the outcome of a chemical reaction. In a study on the synthesis of ferrocenyl β-ketosulfone derivatives, the performance of 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), a functionalized analogue of [Bmim]Cl, was compared with various conventional organic solvents. The results highlight the potential of ionic liquids to enhance reaction yields.

Data Presentation: Reaction Yield Comparison
SolventSolvent TypeYield (%)[1][2]
[Bmim]OH Ionic Liquid 71
N-Methyl-2-pyrrolidone (NMP)Aprotic Polar20
Acetonitrile (CH₃CN)Aprotic Polar61
Tetrahydrofuran (THF)Aprotic Polar34
Ethyl Acetate (EtOAc)Aprotic Apolar21
Ethanol (EtOH)ProticTrace
NitromethaneAprotic PolarTrace
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄)Ionic Liquid27
1-Butyl-3-methylimidazolium acetate ([Bmim]Ac)Ionic Liquid36
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)Ionic Liquid19

Note: The data for [Bmim]OH demonstrates the catalytic and solvent effect of a functionalized imidazolium-based ionic liquid.

Experimental Protocol: Synthesis of Ferrocenyl β-Ketosulfones

A mixture of chloroacetylferrocene (0.5 mmol), sodium sulfinate (0.6 mmol), and the chosen solvent (1.0 mL) was stirred in a reaction vessel at 40 °C for 24 hours under air. For the reaction using [Bmim]OH, the ionic liquid also served as the catalyst (0.1 mmol). Following the reaction, the product was isolated and the yield was determined.[1][2]

Workflow for Solvent Screening in Organic Synthesis

G cluster_prep Reactant Preparation cluster_solvents Solvent Selection cluster_reaction Reaction cluster_analysis Analysis Reactants Chloroacetylferrocene + Sodium sulfinate Reaction Stir at 40°C for 24h Reactants->Reaction IL Ionic Liquid ([Bmim]OH) IL->Reaction Solvent & Catalyst OS Organic Solvents (NMP, CH3CN, THF, etc.) OS->Reaction Solvent Isolation Product Isolation Reaction->Isolation Yield Yield Determination Isolation->Yield G cluster_input Input Materials cluster_process Extraction Process cluster_output Output ModelFuel Model Fuel (DBT in n-dodecane) Mixing Mixing and Stirring (30°C, 30 min) ModelFuel->Mixing IL Ionic Liquid ([Bmim]Cl) IL->Mixing Separation Phase Separation Mixing->Separation DesulfurizedFuel Desulfurized Fuel Separation->DesulfurizedFuel ILSulfur IL with Sulfur Compounds Separation->ILSulfur G cluster_properties Solvent Properties cluster_applications Application Performance Viscosity Viscosity MassTransfer Mass Transfer Viscosity->MassTransfer Density Density Separation Separation Efficiency Density->Separation Solubility Solubility ReactionRate Reaction Rate Solubility->ReactionRate Polarity Polarity Polarity->Separation MassTransfer->ReactionRate MassTransfer->Separation ProductPurity Product Purity Separation->ProductPurity

References

Validation

Unlocking Reaction Efficiency: A Comparative Guide to Reaction Kinetics in Ionic Liquids

For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount. Ionic liquids (ILs) have emerged as a versatile class of solvents that can significantly influence reaction ra...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount. Ionic liquids (ILs) have emerged as a versatile class of solvents that can significantly influence reaction rates and selectivities. This guide provides a comparative analysis of reaction kinetics for three key reaction types—Esterification, Nucleophilic Substitution (S N 2), and Cycloaddition—in various ionic liquids, supported by experimental data and detailed protocols.

The unique physicochemical properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional volatile organic compounds. The ability to tailor the cation and anion of an ionic liquid allows for the fine-tuning of its interaction with reactants, transition states, and products, thereby offering a powerful tool to control reaction kinetics. This guide delves into specific examples to illustrate these effects.

Comparative Kinetic Data

The following tables summarize key kinetic data for the esterification of acetic acid with ethanol, a representative S N 2 reaction, and the cycloaddition of carbon dioxide to propylene oxide in a selection of imidazolium-based ionic liquids.

Esterification of Acetic Acid with Ethanol
Ionic LiquidCatalystTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ min⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
[BMIM][BF₄]H₂SO₄60Data not availableData not available
[BMIM][PF₆]H₂SO₄60Data not availableData not available
[EMIM][EtSO₄]Self-catalyzed70Data not available50.1[1]
[HMIM][HSO₄]Self-catalyzed50Data not availableData not available

Note: Direct comparative values for rate constants under identical conditions are scarce in the literature. The provided activation energy for [EMIM][EtSO₄] is for the esterification of a bio-oil model compound.[1]

Nucleophilic Substitution (S N 2): Benzyl Bromide with Azide
Ionic LiquidTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
[BMIM][BF₄]25Data not availableData not available
[BMIM][PF₆]25Data not availableData not available
[EMIM][NTf₂]25Data not availableData not available
[OMIM][BF₄]25Data not availableData not available
Cycloaddition of CO₂ to Propylene Oxide
Ionic LiquidCatalystTemperature (°C)Pressure (MPa)Initial Rate (mol L⁻¹ h⁻¹)
[BMIM][BF₄]Self-catalyzed1102.5High conversion, specific rate not detailed[2]
[BMIM][PF₆]Self-catalyzed1102.5Lower conversion than [BMIM][BF₄][2]
[BMIM][Cl]Self-catalyzed80AtmosphericModerate yield[3]
Amine-functionalized ILSelf-catalyzed80AtmosphericHigh yield[3][4]

Note: The data presented for cycloaddition reactions often focuses on yield and conversion under specific conditions rather than detailed kinetic parameters like rate constants.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying reaction kinetics in ionic liquids.

Protocol 1: Kinetic Study of Esterification in an Ionic Liquid using Gas Chromatography (GC)

Objective: To determine the rate constant for the esterification of acetic acid with ethanol in an ionic liquid.

Materials:

  • Reactants: Acetic acid, Ethanol

  • Ionic Liquid (e.g., [BMIM][BF₄])

  • Catalyst (e.g., Sulfuric acid)

  • Internal Standard (e.g., Dodecane)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.

Procedure:

  • Preparation: Ensure all glassware is oven-dried. Prepare a stock solution of the ionic liquid and catalyst.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser, add a known volume of the ionic liquid and catalyst solution.

  • Initiation: Once the desired temperature is reached and stable, add known amounts of acetic acid and ethanol to initiate the reaction. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a known amount of internal standard dissolved in a suitable organic solvent (e.g., diethyl ether). Add a drying agent like anhydrous sodium sulfate.

  • Analysis: Inject a sample of the organic layer into the GC-FID.

  • Data Analysis: Integrate the peak areas of the reactants and the product. Use the internal standard to calculate the concentration of each species at different time points. Plot the concentration data versus time to determine the reaction order and calculate the rate constant.

Protocol 2: Monitoring S N 2 Reaction Kinetics in an Ionic Liquid using NMR Spectroscopy

Objective: To monitor the progress of the reaction between benzyl bromide and sodium azide in an ionic liquid in real-time.

Materials:

  • Reactants: Benzyl bromide, Sodium azide

  • Ionic Liquid (e.g., [BMIM][PF₆])

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of sodium azide in the chosen ionic liquid. Add a known concentration of benzyl bromide to the solution.

  • NMR Acquisition: Immediately place the NMR tube in the pre-thermostated NMR spectrometer.

  • Data Collection: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the benzyl bromide methylene peak and the appearance of the benzyl azide methylene peak can be monitored.

  • Data Analysis: Integrate the relevant peaks in each spectrum. The relative integrals will correspond to the concentrations of the reactant and product. Plot the concentration data against time to determine the kinetic parameters of the reaction.[5]

Visualizing Reaction Kinetics in Ionic Liquids

The following diagrams, generated using the DOT language, illustrate key aspects of studying reaction kinetics in ionic liquids.

Reaction_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis IL_Selection Ionic Liquid Selection Reactant_Prep Reactant Preparation IL_Selection->Reactant_Prep Catalyst_Prep Catalyst Preparation (if any) Reactant_Prep->Catalyst_Prep Reaction_Setup Reaction Setup & Equilibration Catalyst_Prep->Reaction_Setup Reaction_Initiation Reaction Initiation Reaction_Setup->Reaction_Initiation Sampling Time-based Sampling Reaction_Initiation->Sampling Quenching Reaction Quenching Sampling->Quenching Analytical_Method Analytical Measurement (GC, NMR, etc.) Quenching->Analytical_Method Data_Processing Data Processing & Concentration Calculation Analytical_Method->Data_Processing Plotting Plotting Kinetic Data Data_Processing->Plotting Model_Fitting Kinetic Model Fitting Plotting->Model_Fitting Parameter_Determination Determination of Rate Constants & Ea Model_Fitting->Parameter_Determination

Workflow for a typical reaction kinetics study in ionic liquids.

Influencing_Factors cluster_IL Ionic Liquid Properties cluster_Reactants Reactant & Transition State Cation Cation Structure Reactant_Solvation Reactant Solvation Cation->Reactant_Solvation TS_Stabilization Transition State Stabilization Cation->TS_Stabilization Anion Anion Nature Anion->Reactant_Solvation Anion->TS_Stabilization Viscosity Viscosity Reaction_Kinetics Reaction Kinetics (Rate & Selectivity) Viscosity->Reaction_Kinetics Affects mass transfer Polarity Polarity/Coordinative Ability Polarity->TS_Stabilization Reactant_Solvation->Reaction_Kinetics Influences reactant availability TS_Stabilization->Reaction_Kinetics Directly alters activation energy

Key factors in ionic liquids influencing reaction kinetics.

References

Comparative

A Researcher's Guide to Validating the Purity of Synthesized 1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl)

For researchers and drug development professionals, the purity of synthesized compounds is paramount. In the context of ionic liquids like 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), even trace impurities can signi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of synthesized compounds is paramount. In the context of ionic liquids like 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), even trace impurities can significantly alter physicochemical properties and reaction outcomes, leading to non-reproducible data. This guide provides an objective comparison of common analytical methods used to validate the purity of [Bmim]Cl, complete with experimental protocols and data presentation to aid in selecting the most appropriate technique for your research needs.

The synthesis of [Bmim]Cl, typically a nucleophilic substitution reaction between 1-methylimidazole and benzyl chloride, can introduce several potential impurities. These include unreacted starting materials, residual solvents used during synthesis and extraction, water, and by-products like inorganic halides.[1] A multi-faceted approach is often necessary for comprehensive purity assessment.

Core Purity Validation Techniques: A Comparison

The choice of analytical method depends on the target impurity, required sensitivity, and available instrumentation. The following sections detail the most effective techniques for characterizing the purity of [Bmim]Cl.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for identifying and quantifying organic impurities. Both ¹H and ¹³C NMR provide detailed structural information about the ionic liquid and any contaminants.

  • ¹H NMR: Ideal for detecting and quantifying residual starting materials (1-methylimidazole, benzyl chloride) and organic solvents. The distinct chemical shifts of the protons on the imidazolium ring, the benzyl group, and the methyl group of [Bmim]Cl serve as a fingerprint for the pure compound.

  • ¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton, confirming the successful formation of the desired product.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized [Bmim]Cl in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or D₂O).

  • Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) if precise quantification is required.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis: Integrate the peaks corresponding to [Bmim]Cl and any identified impurities. The relative integrals, when compared to the internal standard, allow for quantification.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for separating and quantifying components in a mixture.[2] For ionic liquids, reversed-phase (RP-HPLC) and mixed-mode chromatography are particularly effective.[2][3] It excels at detecting non-volatile organic impurities and unreacted starting materials.

Experimental Protocol (RP-HPLC):

  • Mobile Phase Preparation: Prepare a mobile phase, often a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 2.97).[4] The gradient or isocratic conditions will depend on the specific impurities being targeted.

  • Column: Use a C8 or C18 reversed-phase column.[4]

  • Sample Preparation: Prepare a dilute solution of the synthesized [Bmim]Cl (e.g., 1 mg/mL) in the mobile phase.

  • Injection & Detection: Inject a small volume (e.g., 10 µL) into the HPLC system.[4] Use a UV detector set to a wavelength where the imidazolium cation absorbs (e.g., ~210-220 nm).

  • Quantification: Create a calibration curve using standards of known concentrations for the expected impurities to quantify their presence in the sample.

3. Karl Fischer Titration

Ionic liquids are often hygroscopic, and water content can significantly impact their properties. Karl Fischer titration is the gold standard for accurately determining trace amounts of water in a sample.[5][6][7]

Experimental Protocol (Coulometric Karl Fischer):

  • Titrator Preparation: Ensure the Karl Fischer titrator's cell is filled with the appropriate anolyte and catholyte and is conditioned to a low drift level.

  • Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known amount of the [Bmim]Cl sample into the titration cell.

  • Titration: The instrument automatically titrates the sample, generating iodine, which reacts stoichiometrically with the water present.

  • Result: The instrument calculates and displays the water content, typically in parts per million (ppm) or as a percentage.

4. Argentometric Titration (for Halide Impurities)

A common impurity from the synthesis is unreacted chloride or other halide starting materials. A simple but effective method for quantifying halide content is argentometric titration, such as the Volhard method.[8]

Experimental Protocol (Volhard Method):

  • Sample Preparation: Dissolve a precisely weighed amount of [Bmim]Cl in deionized water.

  • Precipitation: Add a known excess of a standard silver nitrate (AgNO₃) solution to precipitate the chloride ions as silver chloride (AgCl).

  • Back Titration: Titrate the excess, unreacted Ag⁺ ions with a standardized potassium thiocyanate (KSCN) solution using a ferric ammonium sulfate indicator.

  • Calculation: The amount of chloride in the original sample is determined by calculating the difference between the initial amount of AgNO₃ added and the amount that reacted with the KSCN.

Comparative Summary of Validation Methods

The table below summarizes the key performance characteristics of each method to guide your selection process.

Analytical MethodPrimary TargetDetectsModeSensitivityProsCons
¹H NMR Spectroscopy Organic ImpuritiesUnreacted starting materials, residual solventsQualitative & QuantitativeModerate (~0.1 mol%)Non-destructive, provides structural infoLower sensitivity for trace impurities
HPLC Organic ImpuritiesUnreacted starting materials, non-volatile byproductsQuantitativeHigh (ppm level)Excellent for trace analysis, widely availableMethod development can be time-consuming[3]
Karl Fischer Titration Water ContentDissolved/bound waterQuantitativeVery High (ppm level)Highly specific and accurate for water[7]Requires dedicated equipment
Argentometric Titration Halide ImpuritiesResidual chloride, bromide, iodideQuantitativeModerate (ppb to ppm)[8]Inexpensive, reliable for halide quantificationLess specific if multiple halides are present

Visualizing the Workflow

A systematic approach is crucial for efficient and accurate purity validation. The following workflow outlines the logical steps from synthesis to final characterization.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Evaluation synthesis Synthesize [Bmim]Cl extraction Solvent Extraction synthesis->extraction drying Drying under Vacuum extraction->drying initial_sample Dried [Bmim]Cl Product drying->initial_sample nmr ¹H NMR Analysis initial_sample->nmr hplc HPLC Analysis initial_sample->hplc karl_fischer Karl Fischer Titration initial_sample->karl_fischer titration Argentometric Titration initial_sample->titration eval_nmr Check for organic impurities & solvents nmr->eval_nmr eval_hplc Quantify trace organic impurities hplc->eval_hplc eval_kf Determine water content karl_fischer->eval_kf eval_titration Quantify halide content titration->eval_titration final_purity Final Purity Assessment eval_nmr->final_purity eval_hplc->final_purity eval_kf->final_purity eval_titration->final_purity

Caption: Workflow for the synthesis and purity validation of [Bmim]Cl.

This decision-making diagram helps in selecting the appropriate analytical technique based on the specific impurity of interest.

Decision_Tree start What impurity needs to be quantified? q1 Residual organic starting materials or solvents? start->q1 Organic q2 Trace water content? start->q2 Water q3 Residual halide ions (e.g., Cl⁻)? start->q3 Inorganic Salt ans1 Use ¹H NMR for identification and primary quantification. Use HPLC for high-sensitivity trace analysis. q1->ans1 ans2 Use Karl Fischer Titration. q2->ans2 ans3 Use Argentometric Titration. q3->ans3

Caption: Decision tree for selecting a purity validation method.

References

Validation

A Comparative Guide to the Electrochemical Stability of 1-Benzyl-3-methylimidazolium chloride and [EMIM]BF4

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the electrochemical stability windows (ESWs) of two common ionic liquids: 1-Benzyl-3-methylimidazolium chloride...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical stability windows (ESWs) of two common ionic liquids: 1-Benzyl-3-methylimidazolium chloride ([BnMIM]Cl) and 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4). Understanding the electrochemical limits of these solvents is crucial for their application in various electrochemical systems, including batteries, sensors, and electro-organic synthesis. This document summarizes available experimental and computational data, outlines the experimental protocols for ESW determination, and provides a visual representation of the experimental workflow.

Executive Summary

Data Presentation: Electrochemical Stability Window

The following table summarizes the key electrochemical stability data for [BnMIM]Cl and [EMIM]BF4. It is important to note that the values for [BnMIM]Cl are based on computational estimates and data from the closely related 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), as direct experimental data for [BnMIM]Cl is limited. The electrochemical window can be influenced by experimental conditions such as the working electrode material, reference electrode, and the presence of impurities.

Parameter1-Benzyl-3-methylimidazolium chloride ([BnMIM]Cl)1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4)
Anodic Limit (Oxidation Potential) ~ +0.9 V (vs. Ag/Ag+) (estimated)2.1 V[1]
Cathodic Limit (Reduction Potential) ~ -2.1 V (vs. Ag/Ag+) (estimated)-2.6 V[1]
Electrochemical Stability Window (ESW) ~ 3.0 V (estimated)4.7 V[1]

Note: The values for [BnMIM]Cl are estimations based on computational studies of 1-butyl-3-methylimidazolium chloride.[2] The stability of imidazolium-based ionic liquids is generally limited by the oxidation of the anion and the reduction of the imidazolium cation.[3][4]

Experimental Protocols

The electrochemical stability window of an ionic liquid is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined as the points at which a significant increase in current is observed, indicating the onset of oxidation or reduction of the electrolyte.

A Standard Protocol for Determining the Electrochemical Stability Window of an Ionic Liquid:

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).

  • Ionic Liquid Preparation: The ionic liquid must be rigorously dried and deoxygenated prior to the experiment to remove water and oxygen, which can interfere with the measurement and narrow the perceived electrochemical window.

  • Cyclic Voltammetry Measurement:

    • The potential of the working electrode is scanned from the open-circuit potential towards either the anodic or cathodic direction at a constant scan rate (e.g., 50-100 mV/s).

    • The scan is continued until a predefined current density limit (the "cut-off current") is reached, which signifies the decomposition of the ionic liquid.

    • The potential is then scanned in the reverse direction until the other potential limit is reached.

    • Several cycles are typically run to ensure the stability of the electrochemical system.

  • Data Analysis: The anodic and cathodic limits are determined from the voltammogram as the potentials at which the current density reaches the specified cut-off value. The electrochemical stability window is the difference between the anodic and cathodic limits.

Mandatory Visualization

The following diagram illustrates the typical workflow for determining the electrochemical stability window of an ionic liquid using cyclic voltammetry.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_il Ionic Liquid Drying & Degassing prep_cell Three-Electrode Cell Assembly prep_il->prep_cell cv_scan Cyclic Voltammetry Scan prep_cell->cv_scan get_voltammogram Obtain Voltammogram cv_scan->get_voltammogram determine_limits Determine Anodic & Cathodic Limits get_voltammogram->determine_limits calculate_esw Calculate ESW determine_limits->calculate_esw

Caption: Workflow for ESW Determination.

References

Comparative

Environmental Impact Assessment: 1-Benzyl-3-methylimidazolium Chloride vs. Greener Alternatives

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The pursuit of greener chemical processes has led to the widespread investigation of ionic liquids (ILs) as potential replacements for v...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of greener chemical processes has led to the widespread investigation of ionic liquids (ILs) as potential replacements for volatile organic solvents. Among them, 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) has found utility in various applications. However, growing environmental scrutiny necessitates a thorough assessment of its ecological footprint. This guide provides a comparative analysis of the environmental impact of [Bmim]Cl against emerging greener alternatives, supported by available experimental data.

Executive Summary

1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), a member of the imidazolium-based ionic liquid family, exhibits characteristics that raise environmental concerns. While specific ecotoxicity and biodegradability data for [Bmim]Cl are limited, information on structurally similar imidazolium ILs indicates a potential for significant aquatic toxicity. In contrast, alternative classes of ionic liquids, such as those based on cholinium and 1,2,4-triazolium cations, are emerging as more environmentally benign options, often demonstrating lower toxicity and higher rates of biodegradation. This guide aims to synthesize the available data to inform the selection of solvents with a reduced environmental impact.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the environmental impact of [Bmim]Cl and its alternatives. It is important to note that direct comparative studies are scarce, and much of the data for [Bmim]Cl is inferred from closely related compounds.

Table 1: Aquatic Toxicity Data

Compound/ClassTest OrganismEndpoint (48h LC50/EC50)ResultToxicity ClassificationReference
Imidazolium-based ILs (general trend) Daphnia magnaLC508.03 - 19.91 mg/LToxic[1]
1-Benzyl-3-(hexyloxymethyl)imidazolium chlorideLebistes reticulatus (Fish)LC5029.4 mg/LToxic[2]
Daphnia magna (Crustacean)EC504.68 mg/LToxic[2]
Scenedesmus quadricauda (Algae)IC503.5 mg/LVery Toxic[2]
Cholinium-based ILs Daphnia magnaIC500.12 - 0.76 mg/L (for long alkyl chains)Very Toxic[3]
Vibrio fischeri (Bacteria)EC500.60 - 2.8 mg/L (for long alkyl chains)Toxic[3]
Channel Catfish Ovary (CCO) cell lineCytotoxicityLow cytotoxicity for most tested-[4]
Conventional Solvents Various-Generally less toxic than many imidazolium ILs-[5]

Table 2: Biodegradability Data

Compound/ClassTest MethodBiodegradation (%)ClassificationReference
Imidazolium-based ILs (general trend) OECD 301DPoorly biodegradable for many common structuresNot readily biodegradable[6]
1-Methyl-3-octylimidazolium chlorideOECD 301F~65% in 28 daysNot readily biodegradable (fails 10-day window)[7]
Cholinium-based ILs OECD 310 (CO2 Headspace)Decreases with increasing alkyl chain lengthVaries[3]
Cholinium amino acid ILsClosed Bottle & CO2 Headspace62-87%Readily biodegradable[8]

Table 3: Bioaccumulation Potential

Compound/ClassParameterValueIndicationReference
Imidazolium-based ILs Octanol-water partition coefficient (Kow)Varies, but generally low for those measured (<15)Low potential for bioaccumulation[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) are widely accepted.

Aquatic Toxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline specifies a method to determine the acute toxicity of substances to daphnids.

  • Test Organism: Daphnia magna or Daphnia pulex.

  • Procedure: A range of concentrations of the test substance are prepared in a suitable medium. Young daphnids (less than 24 hours old) are exposed to these concentrations for a period of 48 hours.

  • Endpoint: The concentration at which 50% of the daphnids are immobilized (EC50) is determined by observation. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value and its confidence limits are calculated using statistical methods such as probit analysis.

Biodegradability Testing

OECD 301F: Manometric Respirometry Test

This method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Procedure: The test substance is incubated in a mineral medium with the inoculum in a closed respirometer for 28 days. The consumption of oxygen is measured continuously.

  • Endpoint: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD).

  • Classification: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[9]

Comparative Analysis and Alternatives

1-Benzyl-3-methylimidazolium Chloride ([Bmim]Cl)

Direct experimental data on the environmental fate and effects of [Bmim]Cl is scarce. However, based on the data for the structurally similar 1-benzyl-3-(hexyloxymethyl)imidazolium chloride, it is likely to be classified as "toxic" to "very toxic" to aquatic organisms.[2] The presence of the imidazolium ring and the benzyl group may contribute to its persistence in the environment. The general trend for imidazolium-based ILs is that their toxicity increases with the length of the alkyl side chain.

Greener Alternatives

Cholinium-Based Ionic Liquids:

Choline, a naturally occurring and essential nutrient, forms the cationic basis of this class of ILs. Generally, cholinium-based ILs are considered less toxic and more biodegradable than their imidazolium counterparts.[4][8][10] However, it is crucial to note that toxicity can increase with the length of the alkyl chains attached to the cholinium cation.[3] Some cholinium-based ILs, particularly those with amino acid anions, have been shown to be readily biodegradable.[8]

1,2,4-Triazolium-Based Ionic Liquids:

This class of ILs is being explored as a potentially more stable and less toxic alternative to imidazolium-based ILs. While comprehensive ecotoxicological data is still emerging, they are being investigated for applications in areas like CO2 capture.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of an environmental impact assessment and the potential mechanisms of toxicity, the following diagrams are provided.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Risk Assessment & Comparison A Compound Selection (e.g., [Bmim]Cl) B Literature Review & Data Mining A->B C QSAR Modeling (Predicted Toxicity) B->C D Aquatic Toxicity (OECD 201, 202, 203) C->D E Biodegradability (OECD 301 series) C->E G Data Analysis & Endpoint Determination (LC50, EC50, % Biodegradation) D->G E->G F Bioaccumulation Potential (OECD 107, 117) F->G H Comparison with Alternative Solvents G->H I Environmental Risk Classification H->I

Fig. 1: Environmental Impact Assessment Workflow

Toxicity_Mechanism_Pathway cluster_0 Cellular Exposure cluster_1 Primary Interaction cluster_2 Downstream Effects cluster_3 Organismal Outcome IL Imidazolium Ionic Liquid Membrane Cell Membrane Disruption IL->Membrane Lipophilicity driven ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Enzyme Enzyme Inhibition Membrane->Enzyme DNA DNA Damage ROS->DNA Outcome Reduced Growth, Reproduction, or Mortality Enzyme->Outcome DNA->Outcome

Fig. 2: Postulated Toxicity Pathway of Imidazolium ILs

Conclusion and Recommendations

The available evidence suggests that 1-Benzyl-3-methylimidazolium chloride, like many imidazolium-based ionic liquids, poses a potential risk to aquatic ecosystems. While its low volatility is an advantage over traditional organic solvents, its potential for toxicity and persistence in water should be a significant consideration for researchers and drug development professionals.

For applications where environmental impact is a critical factor, the exploration of greener alternatives is strongly recommended. Cholinium-based ionic liquids, particularly those with shorter alkyl chains or biodegradable anions, present a promising avenue. However, it is imperative to conduct thorough environmental impact assessments on any new solvent before large-scale adoption. The "green" label should be supported by robust experimental data covering toxicity, biodegradability, and bioaccumulation potential. Continued research into the development and characterization of inherently benign solvent systems is essential for the advancement of sustainable chemistry.

References

Validation

A Comparative Guide to the Recyclability of Imidazolium-Based Ionic Liquids

The growing application of imidazolium-based ionic liquids (ILs) in chemical synthesis, catalysis, and biomass processing necessitates efficient recycling strategies to enhance their economic and environmental sustainabi...

Author: BenchChem Technical Support Team. Date: December 2025

The growing application of imidazolium-based ionic liquids (ILs) in chemical synthesis, catalysis, and biomass processing necessitates efficient recycling strategies to enhance their economic and environmental sustainability. The choice of recycling method is intrinsically linked to the physicochemical properties of the specific IL and the nature of the impurities present after its use. This guide provides an objective comparison of the recyclability of various imidazolium-based ILs, supported by experimental data, and outlines the methodologies for key recovery techniques.

Data Presentation: Performance of Recycled Imidazolium-Based Ionic Liquids

The following table summarizes quantitative data on the recyclability of several common imidazolium-based ionic liquids using different recovery methods.

Ionic LiquidRecycling MethodRecovery Rate / Efficiency (%)No. of CyclesKey Findings on Purity and Performance
[C4MIM][AC] (1-butyl-3-methylimidazolium acetate)Vacuum Distillation (Rotary Evaporator)Not specified41H NMR analysis showed the accumulation of lignin fractions in the recycled IL.[1]
[EIM][Cl] (1-ethylimidazolium chloride)Vacuum Distillation (Vaporization)93%3The recovered IL showed no change in chemical structure and was reused with the same effectiveness.[1]
[C5C1Im][NO3] (1-pentyl-3-methylimidazolium nitrate)Solvent Extraction (with water)94.1% (average)4The catalytic activity of the recycled IL showed almost no loss.[2]
[C4MIM][Cl] (1-butyl-3-methylimidazolium chloride)Nanofiltration (NF90 membrane)96% (retention)Not specifiedHigh retention was attributed to the larger size of the [C4MIM]+ cation and the smaller membrane pore size.[1]
[C4C4IM]Cl (N,N-dibutylimidazolium chloride)Electrodialysis73.8% - 92.5%Not specifiedRecovery efficiency is dependent on the initial IL concentration in the aqueous solution.[3]
[BMIm][Acet] (1-butyl-3-methylimidazolium acetate)Solvent System RecoveryNot specified2Complete dissolution of thermoset epoxy was achieved with the recycled IL, though the time required increased slightly in the second cycle (150 min to 180 min).[4]
[Hmim]Cl (1-hexyl-3-methylimidazolium chloride)Vacuum DistillationNot specifiedNot specifiedCan be distilled without decomposition at 150°C under a vacuum of 0.5 mbar.[5]
BMIM-OTf (1-butyl-3-methylimidazolium trifluoromethanesulfonate)Liquid-Liquid Extraction (using a hydrophobic IL accommodating agent)>80%Not specifiedA microfluidic process demonstrated efficient recovery of a water-miscible IL.[6]

Experimental Workflow

The general process for the application and subsequent recycling of an ionic liquid in a chemical process is outlined below. This workflow highlights the key stages from initial use to purification and eventual reuse, forming a closed loop that is critical for sustainable applications.

G cluster_main Ionic Liquid Recycling Workflow A 1. Process Application (e.g., Catalysis, Dissolution) B 2. Product Separation (e.g., Extraction, Decantation) A->B Reaction Mixture C 3. IL Recovery & Purification B->C Crude IL D 4. Purity Analysis (e.g., NMR, HPLC, Titration) C->D Purified IL E 5. Reuse of Recycled IL D->E Verified IL E->A Closed Loop

Caption: General experimental workflow for the recycling of imidazolium-based ionic liquids.

Experimental Protocols

Detailed methodologies for common ionic liquid recycling techniques are provided below. These protocols are generalized from published experimental data and should be optimized for specific ionic liquids and process contaminants.

1. Vacuum Distillation

This method is suitable for separating non-volatile ionic liquids from volatile solvents, reagents, or byproducts.[7] It is particularly effective for ILs with high thermal stability.

  • Principle: Exploits the negligible vapor pressure of most ionic liquids. Under reduced pressure, volatile components are evaporated at a lower temperature, leaving the purified IL behind.

  • Apparatus: Rotary evaporator or a short-path distillation unit, vacuum pump, heating bath, and a collection flask for the distillate.

  • Methodology:

    • The crude ionic liquid mixture is placed in the evaporation flask of the rotary evaporator.

    • The system is sealed, and the pressure is reduced using a vacuum pump to a specified level (e.g., 0.5 - 20 mbar).[5]

    • The flask is lowered into a heating bath and rotated to ensure even heat distribution and increased surface area for evaporation. The temperature is set based on the volatility of the impurities (e.g., 80°C to remove water and anti-solvents).[1]

    • Volatile components evaporate, travel to the condenser, and are collected in the receiving flask.

    • The process is continued until all volatile impurities are removed, leaving the purified ionic liquid in the evaporation flask.

    • The purity of the recovered IL is then assessed using analytical techniques such as NMR spectroscopy to check for residual impurities or degradation.[1]

2. Solvent Extraction

This technique is used to separate products or impurities from an ionic liquid based on their differential solubility in two immiscible liquid phases.[7] It is highly effective for both hydrophobic and hydrophilic ILs, depending on the choice of extraction solvent.

  • Principle: A solvent that is immiscible with the ionic liquid is added to the mixture. Solutes (products or impurities) with a higher affinity for the added solvent will partition into that phase, allowing for separation.

  • Apparatus: Separatory funnel, beakers, and a means of solvent removal (e.g., rotary evaporator).

  • Methodology:

    • The crude ionic liquid is placed in a separatory funnel.

    • An appropriate immiscible solvent is added. For hydrophobic ILs, water can be used to extract hydrophilic impurities. For hydrophilic ILs like [C5C1Im][NO3], water can be used to separate the IL from a desired hydrophobic product.[2]

    • The funnel is stoppered and shaken vigorously to ensure thorough mixing and facilitate mass transfer between the phases. The funnel is vented periodically to release any pressure buildup.

    • The mixture is allowed to stand until the two layers have completely separated.

    • The lower layer is carefully drained, and the two phases are collected in separate beakers.

    • The process may be repeated with fresh solvent to improve separation efficiency.

    • The purified ionic liquid phase is then typically subjected to vacuum to remove any residual extraction solvent.

3. Adsorption

This method involves the use of a solid adsorbent material to remove specific impurities or the ionic liquid itself from a solution.[8]

  • Principle: The ionic liquid or impurities in a solution are selectively adsorbed onto the surface of a solid material (e.g., activated carbon, resorcinol-formaldehyde resin). The adsorbed substance can then be recovered through a desorption step.[9][10]

  • Apparatus: Beakers, magnetic stirrer, filtration setup, and a suitable adsorbent.

  • Methodology:

    • Adsorption: The IL-containing solution is mixed with a predetermined amount of adsorbent (e.g., resorcinol-formaldehyde resin).[10] The slurry is agitated for a specific period to allow for equilibrium to be reached.

    • Separation: The adsorbent, now loaded with the IL, is separated from the liquid phase by filtration or centrifugation.

    • Desorption: The IL-rich adsorbent is washed with a regeneration solution (e.g., an ethanol or NaCl aqueous solution) to release the ionic liquid.[10]

    • Recovery: The resulting solution, now containing the desorbed ionic liquid, is processed to isolate the IL, typically by evaporating the regeneration solvent. The adsorbent is washed and dried for reuse.

4. Electrodialysis (ED)

ED is a membrane-based process that uses an electric potential to transport ions through ion-exchange membranes, making it suitable for recovering ILs from aqueous solutions.[3]

  • Principle: An electric field drives the cations and anions of the ionic liquid from a feed solution (diluate) through cation- and anion-exchange membranes, respectively, into a concentrate stream.

  • Apparatus: An electrodialysis stack (containing alternating cation- and anion-exchange membranes), a DC power supply, pumps, and reservoirs for the diluate, concentrate, and electrode rinse solutions.

  • Methodology:

    • The aqueous solution containing the imidazolium-based IL (e.g., [C4C4IM]Cl) is circulated through the diluate compartments of the ED stack.[3]

    • A separate solution is circulated through the concentrate compartments to collect the recovered IL.

    • A DC voltage is applied across the stack. The imidazolium cations migrate towards the cathode, passing through the cation-exchange membranes, while the corresponding anions move towards the anode, passing through the anion-exchange membranes.

    • This migration results in the depletion of the ionic liquid in the diluate stream and its concentration in the concentrate stream.

    • The process is monitored by measuring the conductivity of the diluate. The run is stopped once the desired level of recovery is achieved. The efficiency is calculated based on the final concentrations and current efficiency.[3]

References

Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), a prominent ionic liquid. The selection of an appropriate analytical technique is critical for ensuring the quality, stability, and performance of products and formulations containing this compound. This document details and contrasts the most common and effective methods, offering experimental protocols and performance data to aid in method selection and validation.

Comparison of Analytical Methods

The primary methods for the quantification of 1-Benzyl-3-methylimidazolium chloride and related imidazolium-based ionic liquids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and UV-Visible (UV-Vis) Spectrophotometry. Alternative methods such as Ion Chromatography (IC) and Capillary Electrophoresis (CE) also present viable options.

ParameterHPLC-UVUV-Vis SpectrophotometryIon-Pair ChromatographyCapillary Electrophoresis (CE)
Principle Separation based on polarity and detection by UV absorbance of the imidazolium ring.Direct measurement of UV absorbance of the conjugated system in the imidazolium cation.Separation of the ionic liquid cation using a reversed-phase column and an ion-pairing agent in the mobile phase.Separation based on the charge and size of the ionic liquid cation in an electric field.
Specificity High (separates [Bmim] cation from other UV-absorbing impurities).Moderate (potential interference from other UV-absorbing compounds in the sample matrix).High (good separation of ionic liquid cations).High (excellent separation efficiency).
Sensitivity Good to Excellent (LOD for 1-benzyl-3-methylimidazolium cation reported as 1µM with mass spec detection)[1]. For other imidazolium cations with UV detection, LODs are in the low mg/L range.Good (detection limits for some imidazolium ILs are in the 0.625 to 80 mg/L range).Excellent (Detection limits for imidazolium cations reported in the range of 0.05-0.30 mg/L)[2].Excellent (LOD for a similar imidazolium cation was 0.01 µg/mL)[1].
Linearity Excellent (Correlation coefficients typically >0.999 over a defined concentration range)[1][3].Good (Typically linear over one to two orders of magnitude).Excellent (correlation coefficients >0.99 reported for imidazolium cations).Excellent (linear over a wide concentration range).
Precision Excellent (RSDs for peak area and retention time are typically low, e.g., <2%)[1][3].Good (RSDs generally <5%).Excellent (RSDs for peak areas reported to be less than 0.1%)[2].Excellent (RSDs for migration times are typically very low, e.g., <1%).
Accuracy Excellent (recoveries typically within 98-102%).Good (dependent on matrix effects).Excellent (recoveries for imidazolium cations reported in the range of 98.6%-102.1%)[2].Excellent (high recovery rates).
Throughput Moderate (typical run times are 5-15 minutes per sample).High (measurements are very fast).Moderate (run times are similar to standard HPLC).High (very fast separation times).
Cost Moderate to High (instrumentation and column costs).Low (instrumentation is relatively inexpensive).Moderate (similar to HPLC, with the additional cost of ion-pairing reagents).Moderate (instrumentation cost is moderate).
Typical Application Purity testing, stability studies, quantification in complex matrices.Routine concentration checks, dissolution testing.Quantification of imidazolium cations in various samples.Analysis of ionic liquids in aqueous matrices, separation of complex mixtures.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and specific approach for the quantification of the 1-benzyl-3-methylimidazolium cation.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Visible Detector

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Representative):

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 30mM Potassium Phosphate Dibasic, K2HPO4) in a 40:60 (v/v) ratio[1][3]. The pH of the buffer should be optimized for best peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Imidazolium-based ionic liquids typically have a UV absorbance maximum around 210-220 nm. The benzyl group in [Bmim]Cl may shift this, so determination of the λmax is recommended. A starting wavelength of 214 nm is often used for imidazolium cations.

Standard Preparation: Prepare a stock solution of 1-Benzyl-3-methylimidazolium chloride in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

Sample Preparation: Dissolve the sample containing [Bmim]Cl in the mobile phase, ensuring the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of the [Bmim] cation.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of [Bmim]Cl at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry

This is a simpler and faster method suitable for routine analysis where high specificity is not required.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

Methodology:

  • Solvent: A suitable UV-transparent solvent such as water or methanol.

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of 1-Benzyl-3-methylimidazolium chloride across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Imidazolium salts typically show absorbance around 210-220 nm.

  • Standard Preparation: Prepare a stock solution of [Bmim]Cl in the chosen solvent and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

Validation Parameters to be Assessed:

  • Linearity: Measure the absorbance of the calibration standards and plot absorbance versus concentration. Determine the linear range and correlation coefficient.

  • Accuracy and Precision: Analyze samples of known concentration to determine recovery and repeatability.

Alternative Analytical Methods

Ion-Pair Chromatography

Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for separating ionic compounds.

Principle: An ion-pairing reagent (e.g., an alkyl sulfonate for a cationic analyte) is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a reversed-phase column[2].

Typical Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) and an organic modifier like acetonitrile[2].

  • Detection: UV detection at the λmax of the analyte.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency and is well-suited for the analysis of ionic species.

Principle: Separation is based on the differential migration of ions in an electrolyte-filled capillary under the influence of an electric field.

Advantages:

  • High resolution and efficiency.

  • Short analysis times.

  • Low sample and reagent consumption.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD_Start Define Analytical Requirements MD_Select Select Appropriate Technique (e.g., HPLC) MD_Start->MD_Select MD_Optimize Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness D_Report Prepare Validation Report V_Specificity->D_Report V_Linearity->D_Report V_Accuracy->D_Report V_Precision->D_Report V_LOD_LOQ->D_Report V_Robustness->D_Report Validation Complete D_SOP Write Standard Operating Procedure (SOP) D_Report->D_SOP D_Implement Implement for Routine Analysis D_SOP->D_Implement

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational understanding of the analytical methods available for the quantification of 1-Benzyl-3-methylimidazolium chloride. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For regulatory submissions, a fully validated HPLC-UV method is typically preferred due to its high specificity and robustness.

References

Validation

benchmark studies of 1-Benzyl-3-methylimidazolium chloride in specific catalytic reactions

An in-depth analysis of the catalytic performance of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in key organic reactions, offering a comparative benchmark against other catalytic systems. This guide is tailored for...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the catalytic performance of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl) in key organic reactions, offering a comparative benchmark against other catalytic systems. This guide is tailored for researchers, scientists, and professionals in drug development seeking to leverage ionic liquids in catalytic applications.

1-Benzyl-3-methylimidazolium chloride, an ionic liquid renowned for its favorable physical and chemical properties, has emerged as a promising catalyst and solvent in a variety of organic syntheses. Its thermal stability, negligible vapor pressure, and ability to dissolve a wide range of organic and inorganic compounds make it an attractive alternative to conventional volatile organic solvents, aligning with the principles of green chemistry.[1][2] This guide provides a comparative overview of its catalytic efficacy, supported by experimental data from benchmark studies, with a focus on the Biginelli reaction for the synthesis of dihydropyrimidinones.

Comparative Performance in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. While direct comparative studies for 1-Benzyl-3-methylimidazolium chloride are not extensively documented, research on structurally similar imidazolium-based ionic liquids provides valuable insights into its potential catalytic performance.

A study investigating the efficacy of various catalysts in the synthesis of 4-phenyl-3,4-dihydropyrimidin-2(1H)-ones highlights the potential of imidazolium salts. The data below is adapted from a study on 1,3-Bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]), a related functionalized imidazolium ionic liquid, and compared with other common catalysts, including another imidazolium salt, 1-butyl-3-methyl imidazolium tetrafluoroborate ([BMIM][BF4]).[1][2]

Table 1: Comparison of Catalysts for the Biginelli Reaction [1][2]

EntryCatalystTime (min)Yield (%)
1-6020
2H₂SO₄6025
3PTSA6050
4[BMIM][BF₄]6030
5[CMMIM][BF₄]6060
6[BCMIM][Cl] 16 96

Reaction Conditions: Benzaldehyde (1.66 mmol), acetylacetone (1.66 mmol), and urea (1.66 mmol) heated at 80°C under neat conditions.[1][2] [CMMIM][BF₄] refers to 1-carboxymethyl 3-methyl imidazolium tetrafluoroborate.

The data clearly demonstrates the superior performance of the functionalized imidazolium chloride ([BCMIM][Cl]) in terms of both reaction time and yield, suggesting that the chloride anion and the overall structure of the imidazolium cation play a crucial role in the catalytic activity. This provides a strong basis for inferring the high potential of 1-Benzyl-3-methylimidazolium chloride as an efficient catalyst in this reaction.

Experimental Protocols

Synthesis of 1-Benzyl-3-methylimidazolium chloride:

A general procedure for the synthesis of 1-Benzyl-3-methylimidazolium chloride involves the reaction of 1-methylimidazole with benzyl chloride.[3]

  • Materials: 1-methylimidazole, benzyl chloride, acetonitrile.

  • Procedure: 1-methylimidazole (0.735 mmol) and benzyl chloride (0.882 mmol) are dissolved in acetonitrile (5 mL). The mixture is heated to 70°C for 72 hours. After the reaction is complete, the solvent is evaporated under vacuum. The resulting residue is washed multiple times with diethyl ether to yield the pure 1-Benzyl-3-methylimidazolium chloride.[4]

General Procedure for the Biginelli Reaction using an Imidazolium-based Ionic Liquid Catalyst:

The following protocol is based on the use of 1,3-Bis(carboxymethyl)imidazolium chloride and can be adapted for 1-Benzyl-3-methylimidazolium chloride.[1][2]

  • Materials: Aldehyde (e.g., benzaldehyde), 1,3-dicarbonyl compound (e.g., acetylacetone), urea or thiourea, and 1-Benzyl-3-methylimidazolium chloride (as catalyst).

  • Procedure: In a round-bottom flask, the aldehyde (1.66 mmol), 1,3-dicarbonyl compound (1.66 mmol), and urea (1.66 mmol) are mixed. To this mixture, 5 mol% of 1-Benzyl-3-methylimidazolium chloride is added. The reaction mixture is then heated to 80°C under solvent-free (neat) conditions with stirring for the required time (monitoring by TLC is recommended). Upon completion, the solid product is formed and can be isolated.[1][2]

Reaction Pathway and Catalytic Cycle

The following diagrams illustrate the general pathway for the Biginelli reaction and a proposed catalytic cycle involving an imidazolium-based ionic liquid.

Biginelli_Reaction_Pathway Aldehyde Aldehyde Acyliminium_ion Acyliminium ion Intermediate Aldehyde->Acyliminium_ion beta_Ketoester β-Ketoester Enamine_adduct Enamine Adduct beta_Ketoester->Enamine_adduct Urea Urea Urea->Acyliminium_ion Acyliminium_ion->Enamine_adduct Cyclized_intermediate Cyclized Intermediate Enamine_adduct->Cyclized_intermediate DHPM Dihydropyrimidinone Cyclized_intermediate->DHPM

Caption: General reaction pathway for the Biginelli synthesis of dihydropyrimidinones.

Catalytic_Cycle Catalyst [Bmim]Cl Activated_Aldehyde Activated Aldehyde Catalyst->Activated_Aldehyde Activation Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Iminium_Intermediate Iminium Intermediate Activated_Aldehyde->Iminium_Intermediate Urea Urea Urea->Iminium_Intermediate Adduct Adduct Iminium_Intermediate->Adduct Enolate Enolate of β-Ketoester Enolate->Adduct DHPM_Product DHPM Product Adduct->DHPM_Product Cyclization & Dehydration DHPM_Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Biginelli reaction using [Bmim]Cl.

Conclusion

While direct, comprehensive benchmark studies for 1-Benzyl-3-methylimidazolium chloride are emerging, the available data for structurally similar ionic liquids strongly supports its potential as a highly efficient and green catalyst. The presented data and protocols for the Biginelli reaction serve as a valuable guide for researchers looking to employ this versatile ionic liquid in their synthetic endeavors. Further research into the catalytic applications of 1-Benzyl-3-methylimidazolium chloride is anticipated to unveil its full potential across a broader spectrum of organic transformations.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-3-methylimidazolium chloride

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Benzyl-3-methylimidazolium chloride, tailored for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Benzyl-3-methylimidazolium chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

1-Benzyl-3-methylimidazolium chloride is classified with the following hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling 1-Benzyl-3-methylimidazolium chloride to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandard
Eye Protection Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards[1].
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][2].
Skin and Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.Protective clothing needs to be selected specifically for the workplace, depending on concentrations and quantities of the hazardous substances handled[4].
Respiratory Protection Use a dust mask type N95 (US) or equivalent. In case of insufficient ventilation, wear a self-contained breathing apparatus.Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[5].

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist or you feel unwell[1][3][6].
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[1][3][6].
Eye Contact Promptly wash eyes with plenty of water for at least 15 minutes, lifting the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention[1][3].
Ingestion Immediately rinse mouth and provide fresh air. Do NOT induce vomiting. Get immediate medical attention[1][2].

Handling, Storage, and Disposal Protocols

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood[5].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].

  • Do not get in eyes, on skin, or on clothing[3].

  • Wash hands and face thoroughly after handling[3][4].

  • Keep away from heat, sparks, and open flames[1][2].

Storage:

  • Store in a dry, cool, and well-ventilated area[1][3].

  • Keep containers tightly closed[3].

  • Store locked up[3].

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations[4].

  • Contact a licensed professional waste disposal service to dispose of this material[1].

  • Do not allow the product to enter drains[4].

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal start Assess Risks & Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh/Measure Chemical ventilation->weigh experiment Perform Experimental Procedure weigh->experiment spill Spill Occurs experiment->spill No decontaminate Decontaminate Work Area experiment->decontaminate spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->decontaminate No spill_cleanup->decontaminate waste Segregate & Label Waste decontaminate->waste dispose Dispose via Licensed Contractor waste->dispose end Procedure Complete dispose->end

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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